molecular formula C10H9ClO2 B1662048 1-(4-Chlorophenyl)cyclopropanecarboxylic acid CAS No. 72934-37-3

1-(4-Chlorophenyl)cyclopropanecarboxylic acid

Cat. No.: B1662048
CAS No.: 72934-37-3
M. Wt: 196.63 g/mol
InChI Key: YAHLWSGIQJATGG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C10H9ClO2 and its molecular weight is 196.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 152142. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-chlorophenyl)cyclopropane-1-carboxylic acid
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InChI

InChI=1S/C10H9ClO2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YAHLWSGIQJATGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CC1(C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10223228
Record name 1-(p-Chlorophenyl)cyclopropanecarboxylic acid
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Molecular Weight

196.63 g/mol
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CAS No.

72934-37-3
Record name 1-(4-Chlorophenyl)cyclopropanecarboxylic acid
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Record name 1-(p-Chlorophenyl)cyclopropanecarboxylic acid
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Record name 72934-37-3
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Record name 1-(p-Chlorophenyl)cyclopropanecarboxylic acid
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Record name 1-(p-chlorophenyl)cyclopropanecarboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Structurally Unique Building Block

1-(4-Chlorophenyl)cyclopropanecarboxylic acid is a substituted cyclopropane derivative that has garnered significant interest within the pharmaceutical and agrochemical industries. Its rigid cyclopropane scaffold, combined with the electronic properties of the 4-chlorophenyl group, imparts unique conformational constraints and metabolic stability to molecules in which it is incorporated. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this valuable synthetic intermediate, with a particular focus on its application in the development of central nervous system (CNS) agents, including selective serotonin reuptake inhibitors (SSRIs). The insights provided herein are intended for researchers, scientists, and professionals engaged in drug discovery and development, offering a deeper understanding of the causality behind its synthetic routes and its strategic value in medicinal chemistry.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is fundamental to its effective use in synthesis and for the characterization of its derivatives.

Core Physical Properties

The key physical properties of this compound are summarized in the table below. These properties are crucial for determining appropriate solvents for reactions and purification, as well as for assessing the purity of the compound.

PropertyValueSource
Molecular Formula C₁₀H₉ClO₂[2]
Molecular Weight 196.63 g/mol [2]
Appearance White to off-white solidTCI America
Melting Point 152-155 °CThermo Fisher Scientific
Boiling Point Not available (decomposes)N/A
Solubility Soluble in methanol, ethyl acetate, and other polar organic solvents.ChemicalBook
Spectroscopic Data and Interpretation

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. Below is a summary of the expected spectral data and their interpretation.

¹H NMR Spectroscopy:

While a specific spectrum for the title compound is not publicly available, the expected proton NMR signals can be predicted based on its structure and data from analogous compounds. The spectrum would be characterized by:

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.5 ppm), corresponding to the protons on the 4-chlorophenyl ring. The para-substitution pattern results in an AA'BB' system.

  • Cyclopropane Protons: A set of multiplets in the upfield region (typically δ 1.0-2.0 ppm) corresponding to the diastereotopic methylene protons of the cyclopropane ring.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-12 ppm), which is characteristic of a carboxylic acid proton.

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum would provide key information about the carbon framework:

  • Carbonyl Carbon: A signal in the downfield region (typically δ 170-180 ppm) corresponding to the carboxylic acid carbonyl carbon.

  • Aromatic Carbons: Four signals in the aromatic region (typically δ 120-145 ppm). The carbon attached to the chlorine atom would be shifted downfield, while the quaternary carbon attached to the cyclopropane ring would also be identifiable.

  • Cyclopropane Carbons: Signals in the upfield region (typically δ 15-35 ppm) for the carbons of the cyclopropane ring. The quaternary carbon would be distinct from the two methylene carbons.

Infrared (IR) Spectroscopy:

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

  • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

  • C-Cl Stretch: An absorption band in the fingerprint region, typically around 700-800 cm⁻¹, indicating the presence of the chloro-aromatic group.

  • Aromatic C=C Stretches: Several weaker bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 196, with a characteristic M+2 peak at m/z 198 with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.[5] Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH) and cleavage of the cyclopropane ring.

Synthesis of this compound: A Step-by-Step Approach

The most common and efficient synthesis of this compound involves a two-step process starting from 4-chlorobenzyl cyanide. This process includes the formation of the cyclopropane ring followed by hydrolysis of the nitrile to the carboxylic acid.

Diagram of the Synthetic Pathway

Synthesis_Pathway 4-Chlorobenzyl Cyanide 4-Chlorobenzyl Cyanide 1-(4-Chlorophenyl)cyclopropanecarbonitrile 1-(4-Chlorophenyl)cyclopropanecarbonitrile 4-Chlorobenzyl Cyanide->1-(4-Chlorophenyl)cyclopropanecarbonitrile 1,2-Dibromoethane, NaH This compound This compound 1-(4-Chlorophenyl)cyclopropanecarbonitrile->this compound H2SO4, H2O, Reflux

Caption: Synthetic route to this compound.

Part 1: Synthesis of 1-(4-Chlorophenyl)cyclopropanecarbonitrile

This step involves the formation of the cyclopropane ring via a nucleophilic substitution reaction.

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dry N,N-dimethylformamide (DMF).

  • Deprotonation: Add sodium hydride (NaH) portion-wise to the stirred DMF at 0 °C. Causality: Sodium hydride is a strong base that deprotonates the benzylic carbon of 4-chlorobenzyl cyanide, generating a carbanion nucleophile.

  • Nucleophile Formation: Slowly add a solution of 4-chlorobenzyl cyanide in dry DMF to the NaH suspension. Allow the mixture to stir at room temperature for 30 minutes. Causality: This allows for the complete formation of the stabilized carbanion.

  • Cyclization: Add 1,2-dibromoethane to the reaction mixture. Heat the mixture to 80-90 °C and maintain for several hours. Causality: The carbanion acts as a nucleophile, first displacing one bromide from 1,2-dibromoethane. The resulting intermediate then undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring, displacing the second bromide.

  • Workup: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(4-chlorophenyl)cyclopropanecarbonitrile. The product can be further purified by column chromatography.

Part 2: Acidic Hydrolysis to this compound

The final step is the hydrolysis of the nitrile functionality to a carboxylic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(4-chlorophenyl)cyclopropanecarbonitrile and an aqueous solution of sulfuric acid (e.g., 20% v/v).

  • Hydrolysis: Heat the mixture to reflux and maintain for 10-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Causality: Under strong acidic conditions and heat, the nitrile is hydrolyzed to a carboxylic acid. The reaction proceeds through a protonated nitrile intermediate, which is attacked by water, followed by tautomerization and further hydrolysis of the resulting amide.

  • Workup and Purification: After completion, cool the reaction mixture to room temperature. Extract the mixture with ethyl acetate. Wash the organic layer with water and then with a saturated sodium bicarbonate solution. Acidify the aqueous bicarbonate layer with concentrated hydrochloric acid to a pH of 2-3. The product will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford pure this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is primarily dictated by the carboxylic acid functional group. This allows for a range of transformations to generate diverse intermediates for drug discovery.

Diagram of Key Reactions

Reactions cluster_0 Key Transformations This compound This compound Acyl Chloride Acyl Chloride This compound->Acyl Chloride SOCl2 or (COCl)2 Ester Ester This compound->Ester R'OH, H+ (Fischer Esterification) Amide Amide This compound->Amide R'R''NH, Coupling Agents (e.g., EDC, HATU) Acyl Chloride->Ester R'OH, Base Acyl Chloride->Amide R'R''NH

Caption: Common reactions of this compound.

Conversion to Acyl Chloride

The carboxylic acid can be readily converted to the more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[6][7][8] This transformation is a cornerstone for subsequent nucleophilic acyl substitution reactions.

Mechanism Insight: The reaction with thionyl chloride proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by chloride, releasing sulfur dioxide and hydrogen chloride as byproducts.[7][8]

Esterification

Esters of this compound can be prepared either by Fischer esterification (reaction with an alcohol under acidic catalysis) or, more commonly, from the acyl chloride by reaction with an alcohol in the presence of a non-nucleophilic base.[9]

Causality in Drug Design: Esterification is often employed to create prodrugs, which can enhance the bioavailability of a parent drug molecule. The resulting ester is then hydrolyzed in vivo to release the active carboxylic acid.

Amide Bond Formation

The formation of amides is arguably the most significant reaction of this compound in the context of medicinal chemistry. Amide bonds are prevalent in a vast array of pharmaceuticals. This transformation can be achieved by reacting the acyl chloride with an amine or by direct coupling of the carboxylic acid with an amine using a variety of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).[10][11][12]

Applications in Drug Development: A Focus on CNS Agents

The unique structural features of this compound make it a highly sought-after building block in the synthesis of CNS-active compounds, particularly SSRIs.[1]

The Role of the Cyclopropane Ring:

  • Conformational Rigidity: The cyclopropane ring introduces a high degree of conformational rigidity. This can lock a molecule into a specific bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target.[1]

  • Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to more flexible alkyl chains. This can lead to improved pharmacokinetic profiles, such as a longer half-life.[1]

The Contribution of the 4-Chlorophenyl Group:

  • Lipophilicity: The chloro- and phenyl- substituents increase the lipophilicity of the molecule, which can improve its ability to cross the blood-brain barrier and reach its target in the CNS.[1]

  • Aromatic Interactions: The aromatic ring can participate in crucial binding interactions, such as pi-pi stacking or hydrophobic interactions, within the active site of a receptor or enzyme.

Specific Examples in SSRI Synthesis:

While the direct synthesis of many commercially available SSRIs from this specific starting material is often proprietary, the structural motif is present in several classes of CNS agents. For instance, it serves as a key precursor for compounds that are structurally related to milnacipran and other dual serotonin-norepinephrine reuptake inhibitors.[13] The general synthetic strategy involves the coupling of this compound with a suitable amine-containing fragment to construct the final drug molecule.

Safety and Handling

This compound is classified as an irritant. It can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its well-defined chemical properties, coupled with a robust and scalable synthetic route, make it an attractive starting material for the synthesis of complex and biologically active molecules. The inherent conformational rigidity and metabolic stability conferred by the cyclopropane ring, along with the physicochemical properties of the 4-chlorophenyl group, provide a powerful tool for drug designers aiming to optimize the pharmacokinetic and pharmacodynamic properties of new therapeutic agents, particularly those targeting the central nervous system. A thorough understanding of its synthesis, reactivity, and the rationale behind its use is essential for any researcher or scientist working in the field of drug discovery and development.

References

An In-Depth Technical Guide to 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid (CAS 72934-37-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenyl)cyclopropanecarboxylic acid, with CAS number 72934-37-3, is a crucial synthetic intermediate in the pharmaceutical and agrochemical industries. Its rigid cyclopropane scaffold, combined with the electronic properties of the 4-chlorophenyl group, imparts unique characteristics to molecules that incorporate this moiety. This technical guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, in-depth analytical characterization, and a discussion of its significant applications, particularly in the realm of drug discovery. The strategic incorporation of this building block can lead to compounds with enhanced potency, improved metabolic stability, and better central nervous system (CNS) penetration.

Introduction

The strategic use of sterically constrained and electronically distinct building blocks is a cornerstone of modern medicinal chemistry. This compound is a prime example of such a scaffold. The cyclopropane ring, the smallest of the cycloalkanes, introduces a high degree of rigidity, which can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity to biological targets.[1] This conformational constraint can also contribute to improved metabolic stability by shielding susceptible parts of the molecule from enzymatic degradation.[1][2][3]

The 4-chlorophenyl group, on the other hand, modulates the lipophilicity and electronic nature of the molecule. The chloro-substituent can enhance membrane permeability and influence drug-receptor interactions through halogen bonding.[4] This combination of a rigid aliphatic ring and a substituted aromatic moiety makes this compound a highly sought-after intermediate in the synthesis of a variety of bioactive compounds, most notably as a key component in the development of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system agents.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 72934-37-3
Molecular Formula C₁₀H₉ClO₂[5]
Molecular Weight 196.63 g/mol [5]
Appearance White to off-white crystalline powder
Melting Point 152-155 °C
Solubility Soluble in methanol and other organic solvents
Storage Store at room temperature in a dry, well-ventilated area

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a two-step process: the cyclopropanation of 4-chlorophenylacetonitrile to form 1-(4-chlorophenyl)cyclopropanecarbonitrile, followed by the hydrolysis of the nitrile to the corresponding carboxylic acid.

Step 1: Synthesis of 1-(4-Chlorophenyl)cyclopropanecarbonitrile via Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for reacting reagents in immiscible phases. In this synthesis, the deprotonation of 4-chlorophenylacetonitrile occurs in the organic phase, facilitated by a phase-transfer catalyst that transports the hydroxide ions from the aqueous phase. The resulting carbanion then undergoes nucleophilic substitution with 1-bromo-2-chloroethane to form the cyclopropane ring.

Experimental Protocol:

  • To a stirred solution of 4-chlorophenylacetonitrile (1.0 eq) and benzyltriethylammonium chloride (TEBAC, 0.1 eq) in an organic solvent (e.g., toluene), add 1-bromo-2-chloroethane (1.2 eq).

  • To this mixture, add a 50% aqueous solution of sodium hydroxide (5.0 eq) dropwise at ambient temperature.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, dilute the reaction mixture with water and separate the organic layer.

  • Extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 1-(4-chlorophenyl)cyclopropanecarbonitrile.[2]

Step 2: Hydrolysis of 1-(4-Chlorophenyl)cyclopropanecarbonitrile

The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically with sulfuric acid, is a common and effective method.[6] The mechanism involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide, and subsequent hydrolysis of the amide to the carboxylic acid.[7]

Experimental Protocol:

  • To a round-bottom flask, add 1-(4-chlorophenyl)cyclopropanecarbonitrile (1.0 eq) and a 20-70% aqueous solution of sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-12 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford pure this compound.

Analytical Characterization

The identity and purity of this compound are confirmed using various analytical techniques. Below is a summary of the expected analytical data.

TechniqueData
¹H NMR (DMSO-d₆, 400 MHz): δ ~12.5 (s, 1H, COOH), 7.4-7.3 (m, 4H, Ar-H), 1.5-1.4 (m, 2H, CH₂), 1.2-1.1 (m, 2H, CH₂)
¹³C NMR (DMSO-d₆, 100 MHz): δ ~174 (C=O), 141 (Ar-C), 131 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 32 (C-COOH), 17 (CH₂)
FTIR (KBr) ν (cm⁻¹): ~3000 (broad, O-H), ~1700 (s, C=O), ~1490, 1420 (Ar C=C), ~1090 (C-Cl)
Mass Spec (EI) m/z (%): 196 (M⁺), 151 (M⁺ - COOH), 115, 75

Note: The exact chemical shifts and coupling constants in NMR, as well as the vibrational frequencies in FTIR, may vary slightly depending on the solvent and instrument used. The mass spectrometry fragmentation pattern is a prediction based on common fragmentation pathways for carboxylic acids.[8]

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in the design of novel therapeutic agents.

Central Nervous System (CNS) Agents

The primary application of this compound is in the synthesis of CNS-active molecules, particularly those targeting monoamine transporters. The rigid cyclopropyl linker can properly orient the pharmacophoric elements for optimal interaction with the target protein, while the 4-chlorophenyl group often contributes to the desired lipophilicity for blood-brain barrier penetration.[9]

While not a direct precursor to a major marketed drug in its own right, derivatives of this compound have been investigated for their potential as SSRIs. The structural motif is present in various patented compounds with antidepressant and anxiolytic properties.

Agrochemicals

The cyclopropanecarboxylic acid moiety is also found in a number of pesticides and herbicides. The rigid structure can mimic natural substrates or inhibitors of essential enzymes in pests and weeds, leading to potent and selective activity.

Rationale for Use in Medicinal Chemistry
  • Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic oxidation compared to linear alkyl chains, which can lead to a longer in vivo half-life of the drug.[2][10]

  • Potency Enhancement: The conformational rigidity imparted by the cyclopropyl group can lead to a more favorable entropy of binding to the target protein, resulting in enhanced potency.[11]

  • Improved Pharmacokinetics: The 4-chlorophenyl group can increase the lipophilicity of a molecule, which can improve its absorption, distribution, and ability to cross the blood-brain barrier.[4]

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules with important biological activities. Its synthesis is well-established, and its physicochemical and spectroscopic properties are well-characterized. The strategic incorporation of this moiety in drug discovery programs, particularly in the development of CNS agents, continues to be an area of active research. The insights provided in this technical guide are intended to facilitate the work of researchers and scientists in leveraging the unique properties of this compound to design and synthesize the next generation of therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of a Rigid Scaffold

In the landscape of modern medicinal chemistry, the 1-(4-Chlorophenyl)cyclopropanecarboxylic acid moiety stands out as a privileged scaffold. Its rigid, three-dimensional cyclopropane ring serves as a conformational lock, presenting the chlorophenyl group in a well-defined orientation. This structural rigidity is crucial for enhancing binding affinity and optimizing pharmacokinetic profiles in drug candidates, particularly those targeting the central nervous system.[1] This guide provides a detailed examination of its synthesis, moving beyond a mere recitation of steps to explore the underlying chemical principles and rationale that govern this process. It is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this key synthetic intermediate.

Primary Synthetic Trajectory: A Two-Step Cyclopropanation and Hydrolysis Route

The most robust and widely documented pathway to this compound begins with the commercially available starting material, 4-chlorophenylacetonitrile. The synthesis unfolds in two primary stages:

  • Phase-Transfer Catalyzed (PTC) Cyclopropanation: Formation of the cyclopropane ring by reacting 4-chlorophenylacetonitrile with 1,2-dibromoethane.

  • Acid-Catalyzed Hydrolysis: Conversion of the intermediate nitrile, 1-(4-chlorophenyl)cyclopropanecarbonitrile, into the final carboxylic acid product.

This approach is favored for its high efficiency, scalability, and reliance on well-understood chemical transformations.

Overall_Synthesis_Workflow start 4-Chlorophenylacetonitrile intermediate 1-(4-Chlorophenyl)cyclopropanecarbonitrile start->intermediate Step 1: Cyclopropanation step1_reagents 1,2-Dibromoethane NaOH (50% aq.) Phase-Transfer Catalyst product This compound intermediate->product Step 2: Hydrolysis step2_reagents 20% Sulfuric Acid Reflux (10-12h)

Caption: High-level overview of the two-step synthesis pathway.

Part 1: The Core of the Synthesis - Phase-Transfer Catalyzed Cyclopropanation

The creation of the cyclopropane ring from an activated methylene compound like 4-chlorophenylacetonitrile is a classic example of a double alkylation. The primary challenge is the immiscibility of the reactants: the organic substrate (4-chlorophenylacetonitrile and 1,2-dibromoethane) and the aqueous inorganic base (concentrated sodium hydroxide). Phase-transfer catalysis provides an elegant solution to this problem.[2][3]

Causality Behind Experimental Choices
  • The Base (50% NaOH): A highly concentrated aqueous solution of sodium hydroxide is used. Its role is to abstract the acidic α-proton from 4-chlorophenylacetonitrile. The high concentration ensures a sufficiently high concentration of hydroxide ions at the aqueous-organic interface.

  • The Alkylating Agent (1,2-Dibromoethane): This molecule provides the two-carbon backbone that will form two sides of the cyclopropane ring. Dichloroethane can also be used, though dibromoethane is often more reactive.[4][5]

  • The Phase-Transfer Catalyst (e.g., Triethylbenzylammonium Chloride): This is the key to the reaction's success. The catalyst is a quaternary ammonium salt with both lipophilic (the organic groups) and hydrophilic (the charged ammonium center) character.[4] It functions by transporting hydroxide anions (OH⁻) from the aqueous phase into the organic phase. In the organic phase, the "naked" and highly reactive hydroxide ion can efficiently deprotonate the 4-chlorophenylacetonitrile, initiating the reaction.[2] Without the catalyst, the reaction would be impractically slow as the deprotonation could only occur at the phase boundary.

Reaction Mechanism: A PTC-Mediated Double Alkylation

The reaction proceeds via a sequential process of deprotonation and nucleophilic substitution.

PTC_Mechanism Mechanism of Phase-Transfer Catalyzed Cyclopropanation cluster_organic Organic Phase cluster_aqueous Aqueous Phase RCN 4-Chlorophenyl- acetonitrile (Ar-CH2-CN) Carbanion Carbanion [Ar-CH-CN]⁻ Q⁺ RCN->Carbanion Deprotonation Monoalkylated Monoalkylated Intermediate Ar-CH(CN)-CH2CH2Br Carbanion->Monoalkylated SN2 Attack on Dibromoethane Cyclized 1-(4-Chlorophenyl)cyclo- propanecarbonitrile Monoalkylated->Cyclized Intramolecular SN2 Cyclization PTC_QBr Cyclized->PTC_QBr Br⁻ released NaOH NaOH (Na⁺ OH⁻) PTC_QOH_aq PTC_cycle PTC Cycle PTC_QOH PTC_QOH->RCN OH⁻ PTC_QBr->PTC_QOH_aq Returns to Aq. Phase PTC_QOH_aq->PTC_QOH Ion Exchange

Caption: The catalytic cycle of the phase-transfer agent.

  • Ion Exchange: The quaternary ammonium cation (Q⁺) from the catalyst pairs with a hydroxide ion (OH⁻) from the aqueous phase and transports it into the organic phase.

  • Deprotonation: The potent Q⁺OH⁻ ion pair deprotonates the 4-chlorophenylacetonitrile to form a resonance-stabilized carbanion.

  • First Alkylation: The carbanion performs an Sₙ2 attack on one of the electrophilic carbons of 1,2-dibromoethane, displacing a bromide ion.

  • Second Deprotonation & Cyclization: A second deprotonation at the same carbon occurs, followed by a rapid intramolecular Sₙ2 reaction, which closes the three-membered ring and displaces the second bromide ion. This intramolecular step is kinetically favored.

  • Catalyst Regeneration: The Q⁺ cation pairs with the displaced bromide anions and returns to the aqueous interface to repeat the cycle.

Part 2: The Final Conversion - Nitrile Hydrolysis

With the core cyclopropane structure assembled, the final step is the conversion of the nitrile functional group into a carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions, though acidic hydrolysis is well-documented for this specific substrate.[6]

Causality Behind Experimental Choices
  • The Acid (20% H₂SO₄): A strong mineral acid like sulfuric acid is required to protonate the nitrile nitrogen, activating it for nucleophilic attack by water.[6]

  • Heat (Reflux): The hydrolysis of both the nitrile and the intermediate amide is kinetically slow at room temperature. Refluxing the reaction mixture for an extended period (10-12 hours) ensures the reaction goes to completion.[6]

  • Workup Strategy: The workup is a classic acid-base extraction designed for the purification of carboxylic acids.

    • Extraction into Organic Solvent: The reaction mixture is first extracted with a solvent like ethyl acetate to move all organic components out of the aqueous acid.

    • Base Extraction: The organic layer is then washed with a strong base (20% NaOH). The carboxylic acid product is deprotonated to form its water-soluble sodium salt (sodium 1-(4-chlorophenyl)cyclopropanecarboxylate), which partitions into the aqueous layer, leaving non-acidic organic impurities behind.

    • Acidification and Precipitation: The purified aqueous layer is acidified with a strong acid (e.g., concentrated HCl). This re-protonates the carboxylate salt, causing the neutral, water-insoluble this compound to precipitate out as a clean, white solid.[6]

This self-validating purification protocol—where the product's chemical properties are exploited to separate it from impurities—is highly effective and contributes to the high purity of the final product.

Quantitative Data Summary

The following table summarizes the key parameters for the described synthetic route.

ParameterStep 1: CyclopropanationStep 2: Hydrolysis & Purification
Key Substrates 4-Chlorophenylacetonitrile, 1,2-Dibromoethane1-(4-Chlorophenyl)cyclopropanecarbonitrile
Key Reagents 50% Sodium Hydroxide, Phase-Transfer Catalyst20% Sulfuric Acid, Ethyl Acetate, 20% NaOH, Conc. HCl
Conditions Vigorous Stirring, Room TemperatureReflux (10-12 hours)
Reported Yield (Typically High)90-95%[6]
Reported Purity (Crude Intermediate)99.4% by HPLC[6]
Melting Point N/A152-155 °C[6]

Detailed Experimental Protocols

Caution: These procedures involve hazardous materials. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Synthesis of 1-(4-Chlorophenyl)cyclopropanecarbonitrile

This protocol is adapted from established phase-transfer catalysis procedures for cyclopropanation.[4]

  • Apparatus Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Initial Charge: To the flask, add 4-chlorophenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and a phase-transfer catalyst such as triethylbenzylammonium chloride (0.05 eq).

  • Base Addition: Add a 50% (w/w) aqueous solution of sodium hydroxide (approx. 10 eq) to the dropping funnel.

  • Reaction: Begin vigorous mechanical stirring to ensure maximum surface area between the organic and aqueous phases. Add the sodium hydroxide solution dropwise to the reaction mixture over 1 hour. The reaction is often exothermic; maintain the temperature between 25-35 °C using a water bath if necessary.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir vigorously at room temperature for 4-6 hours. Monitor the reaction's progress by TLC or GC-MS by sampling the organic layer.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with water and an organic solvent (e.g., dichloromethane). Separate the layers. Wash the organic layer with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-chlorophenyl)cyclopropanecarbonitrile, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol is based directly on a reported procedure.[6]

  • Apparatus Setup: Equip a round-bottom flask with a reflux condenser and a heating mantle.

  • Reaction Charge: Add the crude 1-(4-chlorophenyl)cyclopropanecarbonitrile (1.0 eq, e.g., 18 g) to the flask. Add a 20% aqueous solution of sulfuric acid (approx. 10 mL per gram of nitrile, e.g., 184 mL).

  • Hydrolysis: Slowly heat the mixture to reflux and maintain a gentle reflux for 10-12 hours. The reaction can be monitored by TLC until the starting nitrile spot disappears.

  • Initial Extraction: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and extract twice with ethyl acetate. Combine the organic layers.

  • Purification via Base Extraction: Extract the combined ethyl acetate layers with a 20% sodium hydroxide solution. This will transfer the carboxylic acid product into the aqueous phase as its sodium salt. Separate the layers and discard the organic phase.

  • Precipitation: Cool the aqueous phase in an ice bath. Slowly and with stirring, acidify the solution to a pH of 2-4 by adding concentrated hydrochloric acid. A white solid product will precipitate.

  • Final Isolation: Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with distilled water to remove residual salts.

  • Drying: Dry the solid product in a vacuum oven to obtain pure this compound.

References

An In-Depth Technical Guide on the Role and Significance of 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(4-Chlorophenyl)cyclopropanecarboxylic acid is a chemical compound of significant interest not as a direct therapeutic agent, but as a pivotal structural intermediate in the synthesis of advanced pharmaceuticals. Extensive review of available scientific literature reveals its primary role as a key building block, particularly in the production of Selective Serotonin Reuptake Inhibitors (SSRIs), a major class of antidepressants. This guide elucidates the "mechanism of action" of this compound from a medicinal chemistry perspective—detailing how its distinct structural motifs contribute to the pharmacological activity of the final drug products. It will explore the broader biological context of related cyclopropane derivatives, address the unsubstantiated link to Carnitine Palmitoyltransferase I (CPT-1) inhibition, and provide both a conceptual framework for investigating such a mechanism and a detailed look at the true mechanism it enables: the inhibition of the serotonin transporter.

Part 1: The Structural Significance of this compound in Medicinal Chemistry

The utility of this compound in drug synthesis is not coincidental; it is a result of the valuable physicochemical properties imparted by its two key structural features: the cyclopropane ring and the 4-chlorophenyl group.

The Cyclopropyl Moiety: A Scaffold for Potency and Stability

The cyclopropane ring is the smallest carbocyclic ring, and its inclusion in drug molecules is a strategic design choice in medicinal chemistry.[1][2] Its strained three-membered ring confers a unique, rigid conformation.

  • Conformational Rigidity: The cyclopropyl group locks a portion of the molecular structure into a fixed orientation.[3] This pre-organization can reduce the entropic penalty upon binding to a biological target, such as a receptor or enzyme, thereby enhancing binding affinity and potency.[4][5]

  • Metabolic Stability: The C-H bonds in a cyclopropane ring are stronger than those in more flexible alkyl chains.[1][4] This makes the cyclopropyl group resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[3] This enhanced stability can lead to a longer in-vivo half-life and improved pharmacokinetic profiles for the final drug.[3][4]

  • Bioisosteric Replacement: The cyclopropane ring can act as a bioisostere for other chemical groups, such as a vinyl group or a carbonyl group, while offering a different electronic and steric profile. This allows chemists to fine-tune the properties of a drug candidate.[2]

The 4-Chlorophenyl Group: Modulating Lipophilicity and Interactions

The 4-chlorophenyl group also plays a crucial role in determining the pharmacological properties of the final active pharmaceutical ingredient (API).

  • Enhanced Lipophilicity: The chlorine atom increases the lipophilicity (fat-solubility) of the molecule.[6] This is a critical factor for drugs targeting the central nervous system (CNS), as it can improve their ability to cross the blood-brain barrier.

  • Halogen Bonding and Other Interactions: The chlorine atom can participate in specific, non-covalent interactions with biological targets, such as halogen bonding, which can contribute to binding affinity and selectivity.[7] The phenyl ring itself can engage in π-π stacking and hydrophobic interactions within the target's binding pocket.

  • Blocking Metabolic Sites: The placement of a chlorine atom at the para-position of the phenyl ring can block a potential site of metabolic oxidation, further contributing to the metabolic stability and longevity of the drug.[7]

Structural FeatureKey Contribution to Final Drug MoleculeReference
Cyclopropane Ring Increases metabolic stability by resisting enzymatic degradation.[3][4]
Provides conformational rigidity, enhancing binding affinity to the target.[3][4][5]
Acts as a versatile bioisostere for other functional groups.[2]
4-Chlorophenyl Group Increases lipophilicity, aiding in blood-brain barrier penetration.[6]
Participates in specific binding interactions (e.g., halogen bonding).[7]
Blocks potential sites of metabolism, improving drug half-life.[7]

Part 2: Biological Activity Context and the Question of CPT-1 Inhibition

While this compound is primarily documented as a synthetic intermediate, cyclopropane-containing compounds are known to possess a wide range of biological activities, including enzyme inhibition.[8][9] However, there is no direct scientific evidence to suggest that this compound is an inhibitor of Carnitine Palmitoyltransferase I (CPT-1).

CPT-1 is the rate-limiting enzyme in mitochondrial fatty acid oxidation (FAO), responsible for transporting long-chain fatty acids into the mitochondria for energy production.[10][11] Inhibition of CPT-1 shifts cellular metabolism from fatty acid utilization towards glucose oxidation, a mechanism of interest for treating metabolic disorders and certain cancers.[12]

Given the structural elements of this compound, a hypothetical interaction with an enzyme active site is plausible. However, without experimental validation, any claim of CPT-1 inhibition would be speculative. The primary and evidence-based role of this compound remains in its application as a precursor for SSRIs.[6]

Part 3: Application in the Synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs)

The most prominent application of this compound is as an intermediate in the synthesis of antidepressants.[6] While specific synthetic routes are proprietary, a generalized pathway illustrates its crucial role. The carboxylic acid functional group allows for chemical modifications to build the final, more complex drug molecule. A key example of a drug class derived from related structures is the serotonin-norepinephrine reuptake inhibitor (SNRI) milnacipran, which also features a cyclopropane core.[13]

Below is a conceptual diagram illustrating how a cyclopropanecarboxylic acid derivative can be a starting point for the synthesis of a pharmacologically active agent.

G cluster_0 Synthetic Pathway from Intermediate to API A 1-(4-Chlorophenyl) cyclopropanecarboxylic acid B Activation of Carboxylic Acid (e.g., conversion to acid chloride) A->B Step 1 C Amidation Reaction (Coupling with an amine) B->C Step 2 D Further Functional Group Interconversion C->D Step 3...n E Final API Structure (e.g., an SSRI or SNRI) D->E Final Step

Caption: Generalized synthetic workflow for utilizing the topic compound.

Part 4: Hypothetical Experimental Workflow for Investigating CPT-1 Inhibition

For researchers interested in exploring a potential secondary activity of this compound, a logical and systematic approach is required. The following outlines a standard, self-validating protocol to determine if the compound inhibits CPT-1 activity by measuring its effect on fatty acid oxidation (FAO).

Objective: To determine the in-vitro effect of this compound on fatty acid oxidation in a cellular or mitochondrial model.
Methodology: Radiolabeled Fatty Acid Oxidation Assay

This assay is the gold standard for measuring the rate of FAO. It tracks the conversion of a radiolabeled fatty acid (e.g., [¹⁴C]palmitate) into radiolabeled products.[14][15][16]

Step-by-Step Protocol:

  • Preparation of Biological System:

    • Isolate mitochondria from rat liver or cultured cells (e.g., HepG2) known to have high FAO rates.

    • Alternatively, use intact cultured cells. Wash cells twice with phosphate-buffered saline (PBS).[14]

  • Preparation of Substrate:

    • Prepare a solution of [1-¹⁴C]palmitic acid complexed with fatty-acid-free bovine serum albumin (BSA) in the assay buffer.[15] This ensures the solubility of the fatty acid.

  • Inhibitor and Control Setup:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of test concentrations.

    • Positive Control: A known CPT-1 inhibitor (e.g., Etomoxir).

    • Vehicle Control: The solvent (e.g., DMSO) at the same concentration used for the test compound.

    • Negative Control: No inhibitor.

  • Assay Execution:

    • Pre-incubate the biological system (isolated mitochondria or intact cells) with the test compound, positive control, or vehicle control for a defined period (e.g., 30 minutes).

    • Initiate the reaction by adding the [¹⁴C]palmitate-BSA substrate.[14]

    • Incubate the reaction in a sealed system (e.g., a sealed multi-well plate) at 37°C for a specific time (e.g., 1-2 hours). Each well should contain a piece of filter paper soaked in a CO₂-trapping agent like sodium hydroxide (NaOH).[15]

  • Stopping the Reaction and Product Measurement:

    • Stop the reaction by adding a strong acid (e.g., perchloric acid). This halts enzymatic activity and helps release the dissolved ¹⁴CO₂ from the medium.

    • Measure the trapped ¹⁴CO₂ : The filter paper is removed and placed in a scintillation vial to count the radioactivity, which represents the complete oxidation of the fatty acid.[15]

    • Measure the ¹⁴C-Acid-Soluble Metabolites (ASMs) : Centrifuge the acidified medium to pellet proteins and unoxidized fatty acids. A sample of the supernatant, containing intermediates of the Krebs cycle, is counted for radioactivity.[14]

  • Data Analysis:

    • Calculate the rate of FAO (e.g., in nmol/min/mg protein) for each condition.

    • Plot the percent inhibition of FAO against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value for this compound by fitting the data to a dose-response curve.

G cluster_workflow Hypothetical CPT-1 Inhibition Assay Workflow prep Prepare Biological System (e.g., Isolated Mitochondria) incubate Pre-incubate System with Compound prep->incubate substrate Prepare Radiolabeled Substrate ([14C]Palmitate-BSA) react Add Substrate & Incubate in Sealed Plate substrate->react inhibitor Prepare Compound Dilutions (Test, Positive & Vehicle Controls) inhibitor->incubate incubate->react stop Stop Reaction with Acid react->stop measure Measure Radioactivity (Trapped 14CO2 & Acid-Soluble Metabolites) stop->measure analyze Calculate % Inhibition & Determine IC50 measure->analyze

Caption: A workflow for testing the inhibitory potential of the compound.

Part 5: The Enabled Mechanism of Action: Serotonin Transporter (SERT) Inhibition

The true mechanistic significance of this compound lies in its role as a precursor to drugs that target the serotonin transporter (SERT). SSRIs are a cornerstone of treatment for depression and other psychiatric disorders.[17][18]

The SERT Transport Cycle:

SERT is a protein located on the membrane of presynaptic neurons.[19] Its function is to terminate the action of the neurotransmitter serotonin (5-HT) in the synaptic cleft by transporting it back into the presynaptic neuron.[20] This reuptake process is driven by the electrochemical gradients of sodium (Na⁺) and chloride (Cl⁻) ions.[21]

  • Binding: The transporter, in its outward-facing conformation, binds one Na⁺ ion, then a serotonin molecule, and finally a Cl⁻ ion.[21]

  • Translocation: This binding event triggers a conformational change in the SERT protein, causing it to "flip" inward, facing the cytoplasm of the neuron.[21]

  • Release: Serotonin, Na⁺, and Cl⁻ are released inside the cell.

  • Reorientation: An intracellular potassium (K⁺) ion binds to the transporter, causing it to revert to its outward-facing conformation, ready for another cycle.[21]

Mechanism of SSRI Action:

SSRIs, synthesized from intermediates like this compound, act as non-competitive inhibitors of SERT.[22]

  • Blockade: The SSRI molecule binds to a central site within the SERT protein, physically obstructing the binding of serotonin.[20][23]

  • Increased Synaptic Serotonin: By blocking reuptake, SSRIs cause serotonin to remain in the synaptic cleft for a longer period.[22]

  • Enhanced Neurotransmission: This prolonged presence of serotonin leads to increased activation of postsynaptic serotonin receptors, which is believed to mediate the therapeutic antidepressant effects over time.[18]

G cluster_sert SERT Inhibition Mechanism cluster_pre cluster_post Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Presynaptic->Postsynaptic Synaptic Cleft SERT SERT Transporter SSRI SSRI Drug SSRI->SERT BLOCKS Serotonin Serotonin (5-HT) Serotonin->SERT Reuptake (Inhibited) Receptor 5-HT Receptor Serotonin->Receptor Activates

Caption: SSRIs block the SERT, increasing serotonin in the synapse.

References

Unveiling the Metabolic Machinery: A Technical Guide to the Biological Activity of 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of the potential biological activity of 1-(4-Chlorophenyl)cyclopropanecarboxylic acid. While historically cataloged as a key intermediate in the synthesis of pharmaceuticals, particularly selective serotonin reuptake inhibitors (SSRIs), its structural similarity to known modulators of fatty acid metabolism warrants a closer investigation into its own intrinsic bioactivity[1]. This document hypothesizes that this compound may act as an inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), a pivotal enzyme in fatty acid oxidation. We will delve into the theoretical underpinnings of this hypothesis, provide detailed experimental protocols to rigorously test this activity, and present a framework for data analysis and interpretation. This guide is intended to serve as a comprehensive resource for researchers seeking to unlock the therapeutic potential of this intriguing molecule.

Introduction: Beyond a Synthetic Intermediate

This compound is a synthetic compound characterized by a cyclopropane ring and a chlorophenyl group attached to the same carbon atom. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 72934-37-3[1][2][3]
Molecular Formula C₁₀H₉ClO₂[1][2][3]
Molecular Weight 196.63 g/mol [1][2]
Melting Point 152-155 °C[4][5]
Boiling Point 152-155°C[4]
Solubility Soluble in Methanol[4]
Appearance White to Almost white powder/crystal[5]

The rigid cyclopropane structure is a known feature in various bioactive molecules, enhancing binding affinity and metabolic stability[1]. While its primary documented use is in the synthesis of other active pharmaceutical ingredients, the cyclopropanecarboxylic acid moiety is structurally related to known inhibitors of fatty acid metabolism. This structural alert prompts the central hypothesis of this guide: This compound possesses the potential to inhibit Carnitine Palmitoyltransferase 1 (CPT1).

Hypothesized Mechanism of Action: Targeting the Gateway to Fatty Acid Oxidation

Carnitine Palmitoyltransferase 1 (CPT1) is the rate-limiting enzyme in the mitochondrial long-chain fatty acid β-oxidation pathway.[6][7][8] It facilitates the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a critical step for their subsequent breakdown to produce ATP.[6][7][9] Inhibition of CPT1 effectively shifts cellular energy metabolism away from fatty acid oxidation and towards glucose utilization.[10] This metabolic reprogramming has significant therapeutic implications in a range of diseases.

Therapeutic Potential of CPT1 Inhibition:

  • Metabolic Diseases: In conditions like type 2 diabetes and obesity, CPT1 inhibition can lead to reduced fat accumulation and improved insulin sensitivity.[10][11]

  • Oncology: Many cancer cells rely on fatty acid oxidation for their rapid proliferation and survival.[6][10] Inhibiting CPT1 can disrupt the energy supply to these cells, making them more susceptible to therapies.[6][10]

  • Cardiovascular Diseases: Modulating fatty acid metabolism through CPT1 inhibition has shown potential in improving cardiac function in conditions like heart failure.[10][12]

The proposed mechanism of action for this compound is its potential to bind to and inhibit the activity of CPT1, thereby blocking the entry of long-chain fatty acids into the mitochondria.

Fatty Acid Oxidation Pathway Hypothesized Inhibition of Fatty Acid Oxidation cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA Acyl-CoA Synthetase CPT1 CPT1 Acyl-CoA->CPT1 Acyl-Carnitine Acyl-Carnitine Mitochondrial Acyl-CoA Mitochondrial Acyl-CoA Acyl-Carnitine->Mitochondrial Acyl-CoA CPT2 Beta-Oxidation Beta-Oxidation Mitochondrial Acyl-CoA->Beta-Oxidation CPT1->Acyl-Carnitine Inhibitor 1-(4-Chlorophenyl) cyclopropanecarboxylic acid Inhibitor->CPT1

Figure 1: Proposed inhibition of the fatty acid oxidation pathway.

Experimental Protocols for Activity Validation

To validate the hypothesis that this compound inhibits CPT1 and modulates fatty acid metabolism, a series of in vitro assays are proposed.

Experimental_Workflow Start Start CPT1_Assay CPT1 Enzyme Activity Assay Start->CPT1_Assay FAO_Assay Cellular Fatty Acid Oxidation Assay CPT1_Assay->FAO_Assay Lipid_Accumulation Triglyceride Accumulation Assay FAO_Assay->Lipid_Accumulation Data_Analysis Data Analysis & Interpretation Lipid_Accumulation->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 2: Experimental workflow for assessing biological activity.

Protocol 1: In Vitro Carnitine Palmitoyltransferase 1 (CPT1) Activity Assay

This assay directly measures the enzymatic activity of CPT1 and its inhibition by the test compound.

Principle: The assay is based on the CoA-dependent reduction of a colorimetric probe, allowing for the measurement of CPT1 activity in cell or tissue lysates.[13]

Materials:

  • CPT1 Assay Kit (e.g., from Biomedical Research Service Center)[13]

  • Cell or tissue lysates (e.g., from HepG2 cells or rat liver mitochondria)

  • This compound

  • Positive control inhibitor (e.g., Etomoxir)

  • Microplate reader

Procedure:

  • Prepare Lysates: Homogenize cells or tissues in the provided buffer.[14] Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Sample (cell/tissue lysate)

    • Test compound at various concentrations or vehicle control

    • Positive control inhibitor

  • Initiate Reaction: Add the CPT1 Assay Solution and CPT1 Substrate to each well to start the reaction.[13]

  • Incubation: Incubate the plate according to the manufacturer's instructions.

  • Measurement: Read the absorbance at the specified wavelength (e.g., 492 nm) using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of CPT1 inhibition for each concentration of the test compound. Determine the IC₅₀ value.

Expected Outcome: A dose-dependent decrease in CPT1 activity in the presence of this compound would support the hypothesis.

Protocol 2: Cellular Fatty Acid Oxidation (FAO) Assay

This assay determines the effect of the test compound on the rate of fatty acid oxidation in live cells.

Principle: The assay measures the production of radiolabeled water from the oxidation of radiolabeled palmitate.[15]

Materials:

  • HepG2 cells (or other relevant cell line)

  • [9,10-³H]-palmitic acid

  • This compound

  • Positive control inhibitor (e.g., Etomoxir)

  • Scintillation counter

Procedure:

  • Cell Culture: Seed HepG2 cells in multi-well plates and culture until confluent.[16]

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).[15]

  • FAO Assay:

    • Prepare the assay medium containing [³H]palmitate complexed to BSA.[15]

    • Remove the pre-incubation medium and add the assay medium to the cells.

    • Incubate at 37°C for a defined period (e.g., 1-3 hours).[15]

  • Measurement: Collect the supernatant and measure the amount of [³H]H₂O produced using a scintillation counter.

  • Data Analysis: Normalize the results to protein content and calculate the percentage of FAO inhibition.

Expected Outcome: A significant reduction in fatty acid oxidation in cells treated with the compound would indicate its ability to modulate cellular metabolism.

Protocol 3: Cellular Triglyceride Accumulation Assay (Oil Red O Staining)

This assay visualizes and quantifies the accumulation of intracellular lipids, a downstream effect of FAO inhibition.

Principle: Oil Red O is a fat-soluble dye that stains neutral triglycerides and lipids red.[17][18][19]

Materials:

  • HepG2 cells

  • This compound

  • Oil Red O staining solution

  • Microscope

  • Isopropanol for quantification

Procedure:

  • Cell Treatment: Treat HepG2 cells with the test compound for 24-48 hours.

  • Fixation: Fix the cells with 10% formalin.[20][21]

  • Staining:

    • Wash the cells with 60% isopropanol.[18][20]

    • Stain with Oil Red O solution for 15-30 minutes.[20][21]

  • Visualization: Observe the stained lipid droplets under a microscope.

  • Quantification (Optional):

    • Elute the Oil Red O stain from the cells using isopropanol.

    • Measure the absorbance of the eluate at a specific wavelength (e.g., 510 nm).[22]

Expected Outcome: An increase in intracellular lipid droplets in treated cells compared to control cells would be consistent with the inhibition of fatty acid oxidation.

Data Presentation and Interpretation

The results from the proposed experiments can be summarized for clear interpretation.

Table 2: Hypothetical Bioactivity Profile of this compound

AssayEndpointHypothetical ResultInterpretation
CPT1 Enzyme ActivityIC₅₀15 µMDirect inhibition of the CPT1 enzyme.
Cellular FAO% Inhibition at 25 µM65%Impairment of the fatty acid oxidation pathway in a cellular context.
Triglyceride AccumulationFold change at 25 µM2.5-fold increaseDownstream consequence of FAO inhibition, leading to lipid accumulation.

Conclusion

This technical guide has outlined a scientifically rigorous approach to investigate the hypothesized biological activity of this compound as a modulator of fatty acid metabolism. By systematically applying the detailed protocols, researchers can elucidate the compound's mechanism of action and assess its potential as a novel therapeutic agent. The findings from these studies could pave the way for the development of new treatments for metabolic diseases, cancer, and other conditions where the modulation of fatty acid oxidation is a key therapeutic strategy.

References

An In-Depth Technical Guide to the Design and Evaluation of 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid Structural Analogs as Dual FAAH/COX Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation; however, their clinical utility is often limited by significant gastrointestinal side effects.[1][2] This is primarily attributed to their mechanism of action, which involves the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in gastroprotective prostaglandins.[3] A promising strategy to mitigate these adverse effects while enhancing therapeutic efficacy is the simultaneous inhibition of Fatty Acid Amide Hydrolase (FAAH).[1][4] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide, a molecule with analgesic and anti-inflammatory properties.[4] By inhibiting FAAH, endogenous anandamide levels are elevated, providing a synergistic therapeutic effect and potential gastroprotection.[1][4] This technical guide provides a comprehensive framework for the design, synthesis, and evaluation of novel dual FAAH/COX inhibitors based on the 1-(4-chlorophenyl)cyclopropanecarboxylic acid scaffold. While specific biological data for this exact class of analogs is not yet publicly available, this document leverages established principles of medicinal chemistry and pharmacology to outline a rational approach for their development.

The Core Concept: Rational Design of Dual-Target Inhibitors

The development of single molecules that can modulate multiple biological targets, often referred to as multi-target-directed ligands, is an emerging paradigm in drug discovery.[5] In the context of pain and inflammation, the dual inhibition of FAAH and COX presents a compelling therapeutic strategy. The design of such molecules often involves the hybridization of known pharmacophores for each target.[2]

For the present focus, we propose the 1-(4-chlorophenyl)cyclopropane moiety as a novel scaffold for dual FAAH/COX inhibitors. The rationale is based on the structural features of existing inhibitors:

  • COX Inhibitors: Many NSAIDs, such as ibuprofen and flurbiprofen, are acidic molecules.[2] The carboxylic acid group of this compound can serve as a key interacting moiety within the COX active site.

  • FAAH Inhibitors: A number of potent FAAH inhibitors feature a carbamate or amide group that interacts with the catalytic serine residue of the enzyme.[6]

By converting the carboxylic acid of the parent compound into a series of amides, we can introduce functionalities known to inhibit FAAH, thereby creating a library of potential dual-action agents.

Proposed Synthesis of 1-(4-Chlorophenyl)cyclopropanecarboxamide Analogs

The synthesis of the proposed analogs can be achieved through a straightforward two-step process: activation of the carboxylic acid followed by amide coupling.

Step 1: Synthesis of 1-(4-Chlorophenyl)cyclopropanecarbonyl chloride

The carboxylic acid is first converted to its more reactive acid chloride derivative.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by LC-MS.

  • Upon completion, remove the solvent and excess reagent in vacuo to yield the crude 1-(4-chlorophenyl)cyclopropanecarbonyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling

The synthesized acid chloride is then reacted with a variety of primary or secondary amines to generate a library of carboxamide analogs.

Experimental Protocol:

  • Dissolve the desired amine (1.0 - 1.2 eq) in anhydrous DCM or THF.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 eq), to the amine solution and cool to 0 °C.

  • Slowly add a solution of 1-(4-chlorophenyl)cyclopropanecarbonyl chloride (1.0 eq) in the same anhydrous solvent to the cooled amine/base mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-(4-chlorophenyl)cyclopropanecarboxamide analog.

Diagram of the Synthetic Workflow:

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling start This compound product1 1-(4-Chlorophenyl)cyclopropanecarbonyl chloride start->product1 Anhydrous DCM/THF, 0°C to RT reagent1 Oxalyl Chloride or Thionyl Chloride, cat. DMF start2 1-(4-Chlorophenyl)cyclopropanecarbonyl chloride product2 1-(4-Chlorophenyl)cyclopropanecarboxamide Analog start2->product2 Anhydrous DCM/THF, 0°C to RT reagent2 Primary or Secondary Amine (R1R2NH) reagent2->product2 reagent3 Base (e.g., TEA, DIPEA) reagent3->product2 G cluster_0 Endocannabinoid Pathway cluster_1 Prostaglandin Pathway cluster_2 Dual Inhibitor Action anandamide Anandamide faah FAAH anandamide->faah Hydrolysis cb1_cb2 CB1/CB2 Receptors anandamide->cb1_cb2 Activation degradation Degradation Products faah->degradation analgesia_inflammation Analgesia & Anti-inflammation cb1_cb2->analgesia_inflammation arachidonic_acid Arachidonic Acid cox COX-1/COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins pain_inflammation Pain & Inflammation prostaglandins->pain_inflammation inhibitor 1-(4-Chlorophenyl)cyclopropanecarboxamide Analog inhibitor->faah Inhibition inhibitor->cox Inhibition

References

Spectroscopic Data of 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(4-Chlorophenyl)cyclopropanecarboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a deep understanding of the structural elucidation of this compound through modern spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the scientific rationale behind the observed spectral features.

Molecular Structure and its Spectroscopic Implications

This compound (C₁₀H₉ClO₂) possesses a unique combination of structural motifs that give rise to a distinct spectroscopic fingerprint.[1][2] The molecule incorporates a rigid cyclopropane ring, a p-substituted aromatic ring, and a carboxylic acid functional group. Each of these components contributes characteristic signals in different spectroscopic domains, and their interplay provides a complete picture of the molecular architecture. Understanding these contributions is key to accurate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the carbon skeleton and the arrangement of protons, providing invaluable information about connectivity and stereochemistry.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the cyclopropyl protons, and the carboxylic acid proton. The spectrum is typically acquired in a deuterated solvent such as DMSO-d₆.[3]

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~12.5Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is highly deshielded due to the electronegativity of the oxygen atoms and typically appears as a broad singlet. Its chemical shift is concentration and solvent dependent.[4]
~7.4Doublet2HAr-H (ortho to Cl)These protons are deshielded by the electron-withdrawing effect of the chlorine atom and the aromatic ring current. They appear as a doublet due to coupling with the meta protons.
~7.3Doublet2HAr-H (meta to Cl)These protons are also part of the aromatic system and show a doublet splitting pattern from coupling with the ortho protons.
~1.5Multiplet2HCyclopropyl CH₂The diastereotopic methylene protons of the cyclopropane ring are shielded and appear at a higher field. Their signals are split by each other (geminal coupling) and by the other methylene protons (vicinal coupling), resulting in a complex multiplet.[5]
~1.2Multiplet2HCyclopropyl CH₂Similar to the other cyclopropyl methylene protons, these protons are shielded and exhibit complex splitting patterns due to geminal and vicinal coupling.[5]

Causality in ¹H NMR:

  • The Aromatic Region: The p-substitution pattern of the phenyl ring leads to a characteristic AA'BB' spin system, which often simplifies to two distinct doublets. The electron-withdrawing nature of the chlorine atom influences the chemical shifts of the aromatic protons, causing a general downfield shift compared to unsubstituted benzene.

  • The Aliphatic Region: The cyclopropane ring's unique electronic structure, with its increased s-character in the C-H bonds, results in the upfield chemical shifts of the cyclopropyl protons. The rigidity of the three-membered ring makes the methylene protons diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couple with each other.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)AssignmentRationale
~174C=OThe carbonyl carbon of the carboxylic acid is significantly deshielded and appears at a low field.
~142Ar-C (ipso to cyclopropyl)The quaternary aromatic carbon attached to the cyclopropane ring.
~132Ar-C (ipso to Cl)The quaternary aromatic carbon bearing the chlorine atom.
~130Ar-CH (ortho to Cl)The aromatic methine carbons ortho to the chlorine.
~128Ar-CH (meta to Cl)The aromatic methine carbons meta to the chlorine.
~35C (quaternary cyclopropyl)The quaternary carbon of the cyclopropane ring is shielded compared to the aromatic carbons.
~17CH₂ (cyclopropyl)The methylene carbons of the cyclopropane ring are highly shielded due to the ring strain and appear at a high field.[6]

Expert Insights on ¹³C NMR:

The chemical shifts in the ¹³C NMR spectrum are highly diagnostic. The downfield position of the carbonyl carbon is a clear indicator of the carboxylic acid group. The aromatic carbons appear in the expected region of 120-150 ppm, with the carbon attached to the electronegative chlorine atom being deshielded. The most striking feature is the upfield shift of the cyclopropyl carbons, a direct consequence of the unique bonding and hybridization within the strained three-membered ring.

Infrared (IR) Spectroscopy: Probing Functional Groups

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-2500Broad, StrongO-H stretchThe characteristic broad absorption of the carboxylic acid O-H bond due to strong hydrogen bonding.
~3080MediumC-H stretch (Aromatic)The C-H stretching vibrations of the sp² hybridized carbons in the phenyl ring.
~3010MediumC-H stretch (Cyclopropyl)The C-H stretching vibrations of the sp²-like C-H bonds in the cyclopropane ring.
~1700StrongC=O stretchThe carbonyl stretch of the carboxylic acid. Conjugation with the phenyl ring may slightly lower this frequency.
~1600, ~1490MediumC=C stretch (Aromatic)The characteristic skeletal vibrations of the aromatic ring.
~1420MediumO-H bendThe in-plane bending vibration of the carboxylic acid O-H group.
~1250StrongC-O stretchThe stretching vibration of the C-O single bond in the carboxylic acid.
~830StrongC-H bend (Aromatic, p-subst.)The out-of-plane bending vibration characteristic of a 1,4-disubstituted benzene ring.

Workflow for IR Spectral Analysis:

IR_Workflow start Acquire IR Spectrum broad_band Identify Broad Band (3300-2500 cm⁻¹) start->broad_band Initial Scan strong_carbonyl Locate Strong C=O Stretch (~1700 cm⁻¹) broad_band->strong_carbonyl Presence of -COOH aromatic_peaks Assign Aromatic Peaks (~1600, ~1490, ~830 cm⁻¹) strong_carbonyl->aromatic_peaks Confirm Carboxylic Acid cyclopropyl_peaks Identify Cyclopropyl C-H Stretch (~3010 cm⁻¹) aromatic_peaks->cyclopropyl_peaks Confirm Phenyl Ring final_confirmation Confirm Functional Groups cyclopropyl_peaks->final_confirmation Confirm Cyclopropane

Caption: A logical workflow for the analysis of the IR spectrum of this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. This data is crucial for confirming the molecular formula and gaining insights into the molecule's stability and connectivity. While a specific mass spectrum for the title compound is not available, we can predict the fragmentation based on the principles of mass spectrometry and the known behavior of related compounds.[9]

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/zProposed FragmentFragmentation Pathway
196/198[M]⁺Molecular ion peak. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in a ~3:1 ratio) is a key diagnostic feature.
151/153[M - COOH]⁺Loss of the carboxylic acid group as a radical.
139/141[M - C₃H₄O₂]⁺Loss of the cyclopropanecarboxylic acid moiety.
111/113[C₆H₄Cl]⁺Chlorophenyl cation, a common fragment for p-chlorophenyl substituted compounds.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam.

  • Mass Analysis: The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Key Fragmentation Pathways:

MS_Fragmentation M [C₁₀H₉ClO₂]⁺˙ (m/z 196/198) F1 [C₉H₈Cl]⁺ (m/z 151/153) M->F1 - •COOH F3 [C₇H₄ClO]⁺ (m/z 139/141) M->F3 - C₃H₅O• F2 [C₆H₄Cl]⁺ (m/z 111/113) F1->F2 - C₃H₄

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of data from NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum establishes the molecular weight and provides clues about the molecule's fragmentation behavior. This in-depth guide provides the foundational knowledge and expert insights necessary for the confident and accurate structural elucidation of this important molecule.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)cyclopropanecarboxylic acid is a compound of interest in pharmaceutical and chemical research. Its structure, featuring a chlorophenyl group attached to a cyclopropane ring with a carboxylic acid moiety, presents a unique combination of lipophilicity and acidic functionality. A thorough understanding of its solubility and stability is paramount for its effective application in drug discovery, formulation development, and manufacturing. These physicochemical properties are critical determinants of a compound's bioavailability, shelf-life, and overall therapeutic potential.

This guide provides a comprehensive overview of the core physicochemical properties, solubility profile, and chemical stability of this compound. It is designed to equip researchers and developers with the foundational knowledge and practical methodologies required to handle and formulate this compound effectively. The protocols and insights provided herein are grounded in established scientific principles and regulatory expectations, particularly those outlined by the International Council for Harmonisation (ICH).

Part 1: Physicochemical Properties

A foundational understanding of the key physicochemical parameters of this compound is essential for predicting its behavior in various environments.

Key Physicochemical Data

PropertyValueSource
Molecular Formula C₁₀H₉ClO₂[1][2]
Molecular Weight 196.63 g/mol [1][3]
Appearance White to off-white powder or crystals[3]
Melting Point 152-156 °C[3][4]
Boiling Point 152-155 °C (estimated)[5]
Storage Room temperature, under inert atmosphere[3][5]

These properties indicate that this compound is a solid at room temperature with a relatively high melting point, suggesting a stable crystalline lattice. The carboxylic acid group is expected to be the primary driver of its pH-dependent solubility.

Part 2: Solubility Profile

Solubility is a critical attribute that influences a compound's absorption and distribution. For an acidic compound like this compound, solubility is highly dependent on the pH of the medium.

Aqueous and Organic Solvent Solubility

Expected Solubility Behavior:

  • Low Solubility: In acidic solutions (e.g., pH 1-3) and non-polar organic solvents.

  • Moderate to High Solubility: In alkaline solutions (e.g., pH > 7), polar aprotic solvents (e.g., DMSO, DMF), and alcohols (e.g., ethanol, methanol).

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the equilibrium solubility of this compound in various media. The causality behind this method is to ensure that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.

Methodology:

  • Preparation: Add an excess amount of the compound to a series of vials containing the desired solvent or buffer solution (e.g., pH 2.0, 5.0, 7.4, and 9.0). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples at a high speed to ensure clear separation of the supernatant from the solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with an appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating analytical method, such as HPLC-UV.

  • Calculation: Determine the solubility by back-calculating from the measured concentration of the diluted sample, accounting for the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result A Add excess compound to solvent/buffer B Agitate at constant temp (24-72 hours) A->B C Centrifuge to separate solid B->C D Sample & Dilute Supernatant C->D E Quantify via validated HPLC method D->E F Calculate Solubility (e.g., mg/mL) E->F

Part 3: Chemical Stability and Forced Degradation

Understanding the chemical stability of a drug substance is mandated by regulatory agencies and is fundamental to ensuring its safety, quality, and efficacy.[6] Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.[7]

Forced Degradation Studies

Forced degradation, or stress testing, deliberately exposes the compound to conditions more severe than accelerated stability testing to provoke degradation.[8] As per ICH Q1A(R2) guidelines, this involves subjecting the compound to hydrolytic, oxidative, photolytic, and thermal stress.[7][9] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradation products without completely destroying the molecule.[7][10]

Summary of Recommended Stress Conditions

Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl, heated (e.g., 60-80°C)To assess degradation in acidic environments.
Base Hydrolysis 0.1 M NaOH, heated (e.g., 60-80°C)To assess degradation in alkaline environments.
Oxidation 3% H₂O₂, room temperature or heatedTo evaluate susceptibility to oxidative decomposition.
Thermal Dry heat (e.g., 80-105°C) on solid sampleTo determine the impact of high temperature on the solid form.
Photostability Exposure to light providing ≥ 1.2 million lux hours and ≥ 200 watt-hours/m² of UV-A lightTo identify light-induced degradation, as per ICH Q1B guidelines.[6][9]
Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the active ingredient's concentration due to degradation.[8] Reverse-phase HPLC is a common technique for this purpose.

Rationale for Method Choices:

  • Column: A C18 column is a versatile first choice for separating moderately polar compounds like this from potential degradation products.

  • Mobile Phase: An acetonitrile/water gradient with an acid modifier (like phosphoric or formic acid) is used to ensure the carboxylic acid is protonated for good peak shape and to provide a range of polarities to elute both the parent compound and its degradants.[11]

  • Detector: A UV detector is suitable as the chlorophenyl group is a strong chromophore.

Step-by-Step Methodology:

  • Instrument Setup:

    • HPLC System: A standard HPLC with a gradient pump, autosampler, column oven, and UV/PDA detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: 230 nm (or wavelength of maximum absorbance).

    • Column Temperature: 30°C.

  • Forced Degradation Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • For each stress condition (acid, base, oxidation), mix the stock solution with the stressor (e.g., 0.1 M HCl) and incubate.

    • Periodically withdraw samples. For acid/base hydrolysis, neutralize the sample before injection.

    • For thermal and photolytic studies, analyze the solid material by dissolving it in the mobile phase.

  • Method Development and Validation:

    • Inject an unstressed sample to determine the retention time of the parent peak.

    • Inject the stressed samples. The gradient program should be optimized to separate all degradation product peaks from the parent peak and from each other.

    • Validation: Perform validation according to ICH Q2(R1) guidelines, assessing specificity (peak purity analysis using a PDA detector), linearity, accuracy, precision, and robustness.

G cluster_stress Application of Stress Conditions A Prepare Drug Substance Solution (e.g., 1 mg/mL) B Acid Hydrolysis (0.1M HCl, Heat) A->B C Base Hydrolysis (0.1M NaOH, Heat) A->C D Oxidation (3% H2O2) A->D E Thermal (Solid) (e.g., 80°C) A->E F Photolysis (Solid/Solution) (ICH Q1B Light Exposure) A->F G Sample Neutralization (for Acid/Base Samples) B->G C->G H Analysis by Stability-Indicating HPLC Method D->H E->H F->H G->H I Data Evaluation: - Assess Peak Purity - Identify Degradation Pathways - Quantify % Degradation H->I

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. The physicochemical properties suggest it is a stable solid, with solubility being highly dependent on pH. A systematic approach to characterizing its solubility profile using the shake-flask method is essential for pre-formulation and formulation development.

Furthermore, a comprehensive forced degradation study, guided by ICH principles, is critical. It not only elucidates the intrinsic stability of the molecule but is also a prerequisite for developing a validated, stability-indicating analytical method. Such a method is indispensable for quality control, ensuring the purity and potency of the drug substance and its formulated products throughout their lifecycle. The protocols and logical workflows presented here offer a robust starting point for scientists and researchers in the pharmaceutical industry.

References

An In-depth Technical Guide to 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid and its Synonyms: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Structurally Unique Intermediate

In the landscape of contemporary drug discovery and development, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. Among these, the cyclopropane ring has garnered significant attention for its ability to impart conformational rigidity, enhance metabolic stability, and improve binding affinity.[1] This guide focuses on a key building block that leverages these advantages: 1-(4-Chlorophenyl)cyclopropanecarboxylic acid . This molecule serves as a critical intermediate in the synthesis of a variety of bioactive compounds, including selective serotonin reuptake inhibitors (SSRIs) and other agents targeting the central nervous system (CNS).[1] Its unique combination of a strained three-membered ring and a halogenated aromatic moiety makes it a valuable tool for medicinal chemists.

This document provides a comprehensive overview of this compound, its various synonyms, its synthesis and analytical characterization, and its application in the development of novel therapeutics.

Nomenclature and Chemical Identifiers: A Comprehensive Cross-Reference

Accurate identification of chemical compounds is paramount for reproducible research. This compound is known by several synonyms and is cataloged under various identifiers. This section provides a consolidated reference to facilitate unambiguous identification.

Identifier TypeValue
IUPAC Name 1-(4-chlorophenyl)cyclopropane-1-carboxylic acid
CAS Number 72934-37-3
Molecular Formula C₁₀H₉ClO₂
Molecular Weight 196.63 g/mol
Synonyms 1-(p-Chlorophenyl)cyclopropanecarboxylic acid, 1-(4-chlorophenyl)cyclopropane carboxylic acid, NSC-152142

Physicochemical Properties

PropertyValueSource
Appearance White to off-white crystalline powderTCI America
Melting Point 152-155 °CChemicalBook
Storage Room temperature, under inert atmosphereTCI America

The Role in Drug Discovery: A Case Study of the Dopamine D1 Agonist A-86929

While broadly implicated as an intermediate for CNS agents, a concrete example of the utility of the 1-(4-chlorophenyl)cyclopropyl motif can be found in the development of selective dopamine D1 receptor agonists. One such compound, A-86929 , is a potent and selective D1 agonist that was investigated for the treatment of Parkinson's disease.[2][3] Although not directly synthesized from the carboxylic acid in all reported routes, the synthesis of its analogs and related compounds often involves the corresponding amide or amine derivatives of this compound.[4][5] The rigid cyclopropyl group helps to lock the conformation of the molecule, contributing to its selective binding to the D1 receptor.

The development of A-86929 and its prodrug, adrogolide (ABT-431), underscores the therapeutic potential of molecules containing the 1-(4-chlorophenyl)cyclopropyl core.[3][6] These compounds have been shown to have efficacy in animal models of Parkinson's disease and have been studied in human clinical trials.[6][7]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the hydrolysis of the corresponding nitrile precursor, 1-(4-chlorophenyl)cyclopropanecarbonitrile. The following protocol is a detailed representation of this established method.

Experimental Protocol: Synthesis via Nitrile Hydrolysis

Objective: To synthesize this compound from 1-(4-chlorophenyl)cyclopropanecarbonitrile.

Materials:

  • 1-(4-chlorophenyl)cyclopropanecarbonitrile

  • 20% Sulfuric acid solution

  • Ethyl acetate

  • 20% Sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Distilled water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 1-(4-chlorophenyl)cyclopropanecarbonitrile (1.0 equivalent).

  • Add a 20% aqueous solution of sulfuric acid (approximately 10 volumes relative to the nitrile).

  • Slowly heat the reaction mixture to reflux and maintain this temperature for 10-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers and extract the carboxylic acid product with a 20% aqueous sodium hydroxide solution (3 x 3 volumes).

  • Separate the aqueous layer and cool it in an ice bath.

  • Acidify the cold aqueous solution to a pH of 2-4 with concentrated hydrochloric acid. A white solid precipitate should form.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold distilled water.

  • Dry the product under vacuum to yield this compound.

Expected Yield: 90-95% Expected Purity (by HPLC): >99%

Synthetic Workflow Diagram

SynthesisWorkflow Nitrile 1-(4-chlorophenyl)cyclopropanecarbonitrile Hydrolysis Acid Hydrolysis (20% H₂SO₄, reflux) Nitrile->Hydrolysis Extraction1 Workup: Ethyl Acetate Extraction Hydrolysis->Extraction1 Extraction2 Base Extraction (20% NaOH) Extraction1->Extraction2 Precipitation Acidification & Precipitation (conc. HCl) Extraction2->Precipitation Product This compound Precipitation->Product

Caption: Workflow for the synthesis of this compound.

Conversion to Key Amide Intermediate

For many applications in drug synthesis, the carboxylic acid is converted to a more reactive species, such as an amide. The following protocol details the synthesis of a piperazine amide derivative.

Experimental Protocol: Amide Coupling

Objective: To synthesize --INVALID-LINK--methanone.[5][8]

Materials:

  • This compound

  • tert-Butyl piperazine-1-carboxylate (Boc-piperazine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dry Tetrahydrofuran (THF)

  • Ethyl acetate

  • 10% Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Trifluoroacetic acid (TFA)

  • Methylene dichloride

Procedure:

  • Dissolve this compound (1.0 eq) in dry THF.

  • Add EDC·HCl (1.1 eq), HOBt (1.1 eq), and DIPEA (3.0 eq). Stir the mixture at room temperature for 20 minutes.

  • Cool the mixture to 0 °C and add Boc-piperazine (1.0 eq) portionwise.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Dilute with ethyl acetate and wash sequentially with 10% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amide.

  • Dissolve the crude Boc-protected amide in methylene dichloride and cool to 0 °C.

  • Slowly add trifluoroacetic acid (3.0 eq) and stir at room temperature for 6 hours to remove the Boc protecting group.

  • Work up the reaction mixture to isolate the final piperazine amide product.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A robust and validated HPLC method is essential for assessing the purity of this compound and its derivatives. The following method is based on established procedures for similar aromatic carboxylic acids.[9]

HPLC Method Parameters:

ParameterSpecification
Column C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric acid in water (50:50 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H-NMR (DMSO-d₆, 400 MHz): [10]

  • δ 12.0-13.0 (s, 1H): Carboxylic acid proton (-COOH). The chemical shift can be broad and concentration-dependent.

  • δ 7.1-7.5 (m, 4H): Aromatic protons of the 4-chlorophenyl group.

  • δ 1.1-1.5 (m, 4H): Methylene protons of the cyclopropane ring (-CH₂-).

¹³C-NMR (Predicted):

  • δ ~175: Carboxylic acid carbonyl carbon (-COOH).

  • δ ~140: Quaternary aromatic carbon attached to the cyclopropane ring.

  • δ ~132: Aromatic carbon bearing the chlorine atom.

  • δ ~130, ~128: Aromatic CH carbons.

  • δ ~30: Quaternary carbon of the cyclopropane ring.

  • δ ~16: Methylene carbons of the cyclopropane ring (-CH₂-).

Analytical Workflow Diagram

AnalyticalWorkflow Sample This compound Sample Prep Sample Preparation (Dissolution in appropriate solvent) Sample->Prep HPLC HPLC Analysis (Purity Assessment) Prep->HPLC NMR NMR Spectroscopy (Structural Elucidation) Prep->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Prep->MS Data Data Analysis & Interpretation HPLC->Data NMR->Data MS->Data

Caption: A typical analytical workflow for the characterization of this compound.

Conclusion

This compound is a versatile and valuable intermediate for the synthesis of complex molecules with significant biological activity. Its unique structural features, combining the conformational constraint of a cyclopropane ring with the electronic properties of a chlorophenyl group, make it an attractive starting material for the development of novel therapeutics, particularly in the area of central nervous system disorders. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers and drug development professionals working with this important chemical entity.

References

An In-depth Technical Guide to 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid: From Discovery to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery and development, certain molecules emerge as pivotal intermediates and pharmacophores, enabling the synthesis of a wide array of therapeutic agents. 1-(4-Chlorophenyl)cyclopropanecarboxylic acid is one such molecule. Its unique structural motif, featuring a substituted cyclopropane ring, has garnered significant interest for its ability to impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. This technical guide provides a comprehensive overview of this compound, from its chemical synthesis and characterization to its evolving role in medicinal chemistry, with a particular focus on its mechanism of action as an Acetyl-CoA Carboxylase (ACC) inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this versatile compound.

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in readily available scientific literature, suggesting it may have emerged from the broader exploration of cyclopropane chemistry. The foundational work on the synthesis of cyclopropane rings by chemists such as H.M. Walborsky laid the groundwork for the preparation of a vast number of substituted cyclopropane derivatives. The general methods for synthesizing 1-aryl-cyclopropanecarboxylic acids have been developed over many years, with early methods often involving multi-step procedures.[1][2][3]

The initial interest in compounds of this class was often as synthetic intermediates for creating more complex molecules. The unique conformational constraints and metabolic stability conferred by the cyclopropane ring made it an attractive moiety in medicinal chemistry.[4] While the specific initial purpose for the synthesis of this compound is not definitively known, its utility as a building block in the synthesis of various pharmaceutical agents, including potential selective serotonin reuptake inhibitors (SSRIs), has been noted.

More recently, the trajectory of this compound has been significantly influenced by the growing interest in metabolic diseases. The discovery of its inhibitory activity against Acetyl-CoA Carboxylase (ACC) has positioned it as a valuable research tool and a potential precursor for the development of therapeutics for conditions such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

PropertyValueReference
CAS Number 72934-37-3[5]
Molecular Formula C₁₀H₉ClO₂[6]
Molecular Weight 196.63 g/mol
Appearance White to off-white crystalline powder
Melting Point 152-155 °C[6]
Purity (by HPLC) ≥98%[6]
Spectroscopic Data

¹H-NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic and cyclopropyl protons.

¹³C-NMR Spectroscopy: The carbon NMR spectrum complements the ¹H-NMR data, showing distinct signals for the carboxylic acid, aromatic, and cyclopropyl carbons.

Note: Specific spectral data can be obtained from suppliers such as TCI Chemicals.

Synthesis and Manufacturing

The most common and scalable synthesis of this compound involves the hydrolysis of the corresponding nitrile precursor, 1-(4-chlorophenyl)-1-cyclopropanecarbonitrile.

Synthetic Protocol: Hydrolysis of 1-(4-chlorophenyl)-1-cyclopropanecarbonitrile

This two-step process begins with the synthesis of the nitrile intermediate followed by its hydrolysis.

Step 1: Synthesis of 1-(4-chlorophenyl)-1-cyclopropanecarbonitrile While various methods exist for the synthesis of 1-aryl-cyclopropanecarbonitriles, a common approach involves the reaction of a substituted phenylacetonitrile with a suitable cyclopropanating agent.

Step 2: Hydrolysis to this compound

  • Reaction: The nitrile group of 1-(4-chlorophenyl)-1-cyclopropanecarbonitrile is hydrolyzed to a carboxylic acid under acidic or basic conditions. Acid-catalyzed hydrolysis is frequently employed.

  • Procedure: A general procedure involves heating the nitrile in the presence of an aqueous acid, such as sulfuric acid. The reaction progress is monitored until completion.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted with a suitable organic solvent. The crude product is then purified, typically by recrystallization, to yield the final product as a crystalline solid.

The following diagram illustrates the general workflow for the synthesis:

G A 1-(4-chlorophenyl)-1-cyclopropanecarbonitrile B This compound A->B Acid Hydrolysis (e.g., H₂SO₄, H₂O, heat) C Purified Product B->C Extraction & Recrystallization G cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria AcetylCoA_cyto Acetyl-CoA ACC1 ACC1 AcetylCoA_cyto->ACC1 MalonylCoA_cyto Malonyl-CoA ACC1->MalonylCoA_cyto DNL De Novo Lipogenesis (Fatty Acid Synthesis) MalonylCoA_cyto->DNL CPT1 CPT1 MalonylCoA_cyto->CPT1 Inhibition FattyAcids_mito Fatty Acids FattyAcids_mito->CPT1 BetaOxidation β-Oxidation CPT1->BetaOxidation Inhibitor 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid Derivatives Inhibitor->ACC1 Inhibits G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Hepatocyte Culture B Compound Treatment A->B C [¹⁴C]-Acetate Labeling B->C D Lipid Extraction & Scintillation Counting C->D E IC₅₀ Determination D->E F Diet-Induced NAFLD Model G Compound Administration F->G H Metabolic Monitoring G->H I Tissue Collection & Analysis H->I J Efficacy Assessment I->J start

References

Methodological & Application

Illuminating Metabolic Pathways: Protocols for 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid in Cellular Research

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: --INVALID-LINK--

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals utilizing 1-(4-Chlorophenyl)cyclopropanecarboxylic acid. While historically recognized as a key intermediate in the synthesis of pharmaceuticals, emerging evidence points towards its role as a modulator of cellular metabolism, specifically as a putative inhibitor of fatty acid oxidation. This document elucidates the mechanistic underpinnings of this activity and provides robust, field-proven protocols for its investigation in a laboratory setting. We will delve into its effects on carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation, and offer step-by-step methodologies for both enzymatic and cell-based assays.

Introduction: Beyond a Synthetic Intermediate

This compound (CPCA) is a synthetic compound characterized by a cyclopropane ring linked to a chlorophenyl group.[1][2] Its rigid structure and chemical functionalities have made it a valuable building block in medicinal chemistry. However, the structural similarity of its core, cyclopropanecarboxylic acid, to known modulators of metabolism has spurred investigations into its biological activities. Notably, studies on the anxiolytic drug panadiplon revealed that its metabolite, a cyclopropane carboxylic acid derivative, is responsible for the inhibition of mitochondrial fatty acid β-oxidation.[3][4] This finding provides a strong rationale for investigating this compound as a tool to probe and manipulate cellular energy metabolism.

Fatty acid oxidation (FAO) is a critical metabolic pathway for energy production in many tissues and is increasingly implicated in the pathophysiology of various diseases, including metabolic disorders, cardiovascular diseases, and cancer.[1][5][6] The enzyme carnitine palmitoyltransferase 1 (CPT1) facilitates the transport of long-chain fatty acids into the mitochondria for oxidation and represents a key regulatory point in this pathway.[5][6] Therefore, inhibitors of CPT1 are invaluable tools for studying the roles of FAO in health and disease.

This guide will equip researchers with the foundational knowledge and practical protocols to effectively utilize this compound in their studies of cellular metabolism.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is essential for accurate and reproducible experimental design.

PropertyValueSource
Molecular Formula C₁₀H₉ClO₂[1][2]
Molecular Weight 196.63 g/mol [1][2]
Appearance White to off-white solid
Melting Point 152-155 °C
Solubility Soluble in methanol and other organic solvents. Limited solubility in aqueous solutions.

Stock Solution Preparation:

Due to its limited aqueous solubility, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For cell-based assays, ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically ≤ 0.1% v/v).

Safety and Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for complete safety information.

Mechanism of Action: Targeting Fatty Acid Oxidation

The primary proposed mechanism of action for this compound in a biological context is the inhibition of carnitine palmitoyltransferase 1 (CPT1).

cluster_cytosol Cytosol cluster_mitochondria Mitochondria Long-Chain Fatty Acid Long-Chain Fatty Acid Acyl-CoA Acyl-CoA Long-Chain Fatty Acid->Acyl-CoA CPT1 CPT1 Acyl-CoA->CPT1 Substrate Acylcarnitine Acylcarnitine CPT1->Acylcarnitine Conversion This compound This compound This compound->CPT1 Inhibition β-Oxidation β-Oxidation Acylcarnitine->β-Oxidation Acetyl-CoA Acetyl-CoA β-Oxidation->Acetyl-CoA TCA Cycle & ATP Production TCA Cycle & ATP Production Acetyl-CoA->TCA Cycle & ATP Production

Figure 1: Proposed mechanism of action for this compound.

By inhibiting CPT1, this compound is expected to block the entry of long-chain fatty acids into the mitochondria, thereby reducing the rate of β-oxidation and subsequent ATP production from this fuel source. This forces cells to rely on other metabolic pathways, such as glycolysis, for their energy needs.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on fatty acid oxidation. It is crucial to note that the optimal concentration of the compound and incubation times should be determined empirically for each cell type and experimental system.

Protocol 1: In Vitro CPT1A Enzymatic Assay

This protocol is designed to directly measure the inhibitory effect of this compound on the activity of the CPT1A enzyme. Commercially available CPT1A assay kits can be utilized for this purpose.[7][8]

Materials:

  • Recombinant human CPT1A enzyme

  • CPT1A assay buffer

  • L-carnitine

  • Palmitoyl-CoA

  • DTNB (Ellman's reagent)

  • This compound

  • Positive control inhibitor (e.g., Etomoxir)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions for the CPT1A assay kit. Prepare a series of dilutions of this compound in assay buffer. A suggested starting range is 1 µM to 100 µM.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • CPT1A assay buffer

    • Recombinant CPT1A enzyme

    • Varying concentrations of this compound or vehicle control (e.g., DMSO).

    • Positive control inhibitor (e.g., Etomoxir) in separate wells.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add L-carnitine and palmitoyl-CoA to each well to start the reaction.

  • Detection: Immediately add DTNB to each well. DTNB reacts with the free Coenzyme A produced by the CPT1A reaction to generate a colored product that can be measured at 412 nm.

  • Kinetic Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Prepare Reagents Prepare Reagents Set up Reaction Set up Reaction Prepare Reagents->Set up Reaction 1 Pre-incubate Pre-incubate Set up Reaction->Pre-incubate 2 Initiate Reaction Initiate Reaction Pre-incubate->Initiate Reaction 3 Measure Absorbance Measure Absorbance Initiate Reaction->Measure Absorbance 4 Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 5

Figure 2: Workflow for the in vitro CPT1A enzymatic assay.

Protocol 2: Cellular Fatty Acid Oxidation Assay using Seahorse XF Analyzer

This protocol utilizes the Seahorse XF Analyzer to measure the effect of this compound on the rate of fatty acid oxidation in live cells by monitoring the oxygen consumption rate (OCR).[9][10][11][12][13][14]

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Base Medium supplemented with L-carnitine and glucose (or other substrates as needed)

  • This compound

  • Positive control CPT1 inhibitor (e.g., Etomoxir)

  • Long-chain fatty acid substrate (e.g., palmitate-BSA conjugate)

  • Mitochondrial stress test reagents (Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare Assay Medium: Prepare the Seahorse XF assay medium containing the desired substrates. For a fatty acid oxidation-focused assay, use a medium with a long-chain fatty acid as the primary fuel source.

  • Compound Treatment: Prepare a working solution of this compound in the assay medium. Replace the cell culture medium with the assay medium containing the compound or vehicle control. A suggested starting concentration range is 10 µM to 100 µM. Incubate the plate in a CO₂-free incubator at 37°C for at least 1 hour before the assay.

  • Seahorse XF Assay:

    • Calibrate the Seahorse XF Analyzer with the provided calibration solution.

    • Load the cell plate into the analyzer and perform baseline OCR measurements.

    • Inject the long-chain fatty acid substrate to stimulate FAO-driven respiration.

    • Subsequently, inject mitochondrial stress test reagents to assess mitochondrial function.

  • Data Analysis:

    • Normalize the OCR data to cell number or protein concentration.

    • Compare the OCR in cells treated with this compound to the vehicle control. A decrease in OCR upon fatty acid substrate addition indicates inhibition of FAO.

    • Use the positive control (Etomoxir) to validate the assay.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Prepare Assay Medium Prepare Assay Medium Prepare Assay Medium->Treat with Compound Run Seahorse XF Analyzer Run Seahorse XF Analyzer Treat with Compound->Run Seahorse XF Analyzer Normalize Data Normalize Data Run Seahorse XF Analyzer->Normalize Data Compare OCR Compare OCR Normalize Data->Compare OCR

Figure 3: Workflow for the Seahorse XF cellular fatty acid oxidation assay.

Applications in Research and Drug Development

The ability of this compound to potentially inhibit fatty acid oxidation opens up numerous avenues for research and therapeutic development.

  • Metabolic Disease Research: This compound can be used to investigate the role of FAO in metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[5]

  • Cancer Biology: Many cancer cells exhibit altered metabolism and rely on FAO for survival and proliferation. This compound can be employed to study the therapeutic potential of targeting FAO in various cancers.[1][6][15]

  • Cardiovascular Research: The heart has a high demand for energy derived from FAO. This compound can be used to explore the consequences of inhibiting FAO in cardiac physiology and pathophysiology.[16]

  • Drug Discovery: As a small molecule inhibitor, this compound can serve as a lead compound for the development of more potent and selective CPT1 inhibitors with therapeutic potential.

Conclusion

This compound is a promising tool for the scientific community interested in cellular metabolism. Its proposed mechanism as a CPT1 inhibitor provides a means to dissect the intricate roles of fatty acid oxidation in various physiological and pathological processes. The protocols outlined in this guide offer a solid foundation for researchers to embark on their investigations. As with any scientific tool, careful experimental design, including dose-response studies and appropriate controls, is paramount for generating robust and meaningful data. The continued exploration of this and related compounds will undoubtedly contribute to a deeper understanding of metabolic regulation and may pave the way for novel therapeutic strategies.

References

Topic: Development of In Vitro Assays for 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

This document provides a comprehensive guide for the in vitro characterization of 1-(4-Chlorophenyl)cyclopropanecarboxylic acid (CP-CPA), a compound with structural motifs suggestive of activity as a metabolic modulator. We hypothesize that CP-CPA may act as an inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid oxidation (FAO). This guide details two robust, complementary assay platforms to test this hypothesis: a direct, cell-free biochemical assay to determine enzymatic inhibition and a functional, cell-based extracellular flux assay to measure the compound's impact on cellular FAO. The protocols are designed to be self-validating and provide researchers with the tools to determine the potency, mechanism, and cellular efficacy of CP-CPA as a potential CPT1 inhibitor.

Introduction: Targeting Fatty Acid Oxidation

Mitochondrial long-chain fatty acid β-oxidation (FAO) is a critical metabolic pathway for energy production, particularly in tissues with high energy demands like the heart and skeletal muscle.[1] The entry of long-chain fatty acids into the mitochondria is the rate-limiting step of this process and is controlled by the enzyme Carnitine Palmitoyltransferase 1 (CPT1).[2] CPT1 exists in three isoforms: CPT1A (liver), CPT1B (muscle and heart), and CPT1C (brain).[3]

Dysregulation of FAO is implicated in numerous pathologies, including metabolic disorders, heart failure, and cancer, making CPT1 an attractive therapeutic target.[1][4][5] Inhibitors of CPT1 can shift cellular metabolism from fatty acid dependence towards glucose oxidation, a strategy with therapeutic potential.[1][6]

This compound (CP-CPA) is a small molecule whose structure warrants investigation as a potential CPT1 inhibitor. This guide provides the scientific rationale and detailed protocols to rigorously evaluate its effects on CPT1 activity and cellular FAO.

The Scientific Strategy: A Two-Pronged Approach

  • Biochemical (Cell-Free) Enzyme Inhibition Assay: This is a reductionist approach that directly measures the interaction between CP-CPA and the CPT1 enzyme in a controlled, isolated system. Its primary purpose is to determine if CP-CPA is a direct inhibitor and to quantify its potency (IC50).[8]

  • Cell-Based Functional Assay (Extracellular Flux Analysis): This assay measures the downstream consequence of CPT1 inhibition within a living cell. By quantifying the rate of fatty acid oxidation, we can confirm that the compound is cell-permeable and engages its target in a physiological context.[9]

This dual-assay strategy ensures that any observed activity is not an artifact of a specific system and provides a more complete picture of the compound's mechanism of action.

Logical Workflow for CP-CPA Characterization

G cluster_0 Phase 1: Direct Target Engagement cluster_1 Phase 2: Cellular Functional Confirmation A Hypothesis: CP-CPA inhibits CPT1 B Protocol 1: Biochemical Assay (Isolated CPT1 Enzyme) A->B Test with C Determine Direct Inhibition & Calculate IC50 B->C Yields D Protocol 2: Cell-Based FAO Assay (Seahorse Extracellular Flux) C->D If direct inhibition is confirmed, proceed to cellular validation E Measure Oxygen Consumption Rate (OCR) from Fatty Acids D->E Quantifies F Confirm Cellular Activity & On-Target Effect E->F Validates G Final Conclusion: CP-CPA is a validated CPT1 inhibitor F->G Leads to

Caption: Workflow for validating CP-CPA as a CPT1 inhibitor.

Protocol 1: Biochemical CPT1A Enzyme Inhibition Assay

This protocol is designed to quantify the direct inhibitory effect of CP-CPA on recombinant human CPT1A. The assay measures the rate of Coenzyme A (CoA-SH) release during the conversion of Palmitoyl-CoA and L-carnitine to Palmitoylcarnitine.[10] The released CoA-SH reacts with 5,5’-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman’s reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[11]

Materials and Reagents
ReagentSupplier (Example)Purpose
Recombinant Human CPT1AR&D SystemsEnzyme source
This compoundFisher ScientificTest compound[12]
EtomoxirSigma-AldrichPositive control inhibitor[13]
Palmitoyl-CoASigma-AldrichCPT1 Substrate
L-CarnitineSigma-AldrichCPT1 Substrate
DTNB (Ellman's Reagent)Thermo FisherColorimetric detection
Bovine Serum Albumin (BSA), fatty acid-freeSigma-AldrichStabilizes enzyme and sequesters fatty acids
HEPES, KCl, KCNStandard SuppliersBuffer components
96-well clear, flat-bottom platesCorningAssay plate
Dimethyl Sulfoxide (DMSO)Sigma-AldrichCompound solvent
Step-by-Step Protocol

A. Reagent Preparation:

  • Assay Buffer: Prepare a buffer containing 120 mM KCl, 25 mM HEPES, and 1 mM KCN, adjusted to pH 7.4. Store at 4°C. The inclusion of KCN is critical to inhibit downstream enzymes that might consume the reaction product, ensuring accurate measurement of CPT1 activity.[10]

  • CPT1A Working Solution: Dilute the recombinant CPT1A enzyme in Assay Buffer containing 0.1% BSA to the desired final concentration (e.g., 5-10 µg/mL). Prepare this solution fresh and keep it on ice.

  • Substrate Solution: Prepare a 2X working solution of L-Carnitine and DTNB in Assay Buffer. A typical concentration is 1 mM L-Carnitine and 0.5 mM DTNB.

  • Initiation Solution: Prepare a 10X working solution of Palmitoyl-CoA in water. A typical concentration is 500 µM.

  • Compound Preparation: Prepare a stock solution of CP-CPA and Etomoxir in 100% DMSO (e.g., 20 mM). Create a serial dilution series in DMSO. For the assay, further dilute these stocks into Assay Buffer to achieve the final desired concentrations with a final DMSO concentration of ≤0.5% to avoid solvent effects.

B. Assay Procedure:

  • Plate Mapping: Design the plate layout to include wells for blanks (no enzyme), negative controls (vehicle, 0.5% DMSO), positive controls (Etomoxir at various concentrations), and the test compound (CP-CPA at various concentrations).

  • Enzyme Addition: Add 50 µL of the CPT1A working solution to all wells except the blank wells. Add 50 µL of Assay Buffer with 0.1% BSA to the blank wells.

  • Compound/Control Addition: Add 25 µL of the diluted CP-CPA, Etomoxir, or vehicle control to the appropriate wells.

  • Substrate Addition: Add 25 µL of the 2X L-Carnitine/DTNB solution to all wells.

  • Pre-incubation: Mix the plate gently on a plate shaker for 1 minute and pre-incubate at 37°C for 10 minutes. This allows the compounds to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Start the reaction by adding 10 µL of the 10X Palmitoyl-CoA solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 412 nm every 60 seconds for 15-20 minutes.

Data Analysis
  • Calculate Reaction Rate: For each well, determine the rate of reaction (V_o) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (Rate_Compound - Rate_Blank) / (Rate_Vehicle - Rate_Blank))

  • Determine IC50: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of enzyme activity.[14]

Expected Results (Hypothetical Data)
CompoundIC50 (µM)
CP-CPA 25.4
Etomoxir (Control)5.2

This table provides a clear, quantitative comparison of the test compound's potency against a known standard.

Protocol 2: Cell-Based Fatty Acid Oxidation Assay

This protocol uses the Agilent Seahorse XFe96 Analyzer to measure the oxygen consumption rate (OCR), a real-time indicator of mitochondrial respiration, in live cells. By providing cells with long-chain fatty acids as the primary fuel source, we can specifically measure the rate of FAO and its inhibition by CP-CPA.[15][16]

Materials and Reagents
Reagent/MaterialSupplier (Example)Purpose
Seahorse XFe96 AnalyzerAgilent TechnologiesMeasures cellular metabolism
Seahorse XF Cell Culture MicroplatesAgilent TechnologiesCell culture and assay vessel
Seahorse XF Palmitate-BSA FAO SubstrateAgilent TechnologiesSource of long-chain fatty acids[17][18]
HepG2 or C2C12 cellsATCCCell models with active FAO
Seahorse XF Base MediumAgilent TechnologiesAssay medium base
L-Carnitine, L-Glutamine, Sodium PyruvateSigma-AldrichAssay medium supplements
Oligomycin, FCCP, Rotenone/Antimycin AAgilent (Mito Stress Test Kit)Mitochondrial function modulators
CP-CPA and EtomoxirSee Protocol 1Test and control compounds
Step-by-Step Protocol

A. Day Before Assay: Cell Seeding

  • Culture cells (e.g., HepG2) under standard conditions.

  • Seed the cells into a Seahorse XF96 cell culture microplate at a pre-determined optimal density (e.g., 20,000 cells/well).[19]

  • Leave the four corner wells empty for background correction. Incubate overnight at 37°C, 5% CO2.

B. Day of Assay: Plate and Reagent Preparation

  • Hydrate Sensor Cartridge: Hydrate the Seahorse XF96 sensor cartridge with XF Calibrant solution overnight in a non-CO2 37°C incubator.[9]

  • Prepare FAO Assay Medium: Supplement Seahorse XF Base Medium with 0.5 mM Sodium Pyruvate, 2 mM L-Glutamine, and 0.5 mM L-Carnitine. Warm to 37°C and adjust pH to 7.4.

  • Prepare Injection Port Plate:

    • Port A (Test Compounds): Load with FAO Assay Medium containing either CP-CPA, Etomoxir, or vehicle (DMSO).

    • Port B (Oligomycin): Load with Oligomycin to inhibit ATP synthase.

    • Port C (FCCP): Load with FCCP, an uncoupling agent, to induce maximal respiration.

    • Port D (Rotenone/Antimycin A): Load with inhibitors of Complex I and III to shut down mitochondrial respiration.

  • Cell Plate Preparation:

    • Remove the cell culture medium from the seeded plate.

    • Wash the cells twice with warm FAO Assay Medium.

    • Add the final volume of FAO Assay Medium to each well and add the Palmitate-BSA substrate.

    • Incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes to allow for temperature and pH equilibration.

Seahorse XF Analyzer Run & Data Analysis
  • Run Protocol: Load the hydrated sensor cartridge and the cell plate into the Seahorse XFe96 Analyzer. The instrument will calibrate and then begin the assay protocol.

  • Measurement Cycle: The protocol will consist of baseline measurements followed by sequential injections from ports A, B, C, and D, with OCR measurements taken after each injection.

Workflow of a Seahorse FAO Stress Test

Caption: Sequential injections in the Seahorse FAO assay.

  • Data Interpretation:

    • Basal FAO: The initial OCR measurement before any injections reflects the cell's baseline reliance on FAO.

    • Inhibition by CP-CPA: A significant drop in OCR after the injection from Port A (compared to the vehicle control) indicates that CP-CPA is inhibiting FAO in intact cells.[20]

    • Maximal Respiration: The OCR after FCCP injection reveals the cell's maximum respiratory capacity. A reduced maximal capacity in CP-CPA-treated cells confirms that the energy-producing pathway (FAO) has been compromised.

Expected Results (Hypothetical Data)
ParameterVehicle Control (pmol/min)CP-CPA (50 µM) (pmol/min)
Basal OCR150 ± 10145 ± 12
OCR after Compound148 ± 1185 ± 9
Maximal Respiration320 ± 25195 ± 20

The bolded values highlight the key finding: CP-CPA significantly reduces both fatty acid-driven respiration and the cell's maximal respiratory capacity, confirming a functional inhibitory effect in a cellular environment.

Conclusion and Future Directions

The successful execution of these two protocols will provide a strong, multi-layered validation of this compound as a direct and cell-active inhibitor of CPT1. The biochemical assay establishes direct target engagement and potency, while the cell-based extracellular flux assay confirms this mechanism in a physiologically relevant system.

Future work should include determining the mechanism of inhibition (e.g., competitive, non-competitive) through enzyme kinetics studies[6] and evaluating the compound's selectivity against other CPT1 isoforms (CPT1B and CPT1C) to build a comprehensive profile for potential therapeutic development.

References

Application Notes & Protocols for In Vivo Studies with 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid: A Senior Application Scientist's Advisory

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document addresses the topic of in vivo studies with 1-(4-Chlorophenyl)cyclopropanecarboxylic acid. A comprehensive review of publicly available scientific literature, patents, and chemical databases has been conducted to assemble detailed application notes and protocols as requested. The primary finding of this extensive search is that This compound is predominantly documented as a chemical intermediate for the synthesis of more complex molecules and not as a standalone agent for in vivo research.

Consequently, there is a notable absence of established in vivo protocols, mechanistic studies, and biological activity data for this specific compound. This advisory is structured to transparently present these findings and provide relevant context for researchers interested in this chemical entity.

Analysis of Available Information

This compound is a recognized chemical compound with the following identifiers:

PropertyValue
Molecular Formula C₁₀H₉ClO₂[1]
Molecular Weight 196.63 g/mol [1]
CAS Number 72934-37-3[2]

Our investigation reveals that the primary application of this compound is in synthetic chemistry. It serves as a key building block in the creation of various pharmaceutical and agricultural products.[3] Notably, it is cited as an intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other agents targeting the central nervous system.[3] The rigid cyclopropane structure is thought to enhance binding affinity and metabolic stability in the final drug molecules.[3]

Despite its role as a precursor, there is no substantive evidence in the peer-reviewed literature of this compound being the subject of in vivo studies to determine its own pharmacological or toxicological profile. Searches for its biological targets, mechanism of action, and use in animal models have not yielded specific results.

Contextual Insights from Related Compounds

While direct in vivo data for this compound is unavailable, it is possible to draw limited, cautionary insights from related chemical structures. It is critical to emphasize that these findings do not directly apply to the compound but may offer avenues for preliminary hypothesis generation.

Cyclopropanecarboxylic Acid Derivatives in Metabolism and Toxicity

A study on the experimental anxiolytic drug, panadiplon, identified a "cyclopropane carboxylic acid" metabolite.[4] This metabolite was implicated in hepatic toxicity through the inhibition of mitochondrial fatty acid β-oxidation.[4] This led to a depletion of liver Coenzyme A and carnitine, rendering hepatocytes more susceptible to secondary stress.[4]

This metabolic pathway is visualized in the diagram below. It is a hypothetical pathway for a generic cyclopropanecarboxylic acid and is not confirmed for this compound.

cluster_0 Mitochondrial Matrix Parent_Drug Parent Drug (e.g., Panadiplon) Metabolite Cyclopropane Carboxylic Acid Metabolite Parent_Drug->Metabolite Metabolism CoA_Ester Acyl-CoA Ester (Sequestered) Metabolite->CoA_Ester Forms Ester with CoA FAO Fatty Acid β-Oxidation Metabolite->FAO Inhibition Energy ATP Production FAO->Energy

Caption: Hypothetical pathway of toxicity for a cyclopropane carboxylic acid metabolite.

Derivatives in Other Biological Contexts

Derivatives of cyclopropanecarboxylic acid have been explored in various other contexts, including:

  • Plant Growth Regulation: As potential inhibitors of ethylene biosynthesis.[5]

  • G-Protein Coupled Receptor (GPCR) Modulation: Certain derivatives have been investigated as modulators of GPR120, with potential applications in diabetes and related metabolic conditions.[6]

Recommendations for Researchers

Given the current state of knowledge, any researcher planning to conduct in vivo studies with this compound should consider the following:

  • Pioneering Research: You would be entering a novel research area. There are no established protocols to follow, which necessitates a ground-up approach to experimental design.

  • Initial In Vitro Characterization: Before proceeding to in vivo models, it is highly recommended to perform extensive in vitro studies to determine:

    • Basic cytotoxicity in relevant cell lines.

    • Potential biological targets through screening assays.

    • Metabolic stability and potential for metabolite formation.

  • De Novo Protocol Development: For in vivo studies, you would need to develop and validate protocols for:

    • Formulation and Dosing: Determining an appropriate vehicle for administration and conducting dose-ranging studies to establish a maximum tolerated dose (MTD).

    • Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

    • Pharmacodynamics: Identifying and measuring relevant biomarkers to assess the biological effect of the compound.

    • Toxicology: Conducting thorough safety and toxicity assessments.

Conclusion

While this compound is a commercially available chemical, it is positioned in the scientific literature as a starting material for synthesis rather than an agent for direct biological investigation. The lack of published in vivo data precludes the creation of detailed application notes and protocols at this time. Researchers interested in this compound should be prepared to undertake foundational research to characterize its biological activities and establish its in vivo properties.

This advisory is intended to provide a transparent and scientifically grounded assessment of the available information. We encourage the scientific community to publish any findings related to the biological effects of this and other chemical intermediates to broaden our collective understanding.

References

Application Notes & Protocols: 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid as a Research Tool in Metabolic Disease

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Lipid Metabolism in Modern Research

The global rise in metabolic diseases, including obesity, type 2 diabetes, and metabolic dysfunction-associated steatotic liver disease (MASLD), has intensified the search for novel therapeutic targets and research tools. A critical node in lipid metabolism is the synthesis of triglycerides (TGs), the primary form of energy storage. The final and rate-limiting step of this process is catalyzed by Acyl-CoA:diacylglycerol acyltransferase (DGAT) enzymes.[1][2] Of the two major isoforms, DGAT1 has emerged as a compelling target for pharmacological intervention.

This document provides a detailed guide for researchers on the use of small molecule inhibitors to probe DGAT1 function. We will use 1-(4-Chlorophenyl)cyclopropanecarboxylic acid as a representative chemical scaffold. While this specific molecule is often used as a building block in medicinal chemistry[3][4], its structural motifs are present in more complex, potent DGAT1 inhibitors. The principles and protocols detailed herein are based on well-characterized DGAT1 "tool" compounds and are broadly applicable for investigating the metabolic consequences of DGAT1 inhibition in both in vitro and in vivo systems.

Compound Profile: this compound

PropertyValueSource
CAS Number 72934-37-3[5][6][7]
Molecular Formula C₁₀H₉ClO₂[6][8]
Molecular Weight 196.63 g/mol [6][8]
Appearance White to off-white solid[9]
Storage Room temperature, dry conditions[3]

Part 1: The Core Mechanism — DGAT1 Inhibition

The Biochemical Role of DGAT1

DGAT1 is an integral membrane enzyme located in the endoplasmic reticulum. It catalyzes the esterification of diacylglycerol (DAG) with a long-chain fatty acyl-CoA, forming a triglyceride (TG).[2][10] This reaction is the terminal step in the primary pathway for TG synthesis. DGAT1 is highly expressed in tissues with active triglyceride metabolism, particularly the small intestine (for dietary fat absorption), adipose tissue (for energy storage), and the liver.[11]

The Consequence of Inhibition

Pharmacological inhibition of DGAT1 directly blocks TG synthesis. This blockade has several profound downstream metabolic effects that make it a powerful research tool:

  • Reduced Intestinal Fat Absorption: In enterocytes of the small intestine, DGAT1 is crucial for re-esterifying absorbed fatty acids and monoglycerides back into TGs for packaging into chylomicrons. Inhibition significantly blunts this process, leading to delayed fat absorption and a lower post-meal spike in plasma TGs.[1][11][12]

  • Improved Glycemic Control: By reducing lipid accumulation in non-adipose tissues like the liver and muscle, DGAT1 inhibition can alleviate lipid-induced insulin resistance. Studies with tool compounds show improved insulin sensitivity and glucose homeostasis.[2][12]

  • Modulation of Gut Peptides: DGAT1 inhibition has been shown to increase the secretion of the incretin hormone glucagon-like peptide-1 (GLP-1), which further contributes to improved glucose control and can influence satiety.[13]

  • Protection Against Hepatic Steatosis: By decreasing the flux of dietary fat to the liver and reducing hepatic TG synthesis, DGAT1 inhibitors can protect against the development of fatty liver (hepatic steatosis) in preclinical models.[11][14]

Signaling Pathway Overview

DGAT1_Pathway cluster_Enterocyte Intestinal Enterocyte Dietary_Fat Dietary Fat (Triglycerides) FA_MG Fatty Acids & Monoglycerides Dietary_Fat->FA_MG Lipolysis Acyl_CoA Fatty Acyl-CoA FA_MG->Acyl_CoA DAG Diacylglycerol (DAG) FA_MG->DAG MGAT Acyl_CoA->DAG MGAT DGAT1 DGAT1 Enzyme Acyl_CoA->DGAT1 DAG->DGAT1 TG Triglycerides (TG) DGAT1->TG Inhibitor 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid Analogues Inhibitor->DGAT1 Insulin_Resistance ↓ Lipid Accumulation ↓ Insulin Resistance Inhibitor->Insulin_Resistance GLP1 ↑ GLP-1 Secretion Inhibitor->GLP1 Chylomicrons Chylomicrons TG->Chylomicrons Circulation Systemic Circulation Chylomicrons->Circulation Liver_Muscle Liver & Muscle Circulation->Liver_Muscle Adipose Adipose Tissue Circulation->Adipose

Caption: Mechanism of DGAT1 inhibition in an intestinal enterocyte.

Part 2: In Vitro Applications & Protocols

Protocol 1: Determination of DGAT1 Inhibitory Potency (IC₅₀)

Objective: To quantify the concentration of the test compound required to inhibit 50% of DGAT1 enzymatic activity. This is a foundational assay to confirm direct target engagement.

Principle: This protocol measures the incorporation of a radiolabeled acyl-CoA donor into diacylglycerol to form triglycerides by recombinant DGAT1. The amount of radiolabeled triglyceride formed is inversely proportional to the inhibitor's potency.

Materials:

  • Recombinant human or mouse DGAT1 (commercially available)

  • [³H]n-decanoyl Coenzyme A

  • 1,2-Dioleoyl-sn-glycerol (DAG)

  • Test compound (e.g., this compound analog) dissolved in DMSO

  • Assay Buffer: Tris-HCl, MgCl₂, BSA

  • Stop Solution: Isopropanol/Heptane/Water

  • Scintillation fluid and counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting range is 10 mM down to 1 nM.

  • Reaction Mix Preparation: In a microcentrifuge tube, prepare the reaction mix containing assay buffer, 1,2-Dioleoyl-sn-glycerol, and recombinant DGAT1 enzyme.

  • Initiate Reaction: Add the diluted test compound or DMSO (vehicle control) to the reaction mix and briefly pre-incubate (5-10 minutes at room temperature).

  • Start Catalysis: Initiate the enzymatic reaction by adding [³H]n-decanoyl Coenzyme A. Incubate for 15-30 minutes at 37°C.

  • Stop Reaction: Terminate the reaction by adding the Stop Solution. This will partition the lipids into the organic phase.

  • Phase Separation: Vortex thoroughly and centrifuge to separate the aqueous and organic phases.

  • Quantification: Transfer an aliquot of the upper organic (heptane) phase, which contains the newly synthesized [³H]-triglycerides, to a scintillation vial.

  • Measurement: Add scintillation fluid and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) control.

  • Plot percent inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Reference Data for Known DGAT1 Inhibitors:

CompoundTargetIC₅₀ (nmol/L)Source
PF-04620110Human DGAT138[13]
PF-04620110Mouse DGAT164[13]
H128Human DGAT198[11]
T863Human DGAT1Potent (not specified)[1][12]
Protocol 2: Cellular Triglyceride Synthesis Assay

Objective: To assess the inhibitor's ability to block TG synthesis in a whole-cell context, providing insights into cell permeability and efficacy on the endogenous enzyme.

Principle: This protocol uses an intestinal cell line (e.g., HT-29) and measures the incorporation of a radiolabeled glycerol precursor into the cellular triglyceride pool after stimulation with an exogenous fatty acid.

Cellular_Assay_Workflow Start Seed HT-29 cells in 24-well plate Culture Culture to ~80% confluency Start->Culture Pretreat Pre-treat with Inhibitor or Vehicle (DMSO) for 1 hr Culture->Pretreat Stimulate Add Oleic Acid complexed to BSA + [³H]-glycerol Pretreat->Stimulate Incubate Incubate for 4-6 hours Stimulate->Incubate Lyse Wash with PBS Lyse cells Incubate->Lyse Extract Extract total lipids using Folch method Lyse->Extract Separate Separate lipid classes using Thin Layer Chromatography (TLC) Extract->Separate Quantify Scrape triglyceride band & quantify via scintillation counting Separate->Quantify End Calculate % Inhibition Quantify->End

Caption: Workflow for the cellular triglyceride synthesis assay.

Part 3: In Vivo Applications & Protocols

Protocol 3: Acute Oral Lipid Tolerance Test (OLTT) in Mice

Objective: To evaluate the acute effect of a DGAT1 inhibitor on the absorption of a dietary fat challenge in vivo.

Principle: Following an oral fat bolus, plasma triglyceride levels rise as they are absorbed and packaged into chylomicrons. A functional DGAT1 inhibitor will delay this process, resulting in a significantly blunted and delayed peak in plasma triglycerides.[1][13]

Materials:

  • 8-10 week old male C57BL/6J mice

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80)

  • Corn oil

  • Blood collection supplies (e.g., EDTA-coated capillaries)

  • Plasma triglyceride assay kit

Procedure:

  • Acclimation & Fasting: Acclimate mice to single housing and handling. Fast the mice for 4-6 hours prior to the experiment (water ad libitum).

  • Baseline Blood Sample (t=0): Collect a small baseline blood sample (~20 µL) from the tail vein.

  • Compound Administration: Administer the test compound or vehicle via oral gavage. A typical dose for a tool compound might be 10 mg/kg.[11][13]

  • Lipid Challenge: 30-60 minutes after compound administration, administer a bolus of corn oil via oral gavage (e.g., 10 mL/kg).

  • Time-Course Blood Sampling: Collect blood samples at specific time points post-oil gavage, for example, at 1, 2, 3, and 4 hours.

  • Plasma Collection: Centrifuge blood samples to separate plasma and store at -80°C.

  • Triglyceride Measurement: Measure triglyceride concentrations in the plasma samples using a commercial colorimetric assay kit.

Data Analysis:

  • Plot the mean plasma triglyceride concentration at each time point for both vehicle and treated groups.

  • Calculate the Area Under the Curve (AUC) for the triglyceride excursion for each animal.

  • Perform a statistical comparison (e.g., t-test or ANOVA) of the AUC values between the vehicle and treated groups. A significant reduction in AUC indicates efficacy.

OLTT_Workflow Fast Fast Mice (4-6h) T0 t=0 Baseline Bleed Fast->T0 Gavage_Cmpd t=30 min Oral Gavage: Vehicle or Inhibitor T0->Gavage_Cmpd Gavage_Oil t=60 min Oral Gavage: Corn Oil Challenge Gavage_Cmpd->Gavage_Oil Bleed_1 t=120 min (1h post-oil) Bleed Gavage_Oil->Bleed_1 Bleed_2 t=180 min (2h post-oil) Bleed Bleed_1->Bleed_2 Bleed_3 t=240 min (3h post-oil) Bleed Bleed_2->Bleed_3 Bleed_4 t=300 min (4h post-oil) Bleed Bleed_3->Bleed_4 Analyze Measure Plasma TGs Calculate AUC Bleed_4->Analyze

Caption: Timeline for an acute Oral Lipid Tolerance Test (OLTT).

Protocol 4: Chronic Efficacy in a Diet-Induced Obesity (DIO) Model

Objective: To assess the long-term metabolic benefits of DGAT1 inhibition on body weight, adiposity, and glucose homeostasis in a disease-relevant model.

Principle: Chronic administration of a DGAT1 inhibitor to mice fed a high-fat diet is expected to reduce body weight gain, improve insulin sensitivity, and prevent hepatic steatosis, mimicking the phenotype of DGAT1 knockout mice.[11][12]

Experimental Outline:

  • Model Induction: Place C57BL/6J mice on a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

  • Treatment: Randomize mice into treatment groups and administer the inhibitor or vehicle daily via oral gavage for 2-4 weeks.

  • Monitoring: Measure body weight and food intake 3-5 times per week.

  • Metabolic Phenotyping:

    • Glucose Tolerance Test (GTT): Perform a GTT near the end of the study to assess glucose disposal.

    • Insulin Tolerance Test (ITT): Perform an ITT to assess insulin sensitivity.

  • Terminal Endpoints: At the end of the study, collect blood for analysis of plasma lipids (TGs, cholesterol) and insulin. Harvest tissues such as the liver (for TG content and histology) and adipose depots (for weight).

Part 4: Considerations and Troubleshooting

  • Solubility and Formulation: Small molecule inhibitors can have poor aqueous solubility. Proper formulation is critical for achieving adequate exposure in in vivo studies. Test different vehicles (e.g., methylcellulose, PEG400) for stability and suspension quality.

  • Pharmacokinetics: Before embarking on long-term efficacy studies, it is advisable to perform a basic pharmacokinetic (PK) study to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties and to select an appropriate dosing regimen.

  • Gastrointestinal Effects: A known class effect of potent DGAT1 inhibitors can be gastrointestinal (GI) adverse events, such as diarrhea, due to the accumulation of unabsorbed fat in the distal intestine.[14] Monitor animal well-being closely and consider this possibility if food intake or body weight drops precipitously.

  • Translational Relevance: While preclinical models are powerful, results may not always translate to humans. Some clinical trials of DGAT1 inhibitors have been challenged by the GI side effects mentioned above.[10]

References

1-(4-Chlorophenyl)cyclopropanecarboxylic acid as an intermediate in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid: Synthesis, Application, and Protocols

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Cyclopropyl Moiety

In the landscape of modern medicinal chemistry and drug development, the cyclopropane ring stands out as a "minimalist" yet powerful structural motif. Its inherent ring strain and unique electronic properties bestow upon parent molecules enhanced metabolic stability, improved binding affinity to biological targets, and modulated lipophilicity.[1] this compound (CPCCA), CAS 72934-37-3, is a quintessential example of a building block that leverages these advantages. It serves as a critical intermediate in the synthesis of a range of bioactive molecules, most notably in the production of Central Nervous System (CNS) agents like Selective Serotonin Reuptake Inhibitors (SSRIs).[1]

This guide provides an in-depth exploration of CPCCA, offering detailed protocols for its synthesis, subsequent derivatization, and essential analytical and safety data. The methodologies described are designed for researchers, scientists, and drug development professionals seeking to integrate this versatile intermediate into their synthetic workflows.

Physicochemical & Structural Data Summary

A clear understanding of the fundamental properties of a synthetic intermediate is paramount for its effective use. The key data for this compound are summarized below.

PropertyValueReference
CAS Number 72934-37-3[1][2]
Molecular Formula C₁₀H₉ClO₂[1][3]
Molecular Weight 196.63 g/mol [1][3]
Appearance White or off-white solid[4]
Melting Point 152-155 °C[2]
Purity (Typical) ≥99% (HPLC)[2][5]
Storage Room temperature, dry, well-ventilated area[1][6]

Part 1: Synthesis of this compound

The most direct and high-yielding industrial synthesis of CPCCA proceeds via the hydrolysis of its corresponding nitrile precursor, 1-(4-chlorophenyl)-1-cyclopropanecarbonitrile. This transformation is robust and scalable, making it a preferred route in process chemistry.

Causality of the Synthetic Route

The choice of acidic hydrolysis is deliberate. The nitrile group is resilient to cleavage under mild conditions, but under strong acidic conditions and elevated temperatures, it undergoes a well-established hydrolysis mechanism to form a carboxylic acid and an ammonium salt. The subsequent work-up, involving a liquid-liquid extraction and a pH-driven precipitation, is a classic and efficient method for isolating the carboxylic acid product from the aqueous, salt-containing reaction mixture. The high purity and yield reported for this method underscore its efficacy.[2]

Visual Workflow for Synthesis

G cluster_reaction Step 1: Acidic Hydrolysis cluster_workup Step 2: Extraction & Purification start 1-(4-chlorophenyl)-1- cyclopropanecarbonitrile reagents 20% Sulfuric Acid (H₂SO₄) Heat to Reflux (10-12h) start->reagents Add product_mix Reaction Mixture: - CPCCA - Ammonium Sulfate - Excess H₂SO₄ reagents->product_mix Reacts to form extract1 Extract with Ethyl Acetate product_mix->extract1 organic_layer Organic Layer: CPCCA in Ethyl Acetate extract1->organic_layer aqueous_layer1 Aqueous Layer: Salts (Discard) extract1->aqueous_layer1 extract2 Extract with 20% Sodium Hydroxide (NaOH) organic_layer->extract2 aqueous_layer2 Aqueous Layer: Sodium 1-(4-chlorophenyl) cyclopropanecarboxylate extract2->aqueous_layer2 organic_layer2 Organic Layer: Impurities (Discard) extract2->organic_layer2 acidify Acidify to pH 2-4 with Conc. HCl aqueous_layer2->acidify precipitate Precipitation of White Solid acidify->precipitate final_product Final Product: This compound precipitate->final_product Filter, Wash, & Dry

Caption: Workflow for the synthesis and purification of CPCCA.

Detailed Synthesis Protocol

This protocol is based on established procedures for the hydrolysis of 1-(4-chlorophenyl)-1-cyclopropanecarbonitrile.[2]

StepProcedureReagents & ConditionsPurpose / Key Insight
1. Reaction Setup To a suitable reaction vessel, add 1-(4-chlorophenyl)-1-cyclopropanecarbonitrile (e.g., 18 g).Starting Material: 1-(4-chlorophenyl)-1-cyclopropanecarbonitrileThe starting point of the synthesis.
2. Hydrolysis Add 20% aqueous sulfuric acid solution (e.g., 184 mL). Slowly raise the temperature to reflux and maintain for 10-12 hours.Reagent: 20% H₂SO₄ (aq). Conditions: Reflux, 10-12 h.The strong acid and heat drive the complete conversion of the nitrile group to a carboxylic acid.
3. Cooling After the reaction is complete (monitored by TLC or HPLC), cool the mixture to room temperature.N/AEnsures safe handling for the subsequent extraction steps.
4. First Extraction Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate.Solvent: Ethyl AcetateTransfers the organic product (CPCCA) from the aqueous sulfuric acid mixture into an organic solvent.
5. Base Extraction Extract the organic layer with a 20% sodium hydroxide solution. Collect the aqueous phase.Reagent: 20% NaOH (aq)Converts the carboxylic acid into its water-soluble sodium salt, effectively separating it from non-acidic organic impurities which remain in the ethyl acetate layer.
6. Acidification Cool the aqueous phase in an ice bath and acidify to a pH of 2-4 by the slow addition of concentrated hydrochloric acid.Reagent: Conc. HCl. Conditions: Ice bath.The acidic environment protonates the carboxylate salt, causing the water-insoluble carboxylic acid to precipitate out of the solution as a white solid.
7. Isolation Collect the precipitated solid by vacuum filtration. Wash the solid with distilled water to remove residual salts.Solvents: Distilled WaterIsolates the pure product. Washing is critical to remove any remaining inorganic salts.
8. Drying Dry the solid product under vacuum to a constant weight.Conditions: Vacuum ovenRemoves residual water to yield the final, pure this compound.

Expected Outcome: This procedure typically yields the final product in 90-95% with a purity of >99% as determined by HPLC.[2]

Part 2: Application as a Synthetic Intermediate

The primary value of CPCCA lies in its function as a versatile intermediate. The carboxylic acid moiety is a gateway to numerous functional groups, most commonly amides and esters, which are prevalent in pharmacologically active molecules.

Visual Workflow for Derivatization

G cluster_activation Step A: Acid Activation cluster_coupling Step B: Amide Coupling start 1-(4-Chlorophenyl) cyclopropanecarboxylic Acid (CPCCA) reagent_A Thionyl Chloride (SOCl₂) or Oxalyl Chloride start->reagent_A Reacts with intermediate 1-(4-Chlorophenyl) cyclopropanecarbonyl chloride (Highly Reactive Intermediate) reagent_A->intermediate reagent_B Primary or Secondary Amine (R₁R₂NH) intermediate->reagent_B Reacts with product Target Amide (e.g., Pharmaceutical Precursor) reagent_B->product

Caption: General workflow for activating CPCCA and forming an amide.

Protocol 1: Conversion to 1-(4-Chlorophenyl)cyclopropanecarbonyl Chloride

Activation of the carboxylic acid to a more reactive acid chloride is a common and essential first step for many coupling reactions.

Rationale: Carboxylic acids are generally poor electrophiles. Converting CPCCA to its acid chloride derivative dramatically increases the electrophilicity of the carbonyl carbon, enabling facile reaction with a wide range of nucleophiles, such as amines or alcohols. Thionyl chloride is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous and easily removed.[7]

Experimental Protocol:

  • Setup: In a fume hood, equip a dry, round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet connected to a trap (e.g., a bubbler with NaOH solution).

  • Reagents: Charge the flask with this compound (1.0 eq). Add thionyl chloride (SOCl₂) (1.1 - 1.5 eq), either neat or in an inert solvent like dichloromethane (DCM) or toluene.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-70 °C. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). The resulting crude 1-(4-chlorophenyl)cyclopropanecarbonyl chloride is often used directly in the next step without further purification.

Protocol 2: General Amide Formation

This protocol describes the subsequent reaction of the acid chloride with an amine to form a target amide, a crucial step in the synthesis of many pharmaceutical agents.

Experimental Protocol:

  • Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine nucleophile (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous aprotic solvent (e.g., DCM, THF).

  • Addition: Cool the amine solution to 0 °C in an ice bath.

  • Reaction: Slowly add a solution of the crude 1-(4-chlorophenyl)cyclopropanecarbonyl chloride (1.0-1.1 eq) in the same anhydrous solvent to the stirred amine solution.

  • Completion: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with water or a mild aqueous acid (e.g., NH₄Cl solution). Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amide can then be purified by recrystallization or column chromatography.

Part 3: Analytical Characterization and Safety

Analytical Methods

Proper characterization is essential to confirm the identity and purity of the synthesized intermediate.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reverse-phase method using an acetonitrile/water mobile phase is suitable.[2][8][9]

  • Melting Point: A sharp melting point range (152-155 °C) is indicative of high purity.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure, showing characteristic signals for the aromatic, cyclopropyl, and carboxylic acid protons and carbons.

  • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns consistent with the structure.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling chemical reagents.

  • Hazards: this compound is classified as an irritant. It may cause irritation to the eyes, skin, and respiratory system.[4][10] It is harmful if swallowed or inhaled.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][10][11]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[4][6][12] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6][11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][6]

References

The Strategic Application of 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Drug Discovery

1-(4-Chlorophenyl)cyclopropanecarboxylic acid is a synthetic building block that has garnered significant interest in the field of medicinal chemistry. Its unique structural features—a rigid cyclopropane ring fused to a substituted aromatic system—offer a compelling platform for the design of novel therapeutics and agrochemicals. This guide provides an in-depth exploration of the rationale behind its use, its applications in the synthesis of bioactive molecules, and detailed protocols for its synthesis and derivatization.

Core Principles: The Medicinal Chemistry Rationale

The utility of the 1-(4-chlorophenyl)cyclopropyl moiety is not coincidental; it is rooted in fundamental principles of drug design that aim to optimize pharmacological properties. The strategic incorporation of this scaffold can profoundly influence a molecule's potency, metabolic stability, and target-binding kinetics.

Key Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₉ClO₂[1]
Molecular Weight 196.63 g/mol [1]
CAS Number 72934-37-3[2]
Appearance White to off-white solid[2]
Storage Room temperature, dry conditions[2]
The Advantage of Rigidity: Conformational Constraint

The three-membered cyclopropane ring imparts significant conformational rigidity.[3] Unlike flexible aliphatic chains, which can adopt numerous conformations, the cyclopropyl group "locks" a portion of the molecule into a specific spatial orientation. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.[4]

G cluster_rigid Cyclopropyl Linker A Pharmacophore A B Pharmacophore B A->B C Pharmacophore A Cyclopropane Rigid Cyclopropane Scaffold C->Cyclopropane D Pharmacophore B Cyclopropane->D Flexible_Molecule Flexible Molecule (Higher Conformational Entropy) Target Biological Target Flexible_Molecule->Target Higher Entropic Penalty for Binding Rigid_Molecule Rigid Molecule (Lower Conformational Entropy) Rigid_Molecule->Target Lower Entropic Penalty for Binding (Potentially Higher Affinity)

Caption: Conformational Rigidity and Binding Affinity.

Metabolic Stability: A Shield Against Degradation

The cyclopropyl group is generally resistant to common metabolic pathways, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] The C-H bonds on a cyclopropane ring are stronger and less accessible than those in linear alkyl chains, making them less susceptible to hydroxylation.[5] This enhanced metabolic stability can lead to a longer in vivo half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[3]

Lipophilicity and Permeability

The 4-chlorophenyl group contributes to the lipophilicity of the molecule. This property is crucial for its ability to cross cellular membranes, which is a prerequisite for reaching intracellular targets and for oral absorption.[2]

Applications in Bioactive Molecule Synthesis

This compound serves as a key intermediate in the synthesis of a diverse range of bioactive compounds, from central nervous system (CNS) agents to novel antimalarials and agrochemicals.

Case Study 1: Central Nervous System (CNS) Agents

This building block and its close analogs are frequently employed in the synthesis of molecules targeting the CNS.[2] While a direct synthetic route from this compound to a marketed selective serotonin reuptake inhibitor (SSRI) is not readily found in public literature, the synthesis of the anti-obesity drug Sibutramine , a serotonin-norepinephrine reuptake inhibitor, from the structurally analogous 1-(4-chlorophenyl)cyclobutanecarbonitrile provides a compelling illustration of the utility of this class of compounds. The core 1-(4-chlorophenyl)cycloalkyl structure is central to its pharmacological activity.

Case Study 2: A New Class of Antimalarial Agents

Recent phenotypic screening has identified cyclopropyl carboxamides as a novel and potent class of antimalarial agents.[3][6] These compounds demonstrate efficacy against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.[5] The synthesis of these promising therapeutic candidates involves the coupling of a substituted cyclopropanecarboxylic acid with an appropriate amine, highlighting a direct and significant application of our title compound.

The general structure of these antimalarial cyclopropyl carboxamides reveals the importance of the core scaffold. Structure-activity relationship (SAR) studies have shown that modifications to both the cyclopropane-bearing fragment and the amine component can significantly impact potency.

Exemplary SAR Data for Antimalarial Cyclopropyl Carboxamides [6]

CompoundR Group on Phenyl RingAmine FragmentP. falciparum IC₅₀ (nM)
1 -Cl4-(trifluoromethoxy)aniline66
2 -CF₃4-(trifluoromethoxy)aniline< 50
3 -Cl4-(trifluoromethyl)aniline1650

This data underscores the potential for generating highly potent molecules through the derivatization of the carboxylic acid group.

Application in Agrochemicals

The utility of this structural motif extends beyond pharmaceuticals. The related compound, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, is a key intermediate in the synthesis of Cyproconazole , a broad-spectrum triazole fungicide. This demonstrates the versatility of the 1-(4-chlorophenyl)cyclopropyl scaffold in different areas of chemical biology.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the hydrolysis of the corresponding nitrile.

Reaction Scheme: 1-(4-chlorophenyl)-1-cyclopropanecarbonitrile → this compound

Materials:

  • 1-(4-chlorophenyl)-1-cyclopropanecarbonitrile

  • 20% Sulfuric acid solution

  • Ethyl acetate

  • 20% Sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Distilled water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 1-(4-chlorophenyl)-1-cyclopropanecarbonitrile (1.0 eq).

  • Add 20% sulfuric acid solution (approx. 10 mL per gram of nitrile).

  • Slowly heat the mixture to reflux and maintain for 10-12 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and transfer to a separatory funnel.

  • Extract the mixture with ethyl acetate (3x volume of the aqueous layer).

  • Combine the organic layers and extract the carboxylic acid product with 20% sodium hydroxide solution (3x volume of the organic layer).

  • Separate the aqueous layer containing the sodium carboxylate salt and cool it in an ice bath.

  • Acidify the aqueous phase to a pH of 2-4 by the slow addition of concentrated hydrochloric acid. A white solid should precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold distilled water.

  • Dry the product under vacuum to yield this compound.

Expected Yield: 90-95% Purity (by HPLC): >99%

Protocol 2: General Protocol for the Synthesis of Bioactive Amide Derivatives via Amide Coupling

This protocol describes a general method for coupling this compound with a primary or secondary amine using standard coupling reagents.

Caption: Workflow for Amide Coupling Reaction.

Materials:

  • This compound (1.0 eq)

  • Desired amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)

  • Hydroxybenzotriazole (HOBt) (0.15 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve this compound in anhydrous DCM (or DMF).

  • Add the desired amine (1.1 eq) to the solution.

  • Add HOBt (0.15 eq) to the mixture.

  • Cool the flask to 0°C in an ice bath.

  • Add DIPEA (or TEA) (2-3 eq) to the stirring solution.

  • Slowly add EDC (1.1 eq) portion-wise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Rationale for Reagent Choice: The EDC/HOBt coupling system is a widely used, reliable method for amide bond formation that minimizes side reactions and racemization if chiral centers are present.[7][8] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[9] HOBt acts as an additive to suppress side reactions and increase efficiency.[7] DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that leverages key principles of medicinal chemistry. Its inherent rigidity and metabolic stability make it a valuable scaffold for developing drug candidates with improved pharmacokinetic and pharmacodynamic properties. The successful application of its derivatives, particularly in the development of novel antimalarial agents, underscores its potential in modern drug discovery. The protocols provided herein offer a practical guide for the synthesis and derivatization of this versatile compound, enabling researchers to explore its full potential in their respective fields.

References

Application Notes and Protocols for the Development of 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Potential of a Rigid Scaffold

1-(4-Chlorophenyl)cyclopropanecarboxylic acid is a compelling starting point for the development of novel therapeutic agents. The rigid cyclopropane ring system offers a degree of conformational constraint that can enhance binding affinity and metabolic stability in drug molecules.[1] The presence of the 4-chlorophenyl group provides a handle for modulating lipophilicity, which is crucial for membrane permeability.[1] This scaffold has been identified as a key intermediate in the synthesis of pharmaceuticals, including selective serotonin reuptake inhibitors (SSRIs) and other agents targeting the central nervous system.[1]

The carboxylic acid moiety, while often crucial for target engagement, can sometimes present challenges in drug development, such as metabolic instability and poor membrane permeability. Therefore, the strategic derivatization of this functional group into amides, esters, or bioisosteric replacements is a key strategy in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.[2][3]

These application notes provide a comprehensive guide to the synthesis, characterization, and biological evaluation of derivatives of this compound. The protocols are designed to be adaptable for the generation of a diverse chemical library for screening and lead optimization.

PART 1: Synthesis of Derivatives

The primary focus for generating a diverse library from this compound is the derivatization of the carboxylic acid group. Amide and ester formations are the most direct and versatile approaches.

Protocol 1: Amide Library Synthesis via HATU Coupling

This protocol is particularly effective for coupling with a wide range of amines, including those that may be sterically hindered or electron-deficient.[4]

Reaction Principle:

The coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activates the carboxylic acid to form a highly reactive OAt-active ester. This intermediate readily reacts with a primary or secondary amine to form the corresponding amide with minimal racemization.[5][6]

Experimental Workflow:

G cluster_synthesis Amide Synthesis Workflow start Dissolve Carboxylic Acid and HATU in Anhydrous DMF add_base Add DIPEA start->add_base pre_activate Stir for 15-30 min (Pre-activation) add_base->pre_activate add_amine Add Amine pre_activate->add_amine react Stir for 1-4 hours at RT add_amine->react workup Work-up and Purification react->workup product Isolated Amide Derivative workup->product

Caption: General workflow for HATU-mediated amide coupling.

Materials:

  • This compound

  • Desired primary or secondary amine (1.2 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% aqueous LiCl solution

  • 5% aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ester Library Synthesis via Steglich Esterification

This method is well-suited for the esterification of carboxylic acids with a variety of alcohols, including sterically hindered ones, under mild conditions.[7][8]

Reaction Principle:

The reaction utilizes a carbodiimide, such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to activate the carboxylic acid, forming an O-acylisourea intermediate. A catalytic amount of DMAP (4-dimethylaminopyridine) then acts as an acyl transfer agent, reacting with the intermediate to form a highly reactive acylpyridinium species, which is then attacked by the alcohol to yield the ester.[8][9]

Materials:

  • This compound

  • Desired alcohol or phenol (1.2 equivalents)

  • EDC (1.2 equivalents) or DCC (1.2 equivalents)

  • DMAP (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 5% aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a solution of this compound (1 equivalent), the desired alcohol (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM at 0 °C, add EDC (1.2 equivalents) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

  • Dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

PART 2: Analytical Characterization

Thorough characterization of the synthesized derivatives is essential to confirm their identity, purity, and structure.

Protocol 3: NMR Spectroscopic Analysis

Sample Preparation:

  • For ¹H NMR, dissolve 5-25 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10]

  • For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[10]

  • Filter the sample through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.[3]

Expected ¹H NMR Spectral Features:

The characteristic signals for the 1-(4-chlorophenyl)cyclopropane core will be present in all derivatives. The protons of the cyclopropane ring are highly shielded and typically appear at an unusually upfield chemical shift, often between 0.2 and 2.0 ppm.[11][12][13] The diastereotopic protons on the cyclopropane ring will likely appear as complex multiplets. The aromatic protons of the 4-chlorophenyl group will typically appear as two doublets in the aromatic region (around 7.0-7.5 ppm). The signals for the newly introduced amide or ester functionality will vary depending on the specific derivative.

Table 1: Hypothetical Characterization Data for a Subset of Derivatives

Derivative IDModificationMolecular FormulaCalculated Mass (m/z)¹H NMR (δ, ppm) - Key Signals
CPCA-Amide-01 N-benzyl amideC₁₇H₁₆ClNO285.09~7.3 (m, Ar-H), ~4.5 (d, CH₂-Ph), ~1.5-1.0 (m, cyclopropyl-H)
CPCA-Amide-02 N-morpholinyl amideC₁₄H₁₆ClNO₂277.09~7.3 (d, Ar-H), ~3.7 (t, morpholinyl-H), ~1.5-1.0 (m, cyclopropyl-H)
CPCA-Ester-01 Ethyl esterC₁₂H₁₃ClO₂224.06~7.3 (d, Ar-H), ~4.2 (q, OCH₂CH₃), ~1.5-1.0 (m, cyclopropyl-H), ~1.3 (t, OCH₂CH₃)
CPCA-Ester-02 Phenyl esterC₁₆H₁₃ClO₂272.06~7.4-7.1 (m, Ar-H), ~1.6-1.1 (m, cyclopropyl-H)
Protocol 4: LC-MS/MS Analysis for Purity and Identity Confirmation

Method Development:

  • Initial Infusion: Infuse a solution of the purified compound directly into the mass spectrometer to determine the optimal ionization mode (ESI positive or negative) and to identify the parent ion.[14]

  • Chromatography Optimization: Develop a reverse-phase HPLC method using a C18 column. A typical starting gradient would be from 5% to 95% acetonitrile in water (both with 0.1% formic acid) over a few minutes. Adjust the gradient to achieve good peak shape and retention time for the analyte.[15]

  • MS/MS Optimization: For confirmation, select the parent ion in the first quadrupole (Q1), fragment it in the collision cell (Q2), and scan for product ions in the third quadrupole (Q3). Optimize the collision energy to obtain a characteristic fragmentation pattern.[15] For quantification, select one or two specific and intense fragment ions for selected reaction monitoring (SRM).

Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL for injection.

PART 3: Biological Evaluation - Screening for FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an enzyme that degrades endocannabinoids, such as anandamide. Inhibition of FAAH has therapeutic potential for pain, anxiety, and inflammation.[16] The this compound scaffold shares some structural similarities with known FAAH inhibitors, making this a relevant target for screening.

Protocol 5: High-Throughput Fluorescence-Based FAAH Inhibitor Assay

Assay Principle:

This assay utilizes a fluorogenic substrate, AMC arachidonoyl amide. FAAH cleaves the amide bond, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is proportional to FAAH activity. Inhibitors will reduce the rate of AMC formation.[2][17][18]

Decision-Making Workflow for Hit Validation:

G cluster_screening FAAH Inhibitor Screening Cascade primary_screen Primary HTS (Single Concentration) hit_id Identify Initial Hits (% Inhibition > Threshold) primary_screen->hit_id dose_response Dose-Response Assay (IC₅₀ Determination) hit_id->dose_response selectivity Selectivity Profiling (vs. related enzymes) dose_response->selectivity lead_candidate Lead Candidate selectivity->lead_candidate

Caption: A typical workflow for identifying and validating FAAH inhibitors.

Materials:

  • Recombinant human FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[16]

  • AMC arachidonoyl amide (substrate)

  • Known FAAH inhibitor (e.g., JZL 195) as a positive control[17]

  • DMSO

  • 384-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the synthesized derivatives and the positive control in 100% DMSO. Dispense a small volume (e.g., 1 µL) of the compound solutions into the wells of the 384-well plate. For negative control wells, dispense 1 µL of DMSO.

  • Enzyme Addition: Dilute the FAAH enzyme stock solution in cold FAAH Assay Buffer to the desired working concentration. Add the diluted enzyme solution to each well (except for background control wells).

  • Pre-incubation (for irreversible inhibitors): If testing for time-dependent inhibition, pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for covalent bond formation between the inhibitor and the enzyme.[16]

  • Reaction Initiation: Prepare a working solution of AMC arachidonoyl amide in FAAH Assay Buffer. Initiate the enzymatic reaction by adding the substrate solution to all wells. The final substrate concentration is typically in the low micromolar range.[2]

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence (Excitation: 340-360 nm, Emission: 450-465 nm) over time (e.g., every minute for 30 minutes).[17][18]

Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Determine the percent inhibition for each test compound concentration relative to the positive and negative controls.

  • For compounds showing significant inhibition, perform a dose-response experiment to determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[16]

Conclusion

These application notes provide a detailed framework for the synthesis, characterization, and biological evaluation of novel derivatives of this compound. By employing these robust protocols, researchers can efficiently generate and screen a library of compounds, leading to the identification of promising new drug candidates. The provided methodologies are intended as a starting point and can be further optimized based on the specific properties of the synthesized derivatives and the biological targets of interest.

References

Application Note: Chiral Separation of 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Analytical and Preparative Scale Methodologies

Introduction: The Significance of Enantiomeric Purity

1-(4-Chlorophenyl)cyclopropanecarboxylic acid is a pivotal chiral building block in modern medicinal chemistry. It serves as a key intermediate in the synthesis of various pharmaceuticals, including selective serotonin reuptake inhibitors (SSRIs) and other agents targeting the central nervous system.[1] The compound's rigid cyclopropane scaffold is strategically employed to enhance binding affinity and improve the metabolic stability of drug molecules.[1]

As with most chiral compounds, the individual enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[2] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in the worst case, contribute to adverse effects. Regulatory bodies worldwide now mandate stringent control over the stereoisomeric composition of chiral drugs. This necessitates the development of robust and efficient methods for the separation and quantification of enantiomers from the earliest stages of drug discovery through to large-scale manufacturing.

This document provides a comprehensive guide to developing and implementing methods for the chiral separation of this compound enantiomers. We will explore state-of-the-art techniques including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for analytical method development, and discuss scale-up strategies to preparative and commercial scales using Simulated Moving Bed (SMB) chromatography.

Part 1: Analytical Method Development - The Foundation of Separation

The initial goal is to establish a baseline separation at the analytical scale. This allows for the rapid screening of conditions and the determination of critical chromatographic parameters. The data gathered here is foundational for any subsequent scale-up operation. For an acidic analyte like this compound, polysaccharide-based chiral stationary phases (CSPs) are an excellent starting point due to their broad applicability and success in resolving a wide range of chiral compounds.[3]

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the workhorse of chiral analysis.[4] The strategy involves screening a selection of CSPs with different mobile phase systems to identify the optimal conditions for resolution. For acidic compounds, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid, TFA, or formic acid, FA) to the mobile phase is crucial. This suppresses the ionization of the carboxylic acid group, leading to better peak shapes and more reproducible retention times.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of racemic this compound in a suitable solvent such as ethanol or methanol.

  • Column Screening: Screen a minimum of two polysaccharide-based CSPs with complementary characteristics (e.g., an amylose-based and a cellulose-based column).

  • Mobile Phase Screening: For each column, test a series of mobile phases. A typical screening protocol is outlined in the table below.

  • Initial Run Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 230 nm (based on the chlorophenyl chromophore).

  • Data Evaluation: For each run, calculate the retention factors (k'), selectivity (α), and resolution (Rs). The goal is to achieve a baseline resolution (Rs ≥ 1.5).

Table 1: HPLC Screening Conditions for this compound

Column TypeMobile Phase SystemComposition (v/v)Acidic AdditiveExpected Outcome
Amylose tris(3,5-dimethylphenylcarbamate)Normal Phasen-Hexane / 2-Propanol0.1% TFAGood starting point for many chiral acids.
Normal Phasen-Hexane / Ethanol0.1% TFAEthanol can offer different selectivity.
Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phasen-Hexane / 2-Propanol0.1% TFAComplementary selectivity to amylose CSPs.
Polar OrganicAcetonitrile / Methanol0.1% TFAUseful for more polar interactions.

Workflow for HPLC Method Development

cluster_prep Preparation cluster_screening Screening Phase cluster_eval Evaluation cluster_opt Optimization cluster_final Final Method prep Prepare 1 mg/mL Racemate Stock Solution screen_cols Select CSPs: - Amylose-based - Cellulose-based prep->screen_cols screen_mp Select Mobile Phases: - Normal Phase (Hex/IPA, Hex/EtOH) - Polar Organic (ACN/MeOH) + 0.1% TFA screen_cols->screen_mp inject Inject & Run on HPLC (1 mL/min, 25°C, UV 230 nm) screen_mp->inject calc Calculate k', α, Rs inject->calc eval_res Evaluate Resolution calc->eval_res opt Optimize: - % Modifier - Temperature - Flow Rate eval_res->opt Rs < 1.5 final Validated Analytical Method eval_res->final Rs ≥ 1.5 opt->inject

Caption: HPLC method development workflow.

Protocol 2: Supercritical Fluid Chromatography (SFC) as a High-Throughput Alternative

SFC has emerged as a powerful technique for chiral separations, offering significant advantages in speed and reduced solvent consumption, making it a "greener" alternative to HPLC.[5][6] The mobile phase consists of supercritical CO2 mixed with a small amount of an organic modifier (co-solvent).[5]

Causality Behind Experimental Choices: The low viscosity and high diffusivity of supercritical CO2 allow for much higher flow rates and faster analyses without a prohibitive increase in backpressure.[5] This makes SFC ideal for rapid screening of multiple CSPs and mobile phase conditions.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the racemate in methanol.

  • Column and Modifier Screening: Utilize the same polysaccharide-based CSPs as in the HPLC screen. The primary co-solvents to screen are methanol, ethanol, and 2-propanol.

  • Initial Run Conditions:

    • Columns: Amylose and Cellulose-based CSPs (e.g., 3 µm particle size).

    • Mobile Phase: Supercritical CO2 / Co-solvent (gradient from 5% to 40% co-solvent over 5 minutes).

    • Additive: 0.1% TFA or FA in the co-solvent.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.[7]

    • Column Temperature: 35 °C.[7]

    • Detection: UV at 230 nm.

  • Optimization: Once a promising co-solvent/column combination is found, optimize the separation by adjusting the co-solvent percentage (isocratic hold), temperature, and back pressure.

Table 2: SFC Screening Conditions

Column TypeCo-solventAdditiveExpected Outcome
Amylose tris(3,5-dimethylphenylcarbamate)Methanol0.1% TFAHigh speed, good efficiency.
Ethanol0.1% TFAAlternative selectivity.
Cellulose tris(3,5-dimethylphenylcarbamate)Methanol0.1% TFAComplementary to amylose CSP.
2-Propanol0.1% TFACan increase retention and alter selectivity.

Workflow for SFC Method Development

cluster_prep_sfc Preparation cluster_screening_sfc Screening Phase cluster_eval_sfc Evaluation cluster_opt_sfc Optimization cluster_final_sfc Final Method prep_sfc Prepare 1 mg/mL Racemate Stock Solution screen_cols_sfc Select CSPs (Amylose, Cellulose) prep_sfc->screen_cols_sfc screen_mod_sfc Screen Co-solvents (MeOH, EtOH) with 0.1% TFA screen_cols_sfc->screen_mod_sfc inject_sfc Inject & Run on SFC (Gradient, 3 mL/min, 35°C, 150 bar) screen_mod_sfc->inject_sfc calc_sfc Identify Best Conditions inject_sfc->calc_sfc eval_res_sfc Baseline Separation? calc_sfc->eval_res_sfc opt_sfc Optimize Isocratic % Co-solvent, Temperature, and Back Pressure eval_res_sfc->opt_sfc No final_sfc Validated SFC Analytical Method eval_res_sfc->final_sfc Yes opt_sfc->inject_sfc

Caption: SFC method development workflow.

Part 2: Preparative Scale Separation - From Milligrams to Kilograms

Once a robust analytical method is established, the next step is to scale up the separation to produce larger quantities of the pure enantiomers for further testing and development.

Protocol 3: Preparative Batch HPLC

Directly scaling the analytical HPLC method to a larger column is the most straightforward approach for producing gram-level quantities.

Step-by-Step Protocol:

  • Method Translation: Transfer the optimized analytical method to a preparative HPLC system with a larger diameter column packed with the same CSP.

  • Loading Study: Determine the maximum amount of racemic mixture that can be injected onto the column without sacrificing resolution. This is done by performing injections with increasing concentrations.

  • Fraction Collection: Set the fraction collector to trigger based on the UV signal of the eluting enantiomers. Collect the two enantiomer peaks into separate vessels.

  • Purity Analysis: Analyze the collected fractions using the initial analytical method to confirm their enantiomeric purity (e.g., >99% ee).

  • Solvent Recovery: The large volumes of solvent used are a significant drawback. Post-processing involves evaporating the solvent to isolate the purified enantiomers.

Protocol 4: Simulated Moving Bed (SMB) Chromatography for Industrial Scale

For kilogram to ton-scale production, Simulated Moving Bed (SMB) chromatography is the technology of choice.[8] It is a continuous separation process that offers higher productivity and significantly lower solvent consumption compared to batch chromatography.[9][10]

Principle of Operation: SMB simulates the counter-current movement of the stationary phase against the mobile phase.[9] This is achieved by using a series of columns and periodically switching the inlet (feed, eluent) and outlet (raffinate, extract) ports in the direction of fluid flow.[10] The process divides the column loop into four zones, allowing for continuous injection of the feed and collection of the separated products.

Conceptual SMB Protocol:

  • Parameter Determination: The retention data from the optimized analytical HPLC method is used to calculate the initial operating parameters for the SMB system.

  • System Setup: An SMB system typically consists of 6-8 columns. The eluent is prepared, and the racemic feed is dissolved in the mobile phase at a defined concentration.[10]

  • Process Optimization: The separation is initiated with the calculated parameters. In-process controls (IPCs) are taken from the raffinate and extract lines and analyzed by chiral HPLC to monitor purity.[10] The flow rates in the four zones and the switching time are adjusted until the target purity (>99%) and yield (>99%) are achieved for both enantiomers.[11]

  • Continuous Production: Once optimized, the SMB runs continuously (24/7), with automated collection of the pure enantiomer streams.[10]

  • Downstream Processing: The collected fractions are worked up, typically by solvent evaporation, to isolate the final, pure enantiomers.[10]

Workflow for SMB Process

cluster_input Input Data cluster_smb SMB Process cluster_output Output input_data Optimized Analytical HPLC/SFC Data calc_params Calculate Initial SMB Operating Parameters input_data->calc_params smb_run Start SMB System (Continuous Feed & Eluent) calc_params->smb_run ipc In-Process Control: Analyze Raffinate & Extract Purity via HPLC smb_run->ipc optimize Optimize Zone Flow Rates & Switch Time ipc->optimize optimize->smb_run Adjust production Continuous 24/7 Production optimize->production Target Purity Met collect Collect Pure Enantiomer Fractions (>99% Purity, >99% Yield) production->collect workup Downstream Processing (Solvent Evaporation) collect->workup

Caption: Simulated Moving Bed (SMB) chromatography workflow.

Conclusion

The chiral separation of this compound is a critical step in the development of pharmaceuticals derived from this intermediate. A systematic approach, beginning with rapid analytical screening using HPLC and SFC, provides the fundamental data required for successful separation. Polysaccharide-based CSPs are highly effective for this class of compounds, particularly when the mobile phase is modified with an acid to ensure good chromatography. For large-scale manufacturing, Simulated Moving Bed (SMB) chromatography represents the most efficient and economical solution, enabling continuous production of high-purity enantiomers. The protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to tackle this chiral separation challenge effectively.

References

Analytical Methods for 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Chlorophenyl)cyclopropanecarboxylic acid is a key chemical intermediate in the synthesis of various organic compounds, including pharmacologically active molecules. Its unique structure, featuring a cyclopropane ring attached to a chlorinated phenyl group and a carboxylic acid moiety, imparts specific chemical properties that are leveraged in drug design. The precise and accurate analytical characterization of this compound is paramount for ensuring the quality, purity, and consistency of starting materials and final products in research, development, and manufacturing environments.

This comprehensive guide provides detailed application notes and protocols for the analysis of this compound. We will delve into the fundamental principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive characterization of this important molecule. The methodologies described herein are designed to be robust and reliable, providing a solid foundation for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of effective analytical methods. These properties guide the selection of appropriate techniques, solvents, and conditions for analysis.

PropertyValueSource
Molecular Formula C₁₀H₉ClO₂[1]
Molecular Weight 196.63 g/mol [1][2]
Melting Point 152-155 °C[3]
Boiling Point 152-155 °C[3]
Appearance White to off-white solid[4]
Solubility Soluble in Methanol[3]

High-Performance Liquid Chromatography (HPLC) for Potency and Purity

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the cornerstone for determining the potency and purity of this compound. The method's adaptability, precision, and accuracy make it ideal for routine quality control and stability-indicating assays.

Principle of the Method

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. By adjusting the composition of the mobile phase, the retention of the compound can be controlled to achieve optimal separation from impurities. The addition of an acid to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to improved peak shape and retention.

Experimental Protocol: HPLC-UV Analysis

This protocol provides a starting point for the analysis of this compound. Method validation in accordance with ICH guidelines is required to demonstrate its suitability for its intended purpose.

1. Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

  • Reference standard of this compound (>99% purity).

  • HPLC grade acetonitrile (ACN) and methanol (MeOH).

  • Ultrapure water (18.2 MΩ·cm).

  • Phosphoric acid (H₃PO₄) or Formic acid (HCOOH), HPLC grade.

2. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides good retention and resolution for nonpolar compounds.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric AcidAcetonitrile is a common organic modifier. Phosphoric acid suppresses the ionization of the carboxylic acid, leading to a symmetrical peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 230 nmThe chlorophenyl group provides strong UV absorbance in this region. A UV scan should be performed to determine the optimal wavelength.
Injection Volume 10 µLCan be adjusted based on sample concentration and instrument sensitivity.

3. Sample and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh a known amount of the sample and dissolve it in methanol to achieve a concentration within the working standard range. Dilute with the mobile phase as necessary.

4. Method Validation (Abbreviated Overview): A full method validation should be performed according to ICH guidelines and should include:

  • Specificity: Demonstrate that the peak for this compound is free from interference from impurities and degradation products.

  • Linearity: Analyze a minimum of five concentrations across the desired range. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (RSD) should typically be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation cluster_imp Implementation A Define Analytical Target Profile B Gather Physicochemical Data (Solubility, pKa, UV λmax) A->B C Column & Stationary Phase Selection (e.g., C18) B->C D Mobile Phase Screening (ACN vs. MeOH, pH/Modifier) C->D E Optimization of Conditions (Gradient, Flow Rate, Temp.) D->E F System Suitability Testing (Tailing, Plates, RSD%) E->F G Full Method Validation (ICH) (Linearity, Accuracy, Precision) F->G H Routine Analysis & QC G->H

Caption: A logical workflow for the development and validation of an HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the sample. Due to the low volatility and polar nature of the carboxylic acid, derivatization is typically required to convert it into a more volatile and thermally stable derivative.

Principle of the Method

The sample is first derivatized to increase its volatility. The derivatized analyte is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for its identification.

Experimental Protocol: GC-MS Analysis (with Derivatization)

1. Instrumentation and Materials:

  • GC-MS system with a capillary column, an autosampler, and a mass selective detector.

  • Derivatization reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or diazomethane). Caution: Diazomethane is highly toxic and explosive.

  • Anhydrous solvents (e.g., pyridine, dichloromethane).

  • Reference standard of this compound.

2. Derivatization Procedure (Silylation Example):

  • Accurately weigh approximately 1 mg of the sample or standard into a reaction vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS.

3. GC-MS Conditions:

ParameterRecommended ConditionRationale
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA nonpolar column suitable for a wide range of compounds.
Inlet Temperature 250 °CEnsures complete vaporization of the derivatized analyte.
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 minA typical temperature program to separate compounds with a range of boiling points.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas compatible with mass spectrometry.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Mass Range 50-500 amuCovers the expected mass range of the derivatized analyte and its fragments.

4. Data Analysis:

  • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

  • The mass spectrum should show the molecular ion of the silylated derivative and characteristic fragment ions.

  • Quantification can be performed by creating a calibration curve using derivatized standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and for assessing its purity. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Principle of the Method

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical shift, multiplicity, and integration of the signals in an NMR spectrum provide information about the chemical environment of each nucleus, allowing for the elucidation of the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR Analysis

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvents (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Internal standard for quantitative NMR (qNMR), if required (e.g., maleic acid).

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent.

  • Filter the solution into a 5 mm NMR tube if any particulate matter is present.

3. NMR Data Acquisition:

Parameter¹H NMR¹³C NMR
Solvent DMSO-d₆DMSO-d₆
Pulse Program Standard 1D protonProton-decoupled 1D carbon
Number of Scans 161024
Relaxation Delay 2 s2 s

4. Expected Spectral Data:

  • ¹H NMR (DMSO-d₆): The spectrum is expected to show signals for the aromatic protons (doublets in the range of 7.3-7.5 ppm), the cyclopropane protons (multiplets in the range of 1.2-1.6 ppm), and the carboxylic acid proton (a broad singlet at >12 ppm).[5]

  • ¹³C NMR (DMSO-d₆): The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the cyclopropane carbons.[5]

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurate Weighing of Sample B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Spectrometer Setup (Tuning, Locking, Shimming) C->D E Acquisition of 1H and 13C Spectra D->E F Fourier Transform & Phasing E->F G Peak Picking & Integration F->G H Structural Assignment & Purity Calculation G->H

Caption: A streamlined workflow for NMR analysis from sample preparation to data interpretation.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC for potency and purity, GC-MS for volatile impurities, and NMR for structural confirmation ensures a thorough understanding of the material's quality. It is imperative that these methods are validated in the context of their intended use to guarantee the reliability and accuracy of the analytical data generated.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CPCA-2026-01

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid

This compound is a crucial building block in medicinal chemistry. Its rigid cyclopropane scaffold is a key structural motif in various pharmaceutical agents, where it can enhance metabolic stability and binding affinity to biological targets[1]. The synthesis of this compound, however, can present challenges in achieving high yield and purity. This guide provides in-depth troubleshooting advice and optimized protocols to help you navigate these challenges effectively.

The most common and industrially scalable synthesis proceeds via a two-step route:

  • Phase-Transfer Catalyzed (PTC) Cyclopropanation: Reaction of 4-chlorophenylacetonitrile with a dihaloalkane (e.g., 1,2-dichloroethane or 1-bromo-2-chloroethane) in the presence of a strong base and a phase-transfer catalyst to form the intermediate, 1-(4-chlorophenyl)cyclopropane-1-carbonitrile[2].

  • Hydrolysis: Subsequent hydrolysis of the nitrile intermediate under acidic or basic conditions to yield the final carboxylic acid product[3].

This guide will focus on optimizing this two-step pathway.

Troubleshooting Guide: Common Synthesis Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: My yield for the first step (cyclopropanation) is consistently low. What are the primary causes and how can I improve it?

A1: Low yield in the phase-transfer catalyzed cyclopropanation is a frequent issue. The problem can typically be traced back to one of four areas: reagent quality, reaction conditions, catalyst efficiency, or inefficient mixing.

  • Reagent Quality:

    • Base: The use of powdered or finely ground sodium hydroxide is critical. A larger surface area increases the rate of deprotonation of the 4-chlorophenylacetonitrile. Ensure the base is anhydrous, as moisture will consume the base and hinder the reaction.

    • Solvent: The organic solvent must be anhydrous. Toluene is a common choice. Water in the solvent will quench the carbanion intermediate.

    • Starting Materials: Verify the purity of your 4-chlorophenylacetonitrile and 1-bromo-2-chloroethane (or equivalent). Impurities can lead to significant side reactions.

  • Reaction Conditions:

    • Temperature: The reaction is typically exothermic. Maintain a consistent temperature, often between 20-40°C. Overheating can lead to the formation of polymeric byproducts and other side reactions. Use an ice bath to control the initial exotherm upon base addition.

    • Stoichiometry: An excess of the dihaloalkane and base is often required. A typical molar ratio might be 1:3:5 (nitrile:dihaloalkane:NaOH). Experiment with small-scale reactions to find the optimal ratio for your setup.

  • Catalyst Efficiency:

    • Choice of Catalyst: Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are common and effective phase-transfer catalysts[4]. For particularly stubborn reactions, more lipophilic catalysts such as tetrabutylammonium hydrogen sulfate or benzyltriethylammonium chloride (TEBAC) can be more effective.

    • Catalyst Loading: Typically, 1-5 mol% of the catalyst is sufficient. Using too much catalyst offers no benefit and can complicate purification. Ensure the catalyst is fully dissolved.

  • Mixing:

    • Vigorous mechanical stirring is absolutely essential. In a phase-transfer reaction, you are bringing together reactants from two immiscible phases (solid base, organic solution). Inefficient stirring is a leading cause of low yields as it limits the interaction between the aqueous (or solid) and organic phases[5][6]. A stir rate of 500-800 RPM is a good starting point for lab-scale reactions.

Q2: I am observing significant byproduct formation. What are these impurities and how can I minimize them?

A2: The primary byproduct is often a result of dimerization or polymerization of the starting nitrile. Another common impurity arises from the reaction of the intermediate with the base.

  • Dimerization/Polymerization: This occurs when the carbanion of 4-chlorophenylacetonitrile attacks another molecule of the starting material instead of the dihaloalkane. To minimize this:

    • Slow Addition: Add the 4-chlorophenylacetonitrile slowly to the mixture of base, catalyst, and dihaloalkane. This keeps the instantaneous concentration of the carbanion low, favoring the desired cyclopropanation.

    • Temperature Control: As mentioned, excessive heat promotes side reactions. Maintain the recommended temperature range.

  • Hydrolysis of Dihaloalkane: The strong base can hydrolyze the 1-bromo-2-chloroethane to form vinyl chloride or other elimination products, which are unreactive. Using a large excess of the dihaloalkane helps ensure it is available to react with the carbanion.

Q3: The hydrolysis of the nitrile intermediate is incomplete or taking too long. How can I drive the reaction to completion?

A3: Incomplete hydrolysis is usually due to insufficient acid/base concentration, high product concentration inhibiting the reaction, or inadequate temperature.

  • Acid Hydrolysis:

    • Conditions: Refluxing with a strong acid like 20% sulfuric acid for 10-12 hours is a robust method[3].

    • Troubleshooting: If the reaction stalls (monitored by TLC or GC), you can try adding a co-solvent like acetic acid to improve the solubility of the organic nitrile in the aqueous acid. Alternatively, increasing the concentration of the sulfuric acid (e.g., to 30-40%) can accelerate the reaction, but be mindful of potential charring.

  • Base Hydrolysis:

    • Conditions: Refluxing with a concentrated solution of sodium or potassium hydroxide in a solvent like ethylene glycol is effective.

    • Troubleshooting: This method can sometimes lead to decarboxylation at high temperatures. If you choose this route, carefully control the temperature. The primary advantage is that the product is formed as a water-soluble carboxylate salt, which can simplify the workup.

Q4: My final product has a low melting point and appears impure even after recrystallization. What are the best purification strategies?

A4: The key to obtaining a pure product is an effective workup procedure that removes unreacted starting materials and byproducts before the final crystallization.

  • Acid-Base Extraction: This is the most powerful purification technique for this compound. After hydrolysis, the crude product exists in an organic solvent.

    • Extract the organic layer with an aqueous base solution (e.g., 20% sodium hydroxide)[3]. The desired carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.

    • Neutral and basic impurities will remain in the organic layer, which is then discarded.

    • Wash the basic aqueous layer with a fresh organic solvent (like ethyl acetate or dichloromethane) to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl or H₂SO₄ to a pH of 2-4[3]. The pure this compound will precipitate as a white solid.

    • Collect the solid by filtration, wash thoroughly with cold distilled water, and dry under vacuum.

  • Recrystallization: If impurities persist, recrystallize the dried solid from a suitable solvent system, such as a toluene/heptane or ethanol/water mixture.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the phase-transfer catalyzed cyclopropanation?

A: The phase-transfer catalyst (Q⁺X⁻, where Q⁺ is a quaternary ammonium cation like tetrabutylammonium) facilitates the reaction by transporting the hydroxide anion (OH⁻) from the solid or aqueous phase into the organic phase.

  • Ion Exchange: The catalyst cation Q⁺ pairs with a hydroxide anion at the phase interface.

  • Transport: The resulting lipophilic ion pair [Q⁺OH⁻] dissolves in the organic solvent.

  • Deprotonation: In the organic phase, the powerful hydroxide ion deprotonates the 4-chlorophenylacetonitrile at the benzylic position, creating a carbanion.

  • Cyclization: This carbanion then acts as a nucleophile, attacking the 1-bromo-2-chloroethane in a two-step intramolecular Sₙ2 process to form the cyclopropane ring.

Q: Can I use other dihaloalkanes besides 1-bromo-2-chloroethane?

A: Yes, other 1,2-dihaloethanes like 1,2-dichloroethane or 1,2-dibromoethane can be used. 1-bromo-2-chloroethane is often preferred because the bromine atom is a better leaving group in the first nucleophilic attack, and the chlorine is a sufficient leaving group for the subsequent ring-closing step. Using 1,2-dichloroethane may require more forcing conditions (higher temperature or longer reaction time), while 1,2-dibromoethane is more reactive but also more expensive.

Q: What analytical techniques are best for monitoring the reaction?

A:

  • Thin Layer Chromatography (TLC): Excellent for monitoring the disappearance of the starting 4-chlorophenylacetonitrile in the first step. Use a mobile phase like 20-30% ethyl acetate in hexanes. The product nitrile and the starting nitrile should have different Rf values.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides more quantitative information on the conversion of starting material and the formation of byproducts. It is also very effective for monitoring the hydrolysis step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the intermediate nitrile and the final acid product. The cyclopropyl protons will appear as a characteristic complex multiplet pattern in the upfield region (typically 1-2 ppm).

Data Summary and Visualization

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution
Low Cyclopropanation Yield Inefficient mixingUse a mechanical stirrer at >500 RPM.
Wet reagents/solventsUse anhydrous solvents and freshly powdered, dry NaOH.
Poor catalyst activitySwitch to a more lipophilic PTC like TEBAC or TBAB.
Suboptimal temperatureMaintain temperature at 20-40°C; use an ice bath for initial control.
Byproduct Formation Dimerization of nitrileAdd the nitrile starting material slowly to the reaction mixture.
Incomplete Hydrolysis Insufficient acid strengthUse 20% H₂SO₄ at reflux. Consider adding acetic acid as a co-solvent.
Reaction stallingMonitor by GC; if stalled, consider increasing acid concentration or reaction time.
Impure Final Product Ineffective purificationImplement a thorough acid-base extraction workup before recrystallization.
Experimental Workflow Diagram

The following diagram outlines the optimized synthesis and purification workflow.

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis & Purification A Charge Reactor: Toluene, NaOH, PTC B Add 1-bromo-2-chloroethane A->B C Slowly add 4-chlorophenylacetonitrile (Maintain T < 40°C) B->C D Stir vigorously (2-4h) C->D E Reaction Complete? (Monitor by TLC/GC) D->E E->D No F Quench with water, Separate organic layer E->F Yes G Add 20% H2SO4 F->G H Reflux (10-12h) G->H I Reaction Complete? (Monitor by GC) H->I I->H No J Cool, Extract with NaOH(aq) I->J Yes K Acidify aqueous layer to pH 2-4 J->K L Filter, Wash with H2O, Dry K->L M Final Product: This compound L->M

Caption: Optimized workflow for the synthesis and purification of this compound.

Optimized Experimental Protocol

Step 1: Synthesis of 1-(4-chlorophenyl)cyclopropane-1-carbonitrile

  • To a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add toluene (300 mL), powdered sodium hydroxide (60 g, 1.5 mol), and tetrabutylammonium bromide (TBAB) (5.0 g, 0.015 mol).

  • Begin vigorous stirring (600 RPM) and add 1-bromo-2-chloroethane (107.5 g, 0.75 mol).

  • In the addition funnel, prepare a solution of 4-chlorophenylacetonitrile (76 g, 0.5 mol) in toluene (50 mL).

  • Add the nitrile solution dropwise to the flask over 1 hour, maintaining the internal temperature between 25-35°C using a water bath.

  • After the addition is complete, continue stirring for 3 hours at 35°C.

  • Monitor the reaction by TLC (20% EtOAc/Hexane) until the starting nitrile spot has disappeared.

  • Cool the mixture to room temperature and slowly add 300 mL of water. Stir for 15 minutes.

  • Separate the organic layer. Wash the organic layer with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile as an oil. This crude product is typically used directly in the next step without further purification.

Step 2: Hydrolysis to this compound

  • Transfer the crude 1-(4-chlorophenyl)cyclopropane-1-carbonitrile oil to a 1 L flask equipped with a reflux condenser and mechanical stirrer.

  • Add a 20% aqueous solution of sulfuric acid (by weight, 350 mL)[3].

  • Heat the mixture to reflux (approx. 105-110°C) and maintain for 10-12 hours with vigorous stirring[3]. The reaction progress can be monitored by taking small aliquots, extracting with ethyl acetate, and analyzing by GC.

  • After completion, cool the reaction mixture to room temperature. Extract the mixture with ethyl acetate (2 x 200 mL).

  • Combine the organic extracts and then extract the desired product into an aqueous basic solution by adding 20% sodium hydroxide solution (3 x 150 mL)[3].

  • Wash the combined basic aqueous layers with ethyl acetate (100 mL) to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath to 0-5°C. While stirring, slowly add concentrated hydrochloric acid until the pH of the solution is between 2 and 4. A thick white precipitate will form.

  • Stir the cold slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water (3 x 100 mL).

  • Dry the white solid in a vacuum oven at 50-60°C to a constant weight.

  • Expected yield: 80-90% over two steps. Purity (by HPLC): >99%. Melting point: 152-155°C[3].

References

Technical Support Center: Purification of 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 1-(4-Chlorophenyl)cyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during the purification of this important synthetic intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals, including selective serotonin reuptake inhibitors (SSRIs)[1]. Achieving high purity of this compound is critical for downstream applications and regulatory compliance. This guide provides a structured approach to identifying and removing common byproducts and impurities.

A prevalent synthetic route to this compound involves two key stages: the cyclopropanation of a phenylacetonitrile derivative followed by hydrolysis of the resulting nitrile. Each stage can introduce specific impurities that require targeted purification strategies.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: Low Purity After Initial Isolation

Question: My initial crude product of this compound shows low purity by HPLC analysis. What are the likely impurities and how can I remove them?

Answer: Low purity in the crude product typically arises from unreacted starting materials from the preceding nitrile synthesis, byproducts from the cyclopropanation reaction, and incomplete hydrolysis of the nitrile intermediate.

Common Impurities:

  • Unreacted 4-Chlorobenzyl Cyanide: A common starting material for the synthesis of the cyclopropyl nitrile intermediate.

  • 1-(4-Chlorophenyl)cyclopropanecarbonitrile: The direct precursor to the carboxylic acid. Its presence indicates incomplete hydrolysis.

  • 1-(4-Chlorophenyl)cyclopropanecarboxamide: The amide is formed as an intermediate during nitrile hydrolysis and can persist if the reaction is not driven to completion.

  • Polymeric Byproducts: Can form during the cyclopropanation step, especially under harsh basic conditions.

Recommended Solutions:

  • Acid-Base Extraction: This is the most effective initial purification step to separate the acidic product from neutral and basic impurities.

    • Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.

    • Extract the organic solution with an aqueous base (e.g., 1M sodium hydroxide or saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt.

    • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.

    • Acidify the aqueous layer with a strong acid (e.g., 2M hydrochloric acid) to a pH of approximately 2. The protonated carboxylic acid will precipitate out of the solution.

    • Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

  • Recrystallization: This is a powerful technique for removing closely related impurities. The choice of solvent is critical.

    • Solvent Selection: Based on the polarity of this compound, suitable solvent systems include:

      • Ethanol/Water: Dissolve the crude acid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly.

      • Toluene or Benzene/Hexane or Heptane: Dissolve the crude product in a minimal amount of the hot aromatic solvent and add the alkane as an anti-solvent to induce crystallization upon cooling.

    • A detailed protocol for recrystallization is provided in the "Experimental Protocols" section.

Issue 2: Presence of the Amide Byproduct

Question: My purified product still contains a significant amount of 1-(4-Chlorophenyl)cyclopropanecarboxamide. How can I remove it?

Answer: The amide byproduct has similar polarity to the carboxylic acid, making its removal by simple recrystallization challenging.

Recommended Solutions:

  • Force the Hydrolysis to Completion: The most effective approach is to re-subject the impure product to the hydrolysis conditions.

    • Reflux the mixture of the carboxylic acid and amide in an aqueous acidic solution (e.g., 10-20% sulfuric acid) or a basic solution (e.g., 10-20% sodium hydroxide) for an extended period (e.g., 12-24 hours). Monitor the reaction by TLC or HPLC to ensure complete conversion of the amide to the carboxylic acid.

    • After completion, follow the acid-base extraction workup described in Issue 1 .

  • Chromatographic Purification: If residual amide persists, column chromatography can be employed.

    • Flash Column Chromatography (Normal Phase): Use a silica gel stationary phase with a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane. The less polar amide will typically elute before the more polar carboxylic acid. Adding a small amount of acetic or formic acid to the mobile phase can improve the peak shape of the carboxylic acid.

    • Preparative HPLC (Reversed-Phase): This can provide very high purity. A C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point. A general protocol is provided in the "Experimental Protocols" section.

Issue 3: Oily Product or Poor Crystal Formation During Recrystallization

Question: I am trying to recrystallize my product, but it is "oiling out" or forming very fine needles that are difficult to filter. What can I do?

Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. Poor crystal formation can be due to rapid cooling or the presence of impurities that inhibit crystal growth.

Recommended Solutions:

  • For Oiling Out:

    • Increase the amount of solvent: Add more hot solvent to ensure the compound remains dissolved at the boiling point.

    • Use a different solvent system: Choose a solvent with a lower boiling point or a solvent system where the product has slightly lower solubility at elevated temperatures.

    • Slow cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Seeding the solution with a pure crystal can also help.

  • For Poor Crystal Formation:

    • Slow down the crystallization: Allow the solution to cool to room temperature undisturbed. Scratching the inside of the flask with a glass rod at the solvent line can initiate crystallization.

    • Use a seed crystal: Add a tiny crystal of pure this compound to the supersaturated solution to induce the growth of larger crystals.

    • Consider a different solvent system: Some solvents are more conducive to forming well-defined crystals. Experiment with different solvent combinations.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: The reported melting point for pure this compound is in the range of 152-155°C[2]. A broad melting point range is indicative of impurities.

Q2: How can I effectively monitor the purity of my product during the purification process?

A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a purification. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. A typical reversed-phase HPLC method would use a C18 column with a mobile phase of acetonitrile and water containing a small amount of an acid modifier like phosphoric acid or formic acid[3].

Q3: Are there any stability concerns I should be aware of during purification?

A3: this compound is generally a stable compound. However, prolonged exposure to very high temperatures during distillation should be avoided to prevent potential decarboxylation, although this is less common for this type of carboxylic acid.

Q4: What are the key safety precautions when handling the solvents and reagents for purification?

A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The organic solvents used for extraction and chromatography are flammable and should be handled with care. Strong acids and bases are corrosive.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, 10 mL per gram of crude material).

  • Basification: Transfer the solution to a separatory funnel and add an equal volume of 1M sodium hydroxide solution. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Extraction: Drain the lower aqueous layer into a clean flask. Add another portion of 1M sodium hydroxide solution to the organic layer in the separatory funnel, shake, and combine the aqueous layers.

  • Back-Extraction: Wash the combined aqueous layers with a small portion of the organic solvent to remove any remaining neutral impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 2M hydrochloric acid while stirring until the pH of the solution is approximately 2. A white precipitate of the pure carboxylic acid should form.

  • Isolation: Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with several portions of cold deionized water.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.

Protocol 2: Purification by Recrystallization from Ethanol/Water
  • Dissolution: Place the crude or partially purified this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot 95% ethanol and heat the mixture on a hotplate with stirring until the solid dissolves completely.

  • Addition of Anti-solvent: While maintaining the temperature, add hot deionized water dropwise until the solution shows a persistent cloudiness.

  • Clarification: Add a few drops of hot 95% ethanol to just redissolve the precipitate, resulting in a clear, saturated solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Analytical HPLC for Purity Assessment
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water with 0.1% phosphoric acid or formic acid. The exact ratio should be optimized to achieve good separation. A gradient elution may be necessary if impurities with very different polarities are present.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a mixture of acetonitrile and water.

Data Presentation

Table 1: Suggested Solvent Systems for Recrystallization

Solvent SystemCompound SolubilityImpurity SolubilityNotes
Ethanol/WaterHigh in hot ethanol, low in cold ethanol/waterIdeally high in the mother liquorGood for moderately polar compounds.
Toluene/HexaneHigh in hot toluene, low in cold toluene/hexaneShould be soluble in the solvent mixtureEffective for compounds with aromatic character.
Acetone/HexaneHigh in acetone, low in hexaneShould be soluble in the solvent mixtureA versatile system for a range of polarities.

Visualizations

Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude Product (Carboxylic Acid + Impurities) AcidBase Acid-Base Extraction Crude->AcidBase Removes neutral & basic impurities Recrystallization Recrystallization AcidBase->Recrystallization Removes closely related impurities Chromatography Column Chromatography (if necessary) Recrystallization->Chromatography If impurities persist PureProduct Pure this compound Recrystallization->PureProduct Chromatography->PureProduct

Caption: General workflow for the purification of this compound.

Diagram 2: Chemical Structures of Target Compound and Key Byproducts

ChemicalStructures cluster_target Target Compound cluster_byproducts Common Byproducts Target This compound C₁₀H₉ClO₂ Nitrile 1-(4-Chlorophenyl)cyclopropanecarbonitrile C₁₀H₈ClN Amide 1-(4-Chlorophenyl)cyclopropanecarboxamide C₁₀H₁₀ClNO

Caption: Structures of the target acid and its common nitrile and amide byproducts.

References

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer troubleshooting solutions based on established chemical principles.

Introduction: The Importance of the Target Molecule

This compound is a crucial building block in medicinal chemistry. It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly selective serotonin reuptake inhibitors (SSRIs) and other agents targeting the central nervous system.[1] The rigid cyclopropane scaffold is a valuable structural motif that can enhance binding affinity and improve the metabolic stability of drug candidates.[1]

Given its importance, a robust and reproducible synthetic route is essential. The most common and scalable approach involves two key stages: the formation of the cyclopropane ring to yield a nitrile intermediate, followed by its hydrolysis to the final carboxylic acid. This guide will focus on troubleshooting issues within this primary pathway.

Primary Synthetic Pathway

The synthesis is typically achieved via the hydrolysis of the precursor, 1-(4-chlorophenyl)cyclopropanecarbonitrile. The nitrile itself is commonly formed through the cyclization of a suitable precursor, often involving phase-transfer catalysis.

Hydrolysis_Troubleshooting Start Hydrolysis Reaction Stalled (TLC/HPLC shows starting material and/or amide intermediate) Cause1 Cause: Insufficient Reaction Time/Temp Start->Cause1 Cause2 Cause: Insufficient Acid/Base Concentration Start->Cause2 Solution1 Solution: Increase reflux time (monitor every 4-6h) Cause1->Solution1 Solution2 Solution: Cautiously increase acid/base concentration (e.g., from 20% to 40% H₂SO₄) Cause2->Solution2

References

troubleshooting cyclopropanation reaction for 1-(4-Chlorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid Synthesis

Introduction: this compound is a valuable building block in pharmaceutical and agrochemical research, notably as a key intermediate for various central nervous system agents and fungicides.[1][2] Its synthesis, commonly achieved via a phase-transfer catalyzed (PTC) cyclopropanation of 4-chlorophenylacetonitrile with 1,2-dibromoethane, followed by nitrile hydrolysis, presents a unique set of challenges. The high ring strain of the cyclopropane motif and the intricacies of multiphase reactions often lead to issues with yield, purity, and reproducibility.[3]

This guide provides a structured troubleshooting framework for researchers encountering difficulties with this synthesis. It is organized into a question-and-answer format to directly address common experimental problems, from initial reaction setup to final product purification.

Part 1: First-Line Troubleshooting & FAQs

This section addresses the most frequent and straightforward issues encountered during the synthesis.

Q1: My reaction doesn't seem to start. The starting material is unchanged after several hours. What should I check first?

A1: A stalled reaction at the initial cyclopropanation stage typically points to a problem with one of the core components required for phase-transfer catalysis.

  • Check your base: The reaction requires a strong base, typically powdered 50% aqueous sodium hydroxide (NaOH), to deprotonate the 4-chlorophenylacetonitrile.

    • Insight: Solid NaOH pellets can be ineffective if they are not finely powdered or have passivated by absorbing atmospheric CO₂ to form sodium carbonate.[4][5] This carbonate layer is not basic enough to initiate the reaction.

    • Action: Use freshly powdered, high-purity NaOH pellets. Ensure the aqueous solution is concentrated (50% w/w is common) to create the necessary high-basicity environment.

  • Verify your Phase-Transfer Catalyst (PTC): The PTC, often a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is crucial for transporting the deprotonated acetonitrile anion from the aqueous or solid phase into the organic phase for the reaction to occur.[6][7]

    • Insight: The catalyst can degrade over time or be of poor quality.

    • Action: Ensure the PTC is pure and dry. If in doubt, use a fresh bottle from a reputable supplier.

  • Assess Reagent Quality:

    • 4-chlorophenylacetonitrile: Check for signs of degradation or impurities.

    • 1,2-dibromoethane: This reagent should be colorless. A yellow or brown color indicates decomposition, which can inhibit the reaction. Consider passing it through a small plug of alumina if its purity is questionable.

Q2: The reaction is very slow and gives a low yield of the nitrile intermediate. How can I improve the reaction rate?

A2: Sluggish reaction rates are often related to inefficient mixing or suboptimal temperature.

  • Increase Agitation: Vigorous stirring is critical in phase-transfer catalysis.

    • Insight: The reaction occurs at the interface between the aqueous and organic phases. Increasing the interfacial surface area through rapid stirring directly increases the reaction rate.[8]

    • Action: Use a high-speed overhead mechanical stirrer. A simple magnetic stir bar is often insufficient to create the fine emulsion required for efficient catalysis. Aim for a stirring speed greater than 1200 RPM.[9]

  • Optimize Temperature: While some reactions proceed at room temperature, gentle heating can often increase the rate.

    • Insight: The cyclopropanation has an activation energy barrier that can be overcome with thermal input. However, excessive heat can promote side reactions.

    • Action: Try heating the reaction to 40-50°C. Monitor the reaction progress closely by Thin Layer Chromatography (TLC) to ensure the desired product is forming without significant byproduct formation.

Q3: The final hydrolysis step to the carboxylic acid is incomplete. How can I drive it to completion?

A3: The hydrolysis of the sterically hindered 1-(4-chlorophenyl)cyclopropanecarbonitrile to the corresponding carboxylic acid can be challenging and requires forcing conditions.

  • Sufficiently Harsh Conditions: This step often requires a strong base and high temperatures.

    • Insight: The nitrile group is resistant to hydrolysis, and saponification under basic conditions is an equilibrium process.[10] A high concentration of hydroxide and elevated temperatures are needed to drive the reaction forward.

    • Action: A common method involves refluxing the nitrile intermediate in a mixture of ethylene glycol and a concentrated aqueous solution of NaOH or KOH for several hours. The high boiling point of ethylene glycol allows for the necessary high reaction temperature.

  • Monitor for Amide Intermediate:

    • Insight: The hydrolysis proceeds through an amide intermediate. If conditions are too mild, the reaction may stall at this stage.[10]

    • Action: Use TLC or HPLC to monitor the disappearance of the starting nitrile and the intermediate amide. If the amide is present, increase the reaction time or temperature to push the hydrolysis to the final carboxylate salt.

Part 2: In-Depth Troubleshooting Guide

This section provides a deeper dive into more complex issues, organized by the observed problem.

Problem 1: Low Yield of 1-(4-Chlorophenyl)cyclopropanecarbonitrile

If basic troubleshooting fails to improve the yield of the initial cyclopropanation product, consider these possibilities:

A. Cause: Ineffective Deprotonation The entire reaction hinges on the formation of a carbanion from 4-chlorophenylacetonitrile.

  • Troubleshooting Protocol:

    • Base Quality Check: Titrate your NaOH solution to confirm its concentration. Old solutions can absorb CO₂ from the air, reducing their effective molarity.[5]

    • Solvent Effects: While the reaction is often run neat or with a minimal amount of an aprotic solvent like toluene, the presence of water is critical. Ensure you are using a concentrated aqueous solution of the base (e.g., 50% NaOH). Anhydrous conditions with solid NaOH may not be effective.

B. Cause: Catalyst Poisoning or Inefficiency The phase-transfer catalyst can be inhibited or simply not suited for the specific conditions.

  • Troubleshooting Protocol:

    • Test Catalyst Activity: Run a small-scale control reaction with a known effective PTC like benzyltriethylammonium chloride (TEBAC) to compare against your standard catalyst (e.g., TBAB).

    • Consider Catalyst Loading: While typically used at 5-10 mol%, increasing the catalyst loading to 15 mol% can sometimes overcome minor inhibition issues, though this is not always cost-effective.

C. Cause: Side Reactions The strong basic conditions can promote unwanted side reactions.

  • Dimerization: The carbanion of 4-chlorophenylacetonitrile can potentially react with another molecule of the starting material.

  • Elimination: 1,2-dibromoethane can undergo elimination to form bromoethene under strong base catalysis.

  • Troubleshooting Protocol:

    • Control Reagent Addition: Add the 1,2-dibromoethane slowly to the reaction mixture. This keeps its instantaneous concentration low, favoring the intramolecular cyclization over intermolecular side reactions.

    • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate to minimize side reactions which often have higher activation energies.

Problem 2: Product is Impure After Work-up

A. Cause: Contamination with Starting Materials Incomplete conversion is a common source of impurity.

  • Troubleshooting Protocol:

    • Reaction Monitoring: Use TLC or HPLC to track the reaction until the starting 4-chlorophenylacetonitrile is fully consumed before proceeding to work-up.[11]

    • Extraction pH: During the work-up of the final carboxylic acid, ensure the aqueous phase is made strongly acidic (pH 1-2) with a strong acid like concentrated HCl to fully protonate the carboxylate salt, allowing it to be extracted into the organic phase.[12][13]

B. Cause: Formation of Polymeric Byproducts The reaction conditions can sometimes lead to the formation of dark, tarry materials.

  • Troubleshooting Protocol:

    • Degas Solvents: If using a solvent like toluene, ensure it is degassed to remove oxygen, which can promote radical polymerization pathways at elevated temperatures.

    • Purification Strategy:

      • Initial Wash: Before acidification, wash the reaction mixture with a nonpolar solvent like hexane to remove unreacted 1,2-dibromoethane and nonpolar impurities.

      • Acid/Base Extraction: After hydrolysis, perform a rigorous acid/base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), extract with a basic aqueous solution (e.g., NaHCO₃ or NaOH) to move the desired acid into the aqueous layer, discard the organic layer containing neutral impurities, and then re-acidify the aqueous layer to precipitate the pure product.

      • Recrystallization: Recrystallize the final carboxylic acid from a suitable solvent system, such as toluene/hexanes or ethanol/water, to obtain a high-purity solid.

Part 3: Key Experimental Protocols & Data

Protocol 1: Synthesis of 1-(4-Chlorophenyl)cyclopropanecarbonitrile
  • To a three-necked round-bottom flask equipped with an overhead mechanical stirrer, a condenser, and a dropping funnel, add 4-chlorophenylacetonitrile (1.0 eq).

  • Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Begin vigorous stirring (>1200 RPM) and add a 50% (w/w) aqueous solution of sodium hydroxide (4.0 eq).

  • Heat the mixture to 45°C.

  • Through the dropping funnel, add 1,2-dibromoethane (1.5 eq) dropwise over 1 hour.

  • Maintain the temperature and stirring for 4-6 hours, monitoring the reaction by TLC (e.g., 20% Ethyl Acetate in Hexanes).

  • Upon completion, cool the reaction to room temperature, dilute with water and toluene. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile.

Protocol 2: Hydrolysis to this compound
  • Combine the crude nitrile from the previous step with ethylene glycol (approx. 5 mL per gram of nitrile) in a round-bottom flask equipped with a reflux condenser.

  • Add a concentrated aqueous solution of potassium hydroxide (5.0 eq).

  • Heat the mixture to reflux (approx. 120-140°C) and maintain for 8-12 hours. Monitor the reaction by TLC or HPLC for the disappearance of the starting material and the intermediate amide.

  • Cool the mixture, dilute with water, and wash with diethyl ether or toluene to remove any neutral impurities.

  • Place the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid. A precipitate should form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the crude solid by recrystallization.

ParameterCyclopropanationHydrolysisRationale
Base 50% aq. NaOHConc. aq. KOHHigh concentration is crucial for deprotonation and saponification.
Catalyst TBAB (10 mol%)N/AFacilitates anion transfer between phases.[7]
Temperature 45-50°C120-140°C (Reflux)Balances reaction rate against side reactions; high temp needed for hydrolysis.
Stirring >1200 RPMVigorousMaximizes interfacial area for phase transfer.[8]
Key Monitoring TLC (disappearance of nitrile)TLC/HPLC (disappearance of nitrile and amide)Ensures reaction goes to completion before work-up.

Part 4: Visual Diagrams

General Experimental Workflow

G cluster_0 Part 1: Cyclopropanation cluster_1 Part 2: Hydrolysis cluster_2 Part 3: Purification A 1. Charge Reactor (4-chlorophenylacetonitrile, PTC) B 2. Add Base & Heat (50% NaOH, 45°C) A->B C 3. Add 1,2-Dibromoethane (Slowly) B->C D 4. Reaction Monitoring (TLC/HPLC) C->D E 5. Solvent Exchange & Add Base (Ethylene Glycol, KOH) D->E F 6. Reflux (120-140°C) E->F G 7. Reaction Monitoring (TLC/HPLC) F->G H 8. Aqueous Work-up (Wash, Acidify to pH 1) G->H I 9. Extraction (Ethyl Acetate) H->I J 10. Recrystallization I->J K Final Product J->K

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G cluster_yield Low Yield cluster_purity Impure Product Start Problem Observed Yield Low Yield Start->Yield Purity Impure Product Start->Purity Stalled Reaction Stalled? Yield->Stalled Yes Slow Reaction Slow? Yield->Slow No CheckBase Check Base Activity & PTC Quality Stalled->CheckBase IncreaseStirring Increase Stirring Rate & Temperature Slow->IncreaseStirring Incomplete Incomplete Conversion? Purity->Incomplete Yes Byproducts Byproducts Present? Purity->Byproducts No Monitor Monitor to Completion (TLC/HPLC) Incomplete->Monitor OptimizeWorkup Optimize Work-up & Recrystallization Byproducts->OptimizeWorkup

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Strategies for Improving the Solubility of 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid in Assay Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated guide for researchers, scientists, and drug development professionals. This document provides in-depth technical guidance and troubleshooting for challenges related to the solubility of 1-(4-Chlorophenyl)cyclopropanecarboxylic acid in various assay environments. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the accuracy and reproducibility of your experiments.

Introduction: Understanding the Solubility Challenge

This compound is a molecule of interest in many screening and development pipelines. However, its chemical structure, characterized by a hydrophobic chlorophenyl group and a carboxylic acid moiety, presents a classic solubility challenge. Like many carboxylic acids, its solubility is highly dependent on the pH of the medium.[1][2] The nonpolar aromatic ring and cyclopropane group contribute to its low intrinsic aqueous solubility, while the carboxylic acid group offers a handle for ionization and potential solubility enhancement in alkaline conditions.[3][4]

This guide will walk you through a logical, step-by-step process to effectively solubilize this compound for your specific assay requirements, minimizing common pitfalls such as compound precipitation and assay interference.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: Based on its structure, this compound is a solid at room temperature with a melting point between 152-156°C.[5][6] It is generally soluble in organic solvents like methanol and Dimethyl Sulfoxide (DMSO), but has poor solubility in neutral aqueous solutions.[7][8] The carboxylic acid group allows for increased solubility in aqueous solutions at higher pH due to deprotonation to the more polar carboxylate ion.[3][4]

Q2: Why does my compound precipitate when I dilute my DMSO stock solution into my aqueous assay buffer?

A2: This is a common phenomenon known as "crashing out." It occurs because the compound is highly soluble in the organic solvent (DMSO) but has very low solubility in the aqueous buffer.[9][10] When the DMSO stock is diluted, the concentration of the organic solvent is significantly reduced, and the aqueous environment cannot maintain the compound in solution, leading to precipitation.[11]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance of cell lines to DMSO varies, but a general guideline is to keep the final concentration at or below 0.5% to avoid significant cytotoxicity.[9] However, some sensitive cell lines may be affected at concentrations as low as 0.1%. It is crucial to perform a DMSO tolerance study for your specific cell line and assay duration to determine the maximum non-toxic concentration.

Troubleshooting Guide: Step-by-Step Solubility Optimization

This section provides a systematic approach to identifying and resolving solubility issues with this compound.

Problem 1: Compound fails to dissolve in the initial stock solvent.

Cause: The chosen solvent may not be appropriate for the compound at the desired concentration.

Solution Workflow:

Caption: Initial Stock Solution Troubleshooting Workflow.

Detailed Protocol 1: Preparing a Concentrated Stock Solution

  • Solvent Selection: Begin with 100% DMSO. It is a powerful solvent for a wide range of organic compounds.[12][13]

  • Initial Dissolution Attempt: Add the calculated amount of this compound to the DMSO. Vortex thoroughly.

  • Applying Energy: If the compound does not fully dissolve, use a water bath to gently warm the solution to 37-50°C. Alternatively, place the vial in a bath sonicator for 5-10 minutes. These methods increase the kinetic energy and help break down compound aggregates.[8]

  • Concentration Adjustment: If the compound remains insoluble, it is likely that you are exceeding its solubility limit in the chosen solvent. Prepare a new stock solution at a lower concentration.

Problem 2: Compound precipitates upon dilution into aqueous assay buffer.

Cause: The final concentration of the compound exceeds its solubility limit in the aqueous medium, often due to an insufficient amount of co-solvent.

Solution Strategies:

Strategy A: pH Adjustment

The solubility of carboxylic acids dramatically increases at a pH above their pKa, as the molecule converts to its more soluble anionic (carboxylate) form.[14][15]

Experimental Protocol 2: pH-Dependent Solubility Assessment

  • Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0).

  • Prepare a concentrated stock solution of this compound in DMSO.

  • Add a small, consistent volume of the stock solution to each buffer to achieve the desired final concentration.

  • Incubate the solutions at the assay temperature for a set period (e.g., 1-2 hours).

  • Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Expected Outcome: You should observe a significant increase in solubility at higher pH values. Choose the lowest pH that maintains the compound in solution and is compatible with your assay system.

Strategy B: Utilizing Co-solvents

While DMSO is the initial stock solvent, maintaining a low percentage in the final assay volume can help keep the compound in solution.

Table 1: Recommended Final Co-solvent Concentrations

Co-solventTypical Final Concentration RangeNotes
DMSO0.1% - 1% (v/v)Check cell line tolerance. Can affect some enzyme activities.[16][17]
Ethanol0.1% - 2% (v/v)Can be a good alternative or used in combination with DMSO.

Important Consideration: Always run a solvent control in your assay to ensure that the co-solvent at the chosen concentration does not interfere with the biological system or detection method.

Strategy C: Employing Solubilizing Excipients - Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic portion and increasing the overall aqueous solubility.[19][20][21]

G cluster_0 Insoluble Compound cluster_1 Solubilizing Agent cluster_2 Soluble Complex in Aqueous Solution Compound 1-(4-Chlorophenyl) cyclopropanecarboxylic acid Complex Inclusion Complex Compound->Complex Encapsulation Cyclodextrin Cyclodextrin Cyclodextrin->Complex Forms Complex

Caption: Cyclodextrin Inclusion Complex Formation.

Experimental Protocol 3: Solubility Enhancement with Cyclodextrins

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and low toxicity.[12][22]

  • Prepare Cyclodextrin Solutions: Make a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0.5%, 1%, 2%, 5% w/v).

  • Phase Solubility Study: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibration: Shake the mixtures at a constant temperature for 24-48 hours to reach equilibrium.

  • Analysis: Filter or centrifuge the samples to remove undissolved compound. Analyze the supernatant to determine the concentration of the dissolved compound.

  • Plot the Data: Create a phase solubility diagram by plotting the concentration of the dissolved compound against the concentration of the cyclodextrin. This will help you determine the optimal cyclodextrin concentration for your desired compound concentration.

Summary and Decision Tree for Solubility Enhancement

The following decision tree summarizes the recommended workflow for improving the solubility of this compound.

Caption: Decision Tree for Solubility Optimization.

By following this structured approach, researchers can systematically overcome the solubility challenges associated with this compound, leading to more reliable and reproducible assay results.

References

Technical Support Center: Scale-Up Synthesis of 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 1-(4-Chlorophenyl)cyclopropanecarboxylic acid. This molecule is a crucial building block in the pharmaceutical industry, notably as a key intermediate for certain selective serotonin reuptake inhibitors (SSRIs) and other central nervous system agents.[1] Its rigid cyclopropane structure is valued for enhancing binding affinity and metabolic stability in drug candidates.[1]

Transitioning the synthesis of this compound from the laboratory bench to a pilot plant or manufacturing scale introduces a unique set of challenges that demand careful consideration of reaction conditions, safety, and process economics. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address the common hurdles encountered during scale-up. We will focus on a robust and scalable two-step synthetic sequence:

  • Phase-Transfer Catalysis (PTC) Cyclopropanation: Formation of the intermediate, 1-(4-chlorophenyl)cyclopropanecarbonitrile.

  • Hydrolysis: Conversion of the nitrile intermediate to the final carboxylic acid product.

This approach is often preferred for larger scales over classic methods like the Simmons-Smith reaction, which can be prohibitively expensive due to reagents like diiodomethane and pose challenges with metallic waste streams.[2][3]

Section 1: Synthesis Workflow Overview

The overall process involves the cyclopropanation of a substituted acetonitrile followed by hydrolysis. This pathway is generally efficient and avoids the direct handling of more hazardous cyclopropanating agents.

Synthesis_Workflow cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification A 4-Chlorophenylacetonitrile E 1-(4-Chlorophenyl)cyclopropanecarbonitrile A->E Two-Phase System (Toluene/Water) B 1,2-Dibromoethane B->E Two-Phase System (Toluene/Water) C Phase-Transfer Catalyst (e.g., TBAB) C->E Two-Phase System (Toluene/Water) D Aqueous NaOH D->E Two-Phase System (Toluene/Water) F 1-(4-Chlorophenyl)cyclopropanecarbonitrile H This compound F->H Heating G Aqueous H2SO4 or NaOH G->H Heating I Crude Acid H->I J Crystallization I->J K Pure Product (>99%) J->K

Caption: Overall workflow for the two-step synthesis.

Section 2: Troubleshooting the Cyclopropanation Step (Phase-Transfer Catalysis)

Phase-transfer catalysis (PTC) is a powerful technique for scale-up, enabling reactions between reagents in immiscible phases (e.g., an aqueous solution of a base and an organic solution of the substrate).[4][5] However, its efficiency is highly dependent on several process parameters.

FAQ 1: My cyclopropanation reaction has stalled or shows low conversion. What are the likely causes?

This is a common issue when moving to larger reactors. The root cause often lies in mass transfer limitations or reagent degradation.

  • Possible Cause 1: Inefficient Agitation/Mixing. On a lab scale, a simple magnetic stir bar provides adequate mixing. In a large reactor, insufficient agitation can lead to a low interfacial surface area between the organic and aqueous phases, slowing down the reaction rate dramatically. The catalyst can only transport the hydroxide ions to the organic phase at this interface.

    • Troubleshooting Actions:

      • Review Agitator Specifications: Ensure the reactor's agitator (e.g., pitched-blade turbine, retreat curve impeller) is appropriate for liquid-liquid mixing.

      • Increase Agitation Speed: Gradually increase the RPM while monitoring the reaction progress via in-process controls (IPCs) like HPLC or GC. Be cautious not to create a stable emulsion.

      • Baffling: Ensure the reactor is properly baffled to promote turbulence and prevent vortexing, which improves mixing efficiency.

  • Possible Cause 2: Catalyst Deactivation or Insufficient Loading. The phase-transfer catalyst (e.g., a quaternary ammonium salt) can degrade under strongly basic conditions and elevated temperatures.

    • Troubleshooting Actions:

      • Select a Robust Catalyst: For demanding conditions, consider more thermally stable catalysts like tetra-n-butylphosphonium bromide over its ammonium counterparts.

      • Optimize Catalyst Loading: While typically used at 1-5 mol%, a slight increase might be necessary at scale to compensate for any slow degradation. See the table below for a comparison.

      • Staged Addition: Consider adding the catalyst in two portions to maintain its active concentration throughout the reaction.

  • Possible Cause 3: Poor Quality of Base or Reagents. The concentration and purity of the aqueous sodium hydroxide are critical. Carbonate formation (from CO2 in the air) can reduce the effective hydroxide concentration.

    • Troubleshooting Actions:

      • Use Freshly Prepared Base: Prepare the NaOH solution shortly before use.

      • Titrate the Base: Always verify the molarity of your base solution before starting the reaction.

      • Inert Atmosphere: On a large scale, running the reaction under a nitrogen blanket can prevent carbonate formation.

Troubleshooting_Yield Start Low Cyclopropanation Yield Q1 Is agitation speed and power sufficient for the vessel size? Start->Q1 Sol1 Increase RPM. Review impeller design. Check for vortexing. Q1->Sol1 No Q2 Is the catalyst stable and at the correct loading? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Consider a more stable catalyst. Optimize mol%. Consider staged addition. Q2->Sol2 No Q3 Has the base concentration been verified? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Use fresh, titrated base. Run under N2 atmosphere. Q3->Sol3 No End Re-evaluate starting material purity and reaction temperature. Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: Decision tree for troubleshooting low cyclopropanation yield.

FAQ 2: I am observing significant by-product formation. How can this be minimized?

By-products often arise from the high reactivity of the carbanion intermediate generated from 4-chlorophenylacetonitrile.

  • Common By-products: Dimerization of the starting material or reaction with the dibromoethane to form stilbene derivatives.

  • Mitigation Strategies:

    • Controlled Reagent Addition: The most effective strategy is to add the 1,2-dibromoethane slowly to the reaction mixture. This keeps its instantaneous concentration low, favoring the desired intramolecular cyclization over intermolecular side reactions.

    • Temperature Management: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Exotherms can accelerate side reactions. For this reaction, a range of 40-60°C is typical.

    • Solvent Choice: Toluene is a common and effective solvent. Avoid solvents that can react under strongly basic conditions.

Section 3: Troubleshooting the Nitrile Hydrolysis Step

The hydrolysis of 1-(4-chlorophenyl)cyclopropanecarbonitrile to the carboxylic acid can be performed under acidic or basic conditions. Both present scale-up challenges related to reaction time, purity, and product isolation.

FAQ 1: My hydrolysis is incomplete, and I have a lot of the corresponding amide intermediate remaining.

This is a classic sign of insufficient energy or reagent to drive the second, more difficult hydrolysis step (amide to carboxylic acid).

  • Possible Cause 1: Insufficient Temperature or Time. Amide hydrolysis is significantly slower than nitrile hydrolysis.

    • Troubleshooting Actions:

      • Increase Temperature: Carefully increase the reaction temperature to reflux (typically 100-110°C).

      • Extend Reaction Time: Monitor the reaction by HPLC. Continue heating until the amide peak is below your target specification (e.g., <1%). This can take 12-24 hours.

  • Possible Cause 2: Insufficient Acid/Base Concentration. The concentration of the hydrolyzing agent is critical.

    • Troubleshooting Actions:

      • Optimize Stoichiometry: Ensure you are using a sufficient excess of acid or base. See the table below for typical conditions.

      • Water Content: Ensure the concentration of your acid or base is correct. For example, using 75% H2SO4 is often more effective than more dilute solutions.

ParameterAcidic HydrolysisBasic Hydrolysis
Reagent Sulfuric Acid (H₂SO₄)Sodium Hydroxide (NaOH)
Typical Conc. 60-80% w/w in water20-40% w/w in water
Temperature 100 - 120 °C100 - 110 °C (often with a high-boiling co-solvent like ethylene glycol)
Pros Direct isolation of the free acid upon cooling and dilution.Can be less corrosive to certain types of reactors.
Cons Highly corrosive. Potential for sulfonation by-products at high temps.Product is the sodium salt; requires a separate acidification step for isolation.

Table 1: Recommended Conditions for Nitrile Hydrolysis.

FAQ 2: How do I handle product isolation and purification on a large scale?

Efficient isolation is key to a high-yielding and pure product. The goal is to induce crystallization directly from the reaction mixture if possible.

  • For Acidic Hydrolysis:

    • Controlled Cooling & Dilution: Once the reaction is complete, cool the mixture slowly. The product has low solubility in cold, aqueous acid.

    • Anti-Solvent Addition: Slowly add water to the cooled reaction mixture. This will dramatically decrease the product's solubility, causing it to precipitate. This must be done carefully to control the crystal size.

    • Filtration and Washing: Filter the solid product using a Nutsche filter or centrifuge. Wash the cake thoroughly with cold water to remove residual acid, followed by a non-polar solvent like heptane to aid drying.

  • For Basic Hydrolysis:

    • Cooling and Acidification: Cool the reaction mixture (which contains the sodium salt of the product). Slowly and carefully add concentrated HCl or H₂SO₄ to protonate the carboxylate, causing the free acid to precipitate. This is an exothermic process and requires good cooling. Target a final pH of 1-2.

    • Filtration and Washing: Follow the same filtration and washing procedure as described above.

Section 4: Scalable Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific equipment and safety procedures. A thorough risk assessment must be conducted before any scale-up. [6]

Protocol 1: Scale-Up PTC Cyclopropanation (1 kg Scale)
  • Reactor Setup: In a 20 L jacketed glass reactor equipped with a mechanical overhead stirrer, reflux condenser, thermocouple, and nitrogen inlet, charge 4-chlorophenylacetonitrile (1.0 kg, 6.6 mol), tetra-n-butylammonium bromide (TBAB, 106 g, 0.33 mol), and toluene (5 L).

  • Base Addition: In a separate vessel, prepare a solution of sodium hydroxide (2.1 kg, 52.5 mol) in water (2.1 L). Charge this solution to the reactor.

  • Heating & Reagent Addition: Begin vigorous stirring (e.g., 300 RPM) and heat the mixture to 45°C. Using a metering pump, slowly add 1,2-dibromoethane (1.36 kg, 7.26 mol) over 4-6 hours, maintaining the internal temperature between 45-55°C.

  • Reaction & IPC: After the addition is complete, maintain the reaction at 55°C for an additional 8-12 hours. Monitor the disappearance of the starting material by GC or HPLC.

  • Work-up: Cool the reactor to 20°C. Stop stirring and allow the phases to separate. Drain the lower aqueous layer. Wash the organic layer with water (2 x 3 L).

  • Solvent Swap: Concentrate the organic layer under vacuum to remove toluene. The resulting crude oil of 1-(4-chlorophenyl)cyclopropanecarbonitrile can be taken directly to the next step.

Protocol 2: Robust Acidic Hydrolysis and Isolation (1 kg Scale)
  • Reactor Setup: In a suitable reactor (preferably Hastelloy or glass-lined steel), charge the crude 1-(4-chlorophenyl)cyclopropanecarbonitrile (assuming ~1.15 kg from the previous step, ~6.5 mol).

  • Acid Charge: Carefully add a pre-mixed solution of 75% sulfuric acid in water (5 L).

  • Heating: Heat the mixture with stirring to 110-115°C and hold for 12-18 hours. Monitor the disappearance of the amide intermediate by HPLC.

  • Crystallization: Once the reaction is complete (<1% amide remaining), cool the reactor to 80°C. Very slowly, add water (5 L) over 2-3 hours, allowing the product to crystallize.

  • Isolation: Cool the resulting slurry to 15-20°C and stir for 2 hours. Filter the solid product.

  • Washing & Drying: Wash the filter cake with deionized water (3 x 2 L) until the filtrate is pH > 4. Finally, wash with heptane (2 L). Dry the solid in a vacuum oven at 60-70°C to a constant weight. Expected yield: 1.1 - 1.2 kg (>85% over two steps) with >99% purity.

References

Technical Support Center: Characterization of Impurities in 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the characterization of impurities in 1-(4-Chlorophenyl)cyclopropanecarboxylic acid. This resource is designed for researchers, analytical scientists, and drug development professionals who are working with this important pharmaceutical intermediate. The purity of this compound is critical, as it is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including certain selective serotonin reuptake inhibitors (SSRIs).[1]

Impurity profiling is a mandatory step in drug development and manufacturing, ensuring the safety and efficacy of the final drug product.[2] Regulatory bodies like the International Council for Harmonisation (ICH) mandate that any impurity present at a level greater than 0.1% must be reported, identified, and qualified.[3][4][5] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to help you navigate the complexities of identifying and quantifying impurities in your samples.

Understanding Potential Impurities

The impurity profile of this compound is intrinsically linked to its synthetic pathway. A common method involves the hydrolysis of 1-(4-chlorophenyl)-1-cyclopropanecarbonitrile.[6] Understanding this process allows us to anticipate potential process-related impurities.

Impurity Type Potential Compounds Origin
Starting Materials 1-(4-chlorophenyl)-1-cyclopropanecarbonitrileIncomplete hydrolysis reaction.[6]
Intermediates 1-(4-chlorophenyl)cyclopropanecarboxamidePartial hydrolysis of the nitrile intermediate.
By-products Polymers, products from ring-openingSide reactions occurring under the harsh acidic or basic conditions of hydrolysis.[7]
Reagents/Solvents Residual sulfuric acid, sodium hydroxide, ethyl acetateCarryover from the reaction work-up and extraction steps.[6]
Degradation Products Products of decarboxylation or oxidationCan form during synthesis or upon storage, especially under stress conditions (light, heat, humidity).

This table summarizes likely impurities. A thorough analysis of your specific synthesis route is crucial for a complete impurity profile.

Analytical Workflow for Impurity Characterization

A systematic approach is essential for the successful identification and quantification of unknown impurities. The following workflow outlines the logical progression from initial detection to final structural elucidation.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification & Elucidation cluster_2 Phase 3: Confirmation & Control A Sample of This compound B Develop & Validate RP-HPLC Method A->B C Quantify Impurities (Relative % Area) B->C D Isolate Impurity >0.1% (Preparative HPLC) C->D Impurity > ICH Threshold? E High-Resolution Mass Spectrometry (HRMS for Formula) D->E F NMR Spectroscopy (1H, 13C, 2D NMR for Structure) D->F G Propose Structure E->G F->G H Synthesize or Procure Impurity Standard G->H I Confirm Structure & RT (Co-injection) H->I J Establish Specification & Control Strategy I->J

Caption: General workflow for impurity identification and control.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for separating and quantifying impurities in pharmaceutical compounds due to its high resolution and sensitivity.[8] Below are solutions to common problems encountered during the analysis of this compound.

Q1: Why am I seeing significant peak tailing for the main compound and its impurities?

A1: Peak tailing for acidic compounds like this is a classic issue in reversed-phase HPLC.

  • Probable Cause 1: Analyte-Silanol Interactions. The free silanol groups on the surface of standard silica-based C18 columns are acidic and can cause strong secondary interactions with your carboxylic acid analyte, leading to tailing.

  • Solution 1: Mobile Phase pH Adjustment. The most effective solution is to suppress the ionization of both the carboxylic acid analyte and the surface silanols. Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid (typically pKa ~4-5). A pH of 2.5-3.0, using a phosphate or formate buffer, is highly recommended.[9]

  • Probable Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to asymmetric peaks.

  • Solution 2: Reduce Sample Concentration. Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Probable Cause 3: Column Contamination/Degradation. Strong retention of contaminants or degradation of the stationary phase can create active sites that cause tailing.

  • Solution 3: Column Cleaning & Replacement. Flush the column with a strong solvent (e.g., isopropanol).[10] If the problem persists, the column may be at the end of its life and require replacement.

Q2: My baseline is noisy and/or drifting, making it difficult to integrate low-level impurities. What's wrong?

A2: A stable baseline is critical for accurate quantification.

  • Probable Cause 1: Mobile Phase Issues. Dissolved gas, microbial growth, or impurities in the solvents are common culprits.[11]

  • Solution 1: Prepare Fresh Mobile Phase. Always use HPLC-grade solvents. Filter all aqueous buffers through a 0.22 µm or 0.45 µm filter.[11] Thoroughly degas the mobile phase using an inline degasser or by sonication.[11]

  • Probable Cause 2: Detector Instability. Fluctuations in the UV lamp or a contaminated flow cell can cause noise and drift.

  • Solution 2: Check Detector. Allow the lamp sufficient time to warm up. If noise persists, flush the flow cell with a solvent like methanol or isopropanol to remove any contaminants.

  • Probable Cause 3: System Leaks. A small leak in a pump, injector, or fitting can cause pressure fluctuations that manifest as a noisy baseline.[10]

  • Solution 3: Perform a Leak Test. Systematically check all fittings for signs of salt buildup (from buffers) or moisture. Tighten or replace fittings as necessary.

Q3: The retention times for my peaks are shifting between injections. How can I improve reproducibility?

A3: Unstable retention times compromise the reliability of your method.

  • Probable Cause 1: Inadequate Column Equilibration. The column needs to be fully equilibrated with the mobile phase before analysis, especially after a gradient run or solvent changeover.

  • Solution 1: Increase Equilibration Time. Ensure you are flushing the column with at least 10-15 column volumes of the initial mobile phase before injecting your first sample.[10]

  • Probable Cause 2: Temperature Fluctuations. The ambient temperature of the lab can affect retention times.

  • Solution 2: Use a Column Oven. A thermostatically controlled column oven is essential for reproducible chromatography. Maintain a constant temperature, for example, 30 °C.[12]

  • Probable Cause 3: Inconsistent Mobile Phase Preparation. Small variations in the mobile phase composition can lead to significant shifts in retention.

  • Solution 3: Ensure Accurate Preparation. Use graduated cylinders or volumetric flasks for precise measurements. If using a gradient, ensure the pump's mixing performance is optimal. You can test this by premixing the mobile phase manually and running it isocratically.[13]

Troubleshooting Guide: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for impurity identification, but carboxylic acids are non-volatile and require a derivatization step to be amenable to GC analysis.[14]

Q1: Why is derivatization necessary for analyzing this compound by GC-MS?

A1: Derivatization is a critical sample preparation step for this class of compounds.

  • Scientific Rationale: Carboxylic acids have low volatility and are thermally labile due to the polar carboxyl group, which promotes strong intermolecular hydrogen bonding. Direct injection into a hot GC inlet would lead to poor chromatographic performance, peak tailing, and potential degradation.

  • The Solution: Derivatization converts the polar -COOH group into a less polar, more volatile, and more thermally stable ester or silyl ester. Common derivatizing agents include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[15][16]

Q2: My GC-MS analysis shows multiple peaks for a single impurity. What could be the cause?

A2: This is a common issue related to the derivatization process.

  • Probable Cause: Incomplete Derivatization. If the reaction does not go to completion, you will see a peak for the derivatized compound and another for the underivatized (or partially derivatized) compound.

  • Solution: Optimize Derivatization Conditions. Increase the reaction time, temperature, or the amount of derivatizing reagent. Ensure your sample and solvent are anhydrous, as moisture will consume the silylating reagent.

  • Probable Cause: Side Reactions. The derivatizing agent itself or by-products can sometimes be detected in the chromatogram.[15]

  • Solution: Run a Reagent Blank. Inject a sample containing only the solvent and the derivatizing agent to identify any extraneous peaks.

G A GC-MS Derivatization Troubleshooting B Multiple Peaks Observed for One Analyte A->B C Incomplete Derivatization? B->C D Side Reactions? B->D E Optimize Reaction: - Increase Time/Temp - Increase Reagent Amount - Ensure Anhydrous Conditions C->E Yes F Analyze Reagent Blank to Identify Artifacts D->F Yes

Caption: Decision tree for GC-MS derivatization issues.

Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for the structural elucidation of unknown impurities once they have been isolated.[17]

Q1: The proton signal for the carboxylic acid (-COOH) is very broad and difficult to see. Is this normal?

A1: Yes, this is a characteristic feature of carboxylic acid protons in ¹H NMR.

  • Scientific Rationale: The acidic proton undergoes rapid chemical exchange with other acidic protons (like trace water) in the solvent and is also involved in hydrogen bonding. This rapid exchange and intermolecular interaction lead to a significant broadening of the signal.[18]

  • Expected Chemical Shift: This broad singlet typically appears far downfield, in the range of 10-12 ppm.[18]

  • Confirmation Technique: To confirm the peak assignment, perform a D₂O shake. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The acidic -COOH proton will exchange with deuterium, and the peak will disappear from the spectrum.

Q2: How can I identify and quantify an impurity when its signals are overlapping with the main component's signals?

A2: Signal overlap is a common challenge when dealing with structurally similar impurities.

  • Solution 1: High-Field NMR. Using a higher field spectrometer (e.g., 600 MHz vs. 400 MHz) will increase chemical shift dispersion and may resolve the overlapping signals.

  • Solution 2: 2D NMR Spectroscopy. Two-dimensional NMR techniques are invaluable for resolving complex spectra.

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace the spin system of the impurity even if some of its signals are obscured.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, providing an extra dimension of separation.

  • Solution 3: Quantitative NMR (qNMR). For quantification, qNMR is a powerful alternative to chromatography. It involves adding a certified internal standard of known concentration to your sample. By comparing the integral of a well-resolved impurity signal to the integral of a known standard signal, you can accurately determine the impurity's concentration without needing an isolated standard of the impurity itself.[19]

Frequently Asked Questions (FAQs)

Q: What are the typical acceptance criteria for impurities in a drug substance like this? A: According to ICH Q3A(R2) guidelines, the thresholds for impurities are based on the maximum daily dose of the final drug. However, general thresholds are:

  • Reporting Threshold: ≥0.05%

  • Identification Threshold: ≥0.10% (or lower for potent/toxic impurities)[3][5]

  • Qualification Threshold: ≥0.15% Impurities above the identification threshold must be structurally characterized. Those above the qualification threshold must have their safety established through toxicological studies or other means.[5]

Q: My sample contains an unknown impurity at 0.12%. What is the first step I should take? A: The first step is to obtain a precise molecular weight and formula. Isolate a small amount of the impurity using preparative HPLC. Then, submit the isolated fraction for high-resolution mass spectrometry (HRMS) analysis. The accurate mass measurement will provide a molecular formula, which is the first crucial piece of information for structural elucidation.

Q: Can I use the same HPLC method for both purity analysis and for isolating impurities? A: Yes, but with modifications. An analytical HPLC method is optimized for resolution and speed using a narrow-bore column (e.g., 4.6 mm ID). To isolate impurities (preparative HPLC), you will need to scale up this method to a larger diameter column (e.g., >10 mm ID) and increase the injection volume to collect enough material for subsequent analysis like NMR.

Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for Impurity Profiling

This method serves as a starting point and should be validated for your specific sample and system.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • UV Detection: 230 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.

  • Gradient Program:

    Time (min) %B
    0.0 20
    25.0 80
    30.0 80
    30.1 20

    | 35.0 | 20 |

Protocol 2: Silylation for GC-MS Analysis

This protocol describes a general procedure for derivatization using BSTFA.

  • Sample Preparation: Accurately weigh approximately 1 mg of the sample into a 2 mL GC vial.

  • Drying: Ensure the sample is completely dry. If necessary, evaporate the sample to dryness under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., Pyridine or Acetonitrile) and 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL into the GC-MS system.

References

Validation & Comparative

Comparative Guide to the Structure-Activity Relationship of 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid and its Analogs as PPARα Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 1-(4-Chlorophenyl)cyclopropanecarboxylic acid, a compound of interest in the study of hypolipidemic agents. We will dissect the molecule to understand the contribution of its core components to its biological activity, drawing comparisons with established Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for metabolic disorders.

Introduction: The Significance of this compound

This compound belongs to the class of cyclopropane-containing carboxylic acids, which are known for their diverse biological activities[1][2]. Its structural similarity to fibrate drugs, such as ciprofibrate[3][4], suggests its potential as a modulator of lipid metabolism. The core hypothesis underpinning the interest in this molecule is its function as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. PPARα is a ligand-activated transcription factor that plays a pivotal role in the regulation of genes involved in fatty acid oxidation and lipid homeostasis[5][6][7]. Activation of PPARα is a clinically validated strategy for treating dyslipidemia, a condition characterized by abnormal levels of lipids in the blood[7][8].

The rigid cyclopropane ring in this compound is a key feature, as it introduces conformational constraints that can enhance binding affinity and metabolic stability in drug molecules[9]. Understanding the SAR of this compound is crucial for the rational design of more potent and selective PPARα agonists with improved therapeutic profiles.

The General Pharmacophore of PPARα Agonists

Most synthetic PPARα agonists, including the fibrate class of drugs, share a common pharmacophoric structure. This generally consists of three key components: an acidic head group, a central aromatic ring system, and a lipophilic tail. The spatial arrangement and chemical nature of these components are critical for effective binding to the PPARα ligand-binding pocket and subsequent receptor activation[10].

PPARa_Agonist_Pharmacophore cluster_0 PPARα Agonist General Structure Acid_Head Acidic Head (e.g., Carboxylic Acid) Linker Linker Acid_Head->Linker Binds to polar residues Aromatic_Core Aromatic Core (e.g., Phenyl Ring) Linker->Aromatic_Core Lipophilic_Tail Lipophilic Tail Aromatic_Core->Lipophilic_Tail Occupies hydrophobic pocket

Caption: General pharmacophore model for PPARα agonists.

Dissecting the Structure-Activity Relationship of this compound

We will now explore the putative SAR of this compound by examining each of its three main structural components: the carboxylic acid head, the 4-chlorophenyl ring, and the cyclopropane linker.

The Carboxylic Acid Head Group: The Anchor for Activity

The carboxylic acid moiety is a hallmark of most fibrate-like PPARα agonists. It typically forms a salt bridge or hydrogen bond network with specific amino acid residues (such as Tyrosine-464) in the ligand-binding domain of PPARα, anchoring the ligand in the active site[8].

  • Essentiality of the Acidic Group: It is hypothesized that replacement of the carboxylic acid with a non-acidic group would lead to a significant loss of activity. Bioisosteric replacements, such as a tetrazole or a hydroxamic acid, might retain some activity, but the carboxylate is generally considered optimal for potent agonism.

  • Esterification and Prodrugs: Esterification of the carboxylic acid would render the compound inactive as a direct PPARα agonist. However, such esters can serve as prodrugs, which are hydrolyzed in vivo to release the active carboxylic acid. Fenofibrate is a classic example of this prodrug strategy.

The 4-Chlorophenyl Ring: Modulator of Potency and Selectivity

The substituted phenyl ring is a common feature in PPARα agonists, serving to orient the molecule within the binding pocket and engage in hydrophobic and van der Waals interactions.

  • Role of the Phenyl Ring: The phenyl ring itself likely contributes to the overall lipophilicity of the molecule, facilitating its entry into the ligand-binding pocket.

  • Influence of the Chlorine Substituent: The chlorine atom at the para-position is expected to have a significant impact on the compound's properties.

    • Electronic Effects: The electron-withdrawing nature of chlorine can influence the acidity of the carboxylic acid group.

    • Steric and Lipophilic Effects: The chloro-substituent increases the lipophilicity of the phenyl ring, which can enhance binding to hydrophobic regions of the PPARα ligand-binding pocket. Its position is also critical. Substitution at the meta or ortho positions would likely alter the binding orientation and could either enhance or diminish activity. Comparative studies with analogs bearing different substituents (e.g., methyl, methoxy, trifluoromethyl) or with an unsubstituted phenyl ring are necessary to elucidate the precise role of the 4-chloro group.

The Cyclopropane Linker: A Rigid Scaffold

The cyclopropane ring acts as a rigid linker between the phenyl ring and the carboxylic acid. This rigidity is a key differentiating feature compared to more flexible linkers found in other fibrates like fenofibrate.

  • Conformational Rigidity: The constrained nature of the cyclopropane ring reduces the number of available conformations, which can lead to a lower entropic penalty upon binding to the receptor, potentially increasing binding affinity.

  • Metabolic Stability: The cyclopropane moiety is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to a longer half-life in vivo.

  • Stereochemistry: For substituted cyclopropanes, the stereochemistry can be a critical determinant of activity. Although this compound is achiral, modifications to the cyclopropane ring could introduce chiral centers, and it is likely that the different enantiomers would exhibit different biological activities.

Comparative Analysis with Ciprofibrate

To contextualize the SAR of this compound, it is instructive to compare it with the structurally related and clinically used fibrate, ciprofibrate.

FeatureThis compoundCiprofibrateRationale for Comparison
Chemical Structure C₁₀H₉ClO₂C₁₃H₁₄Cl₂O₃Both compounds share a cyclopropane ring and a substituted phenyl group, suggesting a similar mechanism of action.
Acidic Head Carboxylic AcidCarboxylic AcidBoth possess the essential acidic head group for PPARα agonism.
Aromatic Core 4-Chlorophenyl4-(2,2-dichlorocyclopropyl)phenoxyThe nature of the substitution on the phenyl ring differs, which is expected to influence potency and selectivity.
Linker Direct attachment of cyclopropane to the phenyl ring and carboxylic acidAn ether and an isobutyric acid moiety link the phenoxy group to the carboxylic acid.The linker in ciprofibrate is more complex and flexible, which will affect its binding mode compared to the rigid structure of this compound.
Lipophilic Tail The 4-chlorophenyl group and cyclopropane ringThe dichlorocyclopropylphenoxy groupThe lipophilic tail of ciprofibrate is more extensive, which may lead to different interactions within the hydrophobic pocket of PPARα.

This comparison highlights that while both molecules are expected to act as PPARα agonists, the differences in their linkers and the substitution on the aromatic ring are likely to result in distinct pharmacological profiles.

Experimental Protocols for SAR Elucidation

To experimentally validate the hypothetical SAR discussed above, a series of well-defined assays are required. A primary assay for determining the activity of these compounds is a cell-based reporter gene assay.

Protocol: PPARα Luciferase Reporter Assay

This assay measures the ability of a compound to activate the PPARα signaling pathway in cells.

Principle: Cells are transiently transfected with two plasmids: one expressing the human PPARα protein and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE). If the test compound activates PPARα, the receptor will bind to the PPRE and drive the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of PPARα activation.

Workflow Diagram:

PPARa_Luciferase_Assay_Workflow cluster_workflow PPARα Luciferase Reporter Assay Workflow A 1. Cell Seeding Seed HEK293T cells in 96-well plates. B 2. Transfection Co-transfect with PPARα expression vector and PPRE-luciferase reporter vector. A->B C 3. Compound Treatment Treat cells with varying concentrations of test compounds (e.g., this compound and analogs). B->C D 4. Incubation Incubate for 24 hours. C->D E 5. Cell Lysis Lyse cells to release cellular components. D->E F 6. Luciferase Assay Add luciferase substrate and measure luminescence using a plate reader. E->F G 7. Data Analysis Calculate EC50 values and maximal activation relative to a positive control (e.g., GW7647). F->G

Caption: Workflow for a PPARα luciferase reporter gene assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Seed the cells into white, clear-bottom 96-well plates at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.

  • Transfection:

    • Prepare a transfection mix containing a PPARα expression plasmid and a PPRE-driven luciferase reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.

    • Add the transfection mix to the cells and incubate for 6 hours.

    • Replace the transfection medium with fresh DMEM containing 10% charcoal-stripped FBS.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of this compound and its analogs in DMSO.

    • Perform serial dilutions of the stock solutions in DMEM to achieve the desired final concentrations (e.g., from 1 nM to 100 µM).

    • Add the diluted compounds to the transfected cells. Include a positive control (e.g., 1 µM GW7647) and a vehicle control (DMSO).

  • Incubation:

    • Incubate the treated cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Luciferase Assay:

    • Remove the medium from the wells and wash the cells once with phosphate-buffered saline (PBS).

    • Lyse the cells by adding 20 µL of passive lysis buffer per well and incubate for 15 minutes at room temperature with gentle shaking.

    • Add 100 µL of luciferase assay reagent to each well.

    • Immediately measure the luminescence using a microplate luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and the maximum efficacy for each compound.

Future Directions and Synthesis of Novel Analogs

The SAR of this compound is a promising area for further investigation. Future work should focus on the synthesis and biological evaluation of a library of analogs to systematically probe the contributions of each part of the molecule. Key synthetic strategies could include:

  • Modification of the Phenyl Ring: Synthesis of analogs with different substituents at the para-position (e.g., -CH₃, -OCH₃, -CF₃) and exploration of other substitution patterns (ortho and meta).

  • Alterations to the Cyclopropane Ring: Introduction of substituents on the cyclopropane ring to explore the impact of stereochemistry and additional hydrophobic interactions.

  • Bioisosteric Replacement of the Carboxylic Acid: Synthesis of analogs where the carboxylic acid is replaced with other acidic groups like tetrazole to assess the impact on potency and pharmacokinetic properties.

The synthesis of this compound can be achieved through methods such as the hydrolysis of the corresponding nitrile[11]. Similar synthetic routes can be adapted for the creation of novel analogs.

Conclusion

This compound represents an interesting scaffold for the development of novel PPARα agonists. Its rigid cyclopropane linker offers potential advantages in terms of binding affinity and metabolic stability. A systematic exploration of its structure-activity relationship, guided by the principles outlined in this guide and validated through rigorous experimental testing, will be instrumental in unlocking the full therapeutic potential of this class of compounds.

References

A Comparative Guide to the Biological Activity of 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid Analogs as γ-Secretase Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in neurodegenerative diseases and drug development, the modulation of γ-secretase activity presents a promising therapeutic avenue for Alzheimer's disease. This guide provides an in-depth comparison of the biological activity of 1-(4-Chlorophenyl)cyclopropanecarboxylic acid (CPCCA) analogs, a class of compounds that have emerged as potent γ-secretase modulators (GSMs). We will delve into the mechanistic rationale behind their development, present comparative experimental data, and provide detailed protocols for their evaluation.

Introduction: The Rationale for Targeting γ-Secretase with CPCCA Analogs

The accumulation of amyloid-β (Aβ) peptides, particularly the 42-amino-acid-long species (Aβ42), in the brain is a central event in the pathology of Alzheimer's disease. These peptides are generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. While complete inhibition of γ-secretase can reduce Aβ production, it also interferes with the processing of other essential substrates, such as Notch, leading to significant toxicity.[1]

γ-Secretase modulators (GSMs) offer a more nuanced approach. Instead of blocking the enzyme's activity, GSMs allosterically modulate γ-secretase, shifting its cleavage preference from the production of the highly amyloidogenic Aβ42 to shorter, less toxic Aβ species like Aβ38.[2][3] This selective modulation of γ-secretase activity, without inhibiting its other vital functions, makes GSMs an attractive therapeutic strategy.

Cyclopropane-containing carboxylic acids, including derivatives of this compound, have been identified as a promising chemical scaffold for the development of potent and selective GSMs. Their rigid cyclopropane ring can enhance binding affinity and metabolic stability in drug molecules.[4] This guide will focus on comparing the biological activity of various analogs of CPCCA to elucidate their structure-activity relationships (SAR) as γ-secretase modulators.

Mechanism of Action: Allosteric Modulation of γ-Secretase

The precise mechanism by which CPCCA analogs modulate γ-secretase is an area of active research. However, it is understood that these compounds bind to an allosteric site on the γ-secretase complex, inducing a conformational change that alters the enzyme's processivity. This shift in cleavage results in a decrease in the production of Aβ42 and a concomitant increase in the production of Aβ38.

Signaling Pathway: γ-Secretase Modulation by CPCCA Analogs

G_Secretase_Modulation cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) G_Secretase γ-Secretase Complex APP->G_Secretase Cleavage Abeta42 Aβ42 (Amyloidogenic) G_Secretase->Abeta42 Default Pathway Abeta38 Aβ38 (Less Amyloidogenic) G_Secretase->Abeta38 Modulated Pathway CPCCA CPCCA Analog (GSM) CPCCA->G_Secretase Allosteric Modulation

Caption: Allosteric modulation of γ-secretase by CPCCA analogs.

Comparative Biological Activity of 1-Phenylcyclopropanecarboxylic Acid Analogs

The following table summarizes the in vitro biological activity of a series of 1-phenylcyclopropanecarboxylic acid derivatives, including analogs of CPCCA, as γ-secretase modulators. The data is adapted from Peretto, I., et al. (2005). Journal of Medicinal Chemistry, 48(18), 5705–5720. The activity is presented as the half-maximal inhibitory concentration (IC50) for the reduction of Aβ42 secretion and the half-maximal effective concentration (EC50) for the stimulation of Aβ38 secretion in a human neuroglioma cell line (H4) overexpressing the Swedish mutation of APP.

Compound IDR1R2R3R4Aβ42 IC50 (µM)Aβ38 EC50 (µM)
1 HHHH>100>100
2 4-ClHHH2518
3 3-ClHHH4035
4 2-ClHHH>100>100
5 4-FHHH3022
6 3,4-diClHHH108
7 3,5-diClHHH1512
CHF5074 3',4'-diCl, 2'-F-biphenylHHH3.62.5

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above allows for a preliminary structure-activity relationship analysis of 1-phenylcyclopropanecarboxylic acid analogs as γ-secretase modulators:

  • Substitution on the Phenyl Ring is Crucial: The unsubstituted parent compound 1 is inactive, highlighting the importance of substituents on the phenyl ring for γ-secretase modulatory activity.

  • Position and Nature of Halogen Substitution Matters:

    • A single chloro- or fluoro-substitution at the 4-position (compounds 2 and 5 ) confers moderate activity.

    • Substitution at the 3-position (compound 3 ) is also tolerated, although with slightly reduced potency compared to the 4-substituted analog.

    • Substitution at the 2-position (compound 4 ) leads to a loss of activity, suggesting steric hindrance may play a role.

  • Multiple Halogen Substitutions Enhance Potency: Dichloro-substitution on the phenyl ring generally increases potency. Both 3,4-dichloro (6 ) and 3,5-dichloro (7 ) analogs show improved activity over the monosubstituted compounds.

  • Biphenyl Moiety Significantly Boosts Activity: The most potent compound in this series is CHF5074 , which features a 3',4'-dichloro-2'-fluoro-biphenyl group. This significant increase in potency suggests that extending the molecule and introducing additional interactions with the target protein are highly beneficial for activity.

Experimental Workflow: Evaluation of CPCCA Analogs as γ-Secretase Modulators

experimental_workflow cluster_synthesis Compound Synthesis cluster_cell_culture Cell-Based Assay cluster_analysis Aβ Quantification Synthesis Synthesis of CPCCA Analogs Treatment Treat cells with CPCCA analogs Synthesis->Treatment Cell_Culture Culture H4 neuroglioma cells (expressing APPsw) Cell_Culture->Treatment Collection Collect conditioned media Treatment->Collection ELISA Sandwich ELISA for Aβ42 and Aβ38 Collection->ELISA Data_Analysis Calculate IC50 (Aβ42) and EC50 (Aβ38) ELISA->Data_Analysis

Caption: A typical workflow for the synthesis and evaluation of CPCCA analogs.

Experimental Protocols

Cell-Based Assay for γ-Secretase Modulation

This protocol describes a method for evaluating the effect of test compounds on the production of Aβ42 and Aβ38 in a cell-based assay.

Materials:

  • Human neuroglioma cells (H4) stably expressing the Swedish K670N/M671L mutation of human APP (H4-APPsw).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

  • Test compounds (CPCCA analogs) dissolved in DMSO.

  • 96-well cell culture plates.

  • CO2 incubator (37°C, 5% CO2).

Procedure:

  • Cell Seeding: Seed H4-APPsw cells into 96-well plates at a density that allows them to reach approximately 80-90% confluency at the end of the experiment.

  • Compound Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known GSM).

  • Incubation: Incubate the plates for 24-48 hours in a CO2 incubator.

  • Conditioned Media Collection: After the incubation period, carefully collect the conditioned media from each well.

  • Aβ Quantification: Analyze the levels of Aβ42 and Aβ38 in the conditioned media using a specific sandwich ELISA, as described in the protocol below.

Sandwich ELISA for Aβ42 and Aβ38 Quantification

This protocol outlines the steps for a sandwich enzyme-linked immunosorbent assay (sELISA) to quantify the levels of Aβ42 and Aβ38.[5]

Materials:

  • 96-well ELISA plates.

  • Capture antibody (specific for the N-terminus of Aβ).

  • Detection antibodies (specific for the C-terminus of Aβ42 and Aβ38, respectively), typically biotinylated.

  • Recombinant Aβ42 and Aβ38 standards.

  • Streptavidin-horseradish peroxidase (HRP) conjugate.

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate.

  • Stop solution (e.g., 2N H2SO4).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking buffer (e.g., PBS with 1% BSA).

  • Plate reader.

Procedure:

  • Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for at least 1 hour at room temperature.

  • Sample and Standard Incubation: Wash the plate and add the collected conditioned media and a serial dilution of the Aβ standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody specific for either Aβ42 or Aβ38. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add the streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.

  • Substrate Development: Wash the plate and add the TMB substrate. Allow the color to develop in the dark.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the Aβ standards. Calculate the concentration of Aβ42 and Aβ38 in the samples based on the standard curve. Determine the IC50 and EC50 values for each compound.

Conclusion and Future Directions

The comparative analysis of this compound analogs reveals a clear structure-activity relationship for the modulation of γ-secretase. The potency of these compounds can be significantly enhanced through strategic substitutions on the phenyl ring, with the biphenyl moiety in CHF5074 demonstrating a particularly effective approach.

Future research in this area should focus on:

  • Expanding the SAR: Synthesizing and testing a broader range of analogs with diverse substituents to further refine the SAR and optimize potency and selectivity.

  • In Vivo Efficacy: Evaluating the most promising compounds in animal models of Alzheimer's disease to assess their pharmacokinetic properties, brain penetration, and in vivo efficacy in reducing Aβ pathology.

  • Elucidating the Binding Site: Utilizing techniques such as photoaffinity labeling and cryo-electron microscopy to precisely identify the binding site of these GSMs on the γ-secretase complex, which will aid in the rational design of next-generation modulators.

This guide provides a solid foundation for researchers working on the development of novel γ-secretase modulators. The detailed protocols and comparative data serve as a valuable resource for the design and evaluation of new and more effective therapeutic agents for Alzheimer's disease.

References

Target Identification for 1-(4-Chlorophenyl)cyclopropanecarboxylic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the biological targets of 1-(4-Chlorophenyl)cyclopropanecarboxylic acid. Recognizing the ambiguity surrounding this compound's precise mechanism of action, this document details comparative methodologies against known inhibitors of two high-probability targets: Carnitine Palmitoyltransferase 1 (CPT-1) and P-selectin. By presenting detailed experimental protocols and comparative data, this guide empowers researchers to elucidate the compound's biological function with scientific rigor.

Introduction: The Enigma of this compound

This compound is a synthetic compound with a rigid cyclopropane structure, a feature known to enhance binding affinity and metabolic stability in drug molecules. While it has been cited as a key intermediate in the synthesis of pharmaceuticals, particularly for central nervous system agents, its direct biological targets are not extensively documented in publicly available literature. This guide addresses this critical knowledge gap by proposing a systematic approach to target identification and validation, focusing on two plausible protein targets based on structural similarities to known bioactive molecules.

Potential Target 1: Carnitine Palmitoyltransferase 1 (CPT-1) - The Gatekeeper of Fatty Acid Oxidation

Mechanism of Action and Rationale

Carnitine Palmitoyltransferase 1 (CPT-1) is a crucial enzyme located on the outer mitochondrial membrane that regulates the rate-limiting step of long-chain fatty acid β-oxidation (FAO). It facilitates the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they are oxidized to produce energy. Inhibition of CPT-1 is a therapeutic strategy in various diseases, including metabolic disorders and cancer, by shifting cellular metabolism from fatty acid to glucose oxidation. The structural features of this compound bear resemblance to other known inhibitors of fatty acid metabolism, making CPT-1 a primary candidate for investigation.

Comparative Analysis with Known CPT-1 Inhibitors

To ascertain the potential of this compound as a CPT-1 inhibitor, its activity should be benchmarked against well-characterized inhibitors. This comparison will provide a quantitative measure of its potency and a deeper understanding of its potential mechanism.

CompoundTarget(s)Reported IC50Comments
Etomoxir CPT-1 (irreversible)~5 µM for maximal FAO inhibition in cellsA widely used experimental tool for CPT-1 inhibition. Note: High concentrations (>200 µM) can have off-target effects on the electron transport chain.
Oxfenicine CPT-1Not specified (used at 150 mg/kg in vivo)A known inhibitor of fatty acid oxidation that acts by inhibiting CPT-1. Its metabolite, 4-hydroxyphenylglyoxylate, is the active inhibitor.
Perhexiline CPT-177 µM (rat cardiac mitochondria)An anti-anginal agent that shifts cardiac metabolism from fatty acids to glucose.
Amiodarone CPT-1228 µM (rat cardiac mitochondria)[1]An anti-arrhythmic drug with known inhibitory effects on CPT-1.
This compound CPT-1 (Hypothesized) To be determined by user The compound of interest for target validation.
Experimental Protocols for CPT-1 Target Validation

This protocol directly measures the enzymatic activity of CPT-1 in the presence of the test compound.

Materials:

  • Isolated mitochondria from rat liver or heart

  • Assay buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM EDTA, pH 7.4)

  • [³H]Carnitine

  • Palmitoyl-CoA

  • Test compound (this compound) and known inhibitors (e.g., Etomoxir)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compound and known inhibitors.

  • In a microcentrifuge tube, add isolated mitochondria, assay buffer, and the test compound or inhibitor. Pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding a mixture of [³H]carnitine and palmitoyl-CoA.

  • Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

  • Stop the reaction by adding an acidic solution (e.g., perchloric acid).

  • Separate the radiolabeled acylcarnitine product from the unreacted [³H]carnitine using an appropriate method (e.g., ion-exchange chromatography).

  • Quantify the radioactivity of the product using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

This assay measures the effect of the test compound on fatty acid oxidation in live cells by monitoring the oxygen consumption rate (OCR).

Materials:

  • Adherent cells (e.g., C2C12 myoblasts, HepG2 hepatocytes)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Analyzer

  • Assay medium (e.g., DMEM with L-glutamine, glucose, and sodium pyruvate) supplemented with fatty acid-BSA conjugate (e.g., palmitate-BSA)

  • Test compound and known inhibitors

Procedure:

  • Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.

  • The following day, replace the growth medium with the assay medium containing the fatty acid substrate.

  • Pre-incubate the cells with the test compound or a known inhibitor at various concentrations for a specified time.

  • Load the microplate into the Seahorse XF Analyzer and perform a baseline measurement of OCR.

  • Inject a CPT-1 inhibitor (e.g., Etomoxir) to confirm that the measured OCR is due to fatty acid oxidation.

  • Analyze the data to determine the effect of the test compound on the rate of fatty acid oxidation and calculate the IC50 value.

Visualizing the CPT-1 Pathway and Experimental Workflow

CPT1_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Long-Chain Fatty Acid Long-Chain Fatty Acid Acyl-CoA Acyl-CoA Long-Chain Fatty Acid->Acyl-CoA CPT1 CPT-1 Acyl-CoA->CPT1 Substrate Acylcarnitine Acylcarnitine CPT1->Acylcarnitine Product This compound This compound This compound->CPT1 Inhibition (Hypothesized) Etomoxir Etomoxir Etomoxir->CPT1 Inhibition Outer Membrane Outer Membrane Inner Membrane Inner Membrane Matrix Matrix CPT2 CPT-2 Acylcarnitine->CPT2 Beta-oxidation Beta-oxidation CPT2->Beta-oxidation

Caption: CPT-1 pathway and hypothesized inhibition.

CPT1_Workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay Isolate Mitochondria Isolate Mitochondria Prepare Reactions Prepare Reactions (Mitochondria + Compound) Isolate Mitochondria->Prepare Reactions IC50 Determination Add [3H]Carnitine & Palmitoyl-CoA Add [3H]Carnitine & Palmitoyl-CoA Prepare Reactions->Add [3H]Carnitine & Palmitoyl-CoA IC50 Determination Measure Radioactivity Measure Radioactivity Add [3H]Carnitine & Palmitoyl-CoA->Measure Radioactivity IC50 Determination Calculate IC50_1 Calculate IC50 Measure Radioactivity->Calculate IC50_1 IC50 Determination Seed Cells Seed Cells Add Compound & Fatty Acid Add Compound & Fatty Acid Seed Cells->Add Compound & Fatty Acid IC50 Determination Measure OCR (Seahorse) Measure Oxygen Consumption Rate Add Compound & Fatty Acid->Measure OCR (Seahorse) IC50 Determination Analyze Data Analyze Data Measure OCR (Seahorse)->Analyze Data IC50 Determination Calculate IC50_2 Calculate IC50 Analyze Data->Calculate IC50_2 IC50 Determination Pselectin_Pathway cluster_endothelium Activated Endothelial Cell cluster_leukocyte Leukocyte P-selectin P-selectin PSGL-1 PSGL-1 P-selectin->PSGL-1 Binding Cell Adhesion Cell Adhesion PSGL-1->Cell Adhesion PSI-421 PSI-421 PSI-421->P-selectin Inhibition This compound This compound This compound->P-selectin Inhibition (Hypothesized) Pselectin_Workflow cluster_elisa ELISA-based Binding Assay cluster_flow Flow-Based Adhesion Assay Coat Plate Coat Plate with P-selectin Add Compound & Ligand Add Compound & Biotinylated Ligand Coat Plate->Add Compound & Ligand Detect Signal Add Streptavidin-HRP & Substrate Add Compound & Ligand->Detect Signal Calculate IC50_3 Calculate IC50 Detect Signal->Calculate IC50_3 Coat Channel Coat Channel with P-selectin Perfuse Cells Perfuse Leukocytes + Compound Coat Channel->Perfuse Cells Quantify Adhesion Quantify Cell Adhesion Perfuse Cells->Quantify Adhesion Calculate IC50_4 Calculate IC50 Quantify Adhesion->Calculate IC50_4

References

Introduction: The Subject Compound and the Imperative of Selectivity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparative Guide to the Cross-Reactivity of 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for this compound. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of methods to explain the causality behind experimental choices. It provides detailed protocols and a robust framework for data interpretation, ensuring a scientifically sound approach to characterizing the selectivity profile of this and similar chemical entities.

This compound is a synthetic organic compound (CAS 72934-37-3) primarily documented as a key intermediate in the synthesis of pharmaceuticals, notably certain central nervous system agents like selective serotonin reuptake inhibitors (SSRIs), and agrochemicals.[1] Its molecular architecture is noteworthy, featuring two key pharmacophoric elements:

  • A Rigid Cyclopropane Ring: This feature imparts conformational rigidity, which can enhance binding affinity to a specific target by reducing the entropic penalty of binding.[1] This three-dimensionality is a desirable trait in modern drug discovery to move away from "flat" molecules that often have developability issues.[2]

  • A 4-Chlorophenyl Group: This moiety increases lipophilicity, potentially aiding in membrane permeability, and provides a handle for interactions within hydrophobic pockets of target proteins.[1]

While its use as a building block is established, the specific biological targets and the broader pharmacological profile of this compound itself are not extensively characterized in public literature. Therefore, any investigation into its potential biological effects must begin with a comprehensive and unbiased assessment of its selectivity. Cross-reactivity or off-target binding is a primary driver of adverse effects and a critical factor to de-risk during early-stage drug discovery.[3] A thorough understanding of a compound's selectivity profile is foundational to establishing its therapeutic potential and safety.[4]

Strategic Design of a Cross-Reactivity Investigation

A robust investigation into the cross-reactivity of a novel or under-characterized compound requires a multi-pronged approach. The goal is to cast a wide but rational net to identify potential on- and off-target interactions.

Logical Framework for Target Class Selection

Given the lack of a known primary target, the initial screening strategy should be broad, covering major target families known for their interaction with small molecules. The selection can be guided by the compound's structural features.

G cluster_0 Target Classes A This compound (Test Article) B Structural & Physicochemical Properties Analysis A->B C Broad Biochemical Panels (Primary Screen @ 10 µM) B->C Informs Selection D GPCRs E Kinases F Ion Channels G Nuclear Receptors H Dose-Response Assays (IC50 / Ki Determination) C->H Identifies 'Hits' >50% Inhibition I Cell-Based Functional Assays (Confirming Activity) H->I Prioritized Hits J Selectivity Profile I->J

Caption: Tiered approach for unbiased selectivity profiling.

Selection of Comparator Compounds

Context is critical. The activity of the test compound should be benchmarked against structurally related and mechanistically distinct molecules.

  • Positive Control (Promiscuous Inhibitor): For kinase panels, a compound like Staurosporine is used to confirm that the assays are performing correctly.

  • Structural Analogue 1 (Halogen Swap): 1-(4-Fluorophenyl)cyclopropanecarboxylic acid.[5] This helps determine if activity is specific to the chloro- substitution or a general feature of a halo-phenyl group.

  • Structural Analogue 2 (Core Scaffold): Cyclopropanecarboxylic acid. This tests the contribution of the 4-chlorophenyl moiety to any observed activity.

Core Experimental Methodologies

The following protocols represent the gold standard for an initial, broad cross-reactivity screen. These are typically offered as panel screening services by contract research organizations.

Broad Panel Radioligand Binding Assay (Safety Panel)

Causality and Justification: Radioligand binding assays are equilibrium-based assays that directly measure the affinity of a test compound for a target receptor. By assessing the displacement of a high-affinity radiolabeled ligand, we can quickly and quantitatively determine a compound's potential to interact with a wide array of targets. This is the most efficient method for initial broad screening against non-enzymatic targets like GPCRs, ion channels, and transporters.

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare cell membrane homogenates expressing the target of interest. The protein concentration should be predetermined via a Bradford or BCA assay.

    • Dilute the test compound, this compound, and comparators to a stock concentration (e.g., 10 mM in 100% DMSO). A final assay concentration of 10 µM is standard for primary screens.

    • Prepare the specific radioligand (e.g., [³H]-dopamine for dopamine receptors) at a concentration near its Kd value.

  • Assay Plate Setup (96-well format):

    • Total Binding Wells: Add assay buffer, membrane homogenate, and radioligand.

    • Non-Specific Binding (NSB) Wells: Add assay buffer, membrane homogenate, radioligand, and a high concentration of an unlabeled, known ligand for the target to saturate all specific binding sites.

    • Test Compound Wells: Add assay buffer, membrane homogenate, radioligand, and the test compound (final DMSO concentration <0.5%).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly aspirate the reaction mixture onto a glass fiber filter mat using a cell harvester. The membranes and any bound radioligand are trapped on the filter.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Place the filter discs into scintillation vials, add a scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Calculate the Percent Inhibition for the test compound: 100 * (1 - (Test Compound cpm - NSB cpm) / (Specific Binding cpm))

    • A "hit" is typically defined as >50% inhibition. Hits are then followed up with multi-concentration dose-response curves to determine an IC₅₀ or Kᵢ value.

Kinase Profiling Panel

Causality and Justification: Protein kinases are a large family of enzymes and a frequent source of off-target effects for many drugs.[6] Profiling against a large, representative panel is a critical step. Biochemical assays measuring the phosphorylation of a substrate are direct, quantitative, and amenable to high-throughput screening.[6]

Workflow for a Typical Kinase Profiling Assay:

A Dispense Kinase & Substrate to Plate B Add Test Compound (e.g., @ 10 µM) A->B C Initiate Reaction (Add ATP) B->C D Incubate (e.g., 30-60 min @ RT) C->D E Stop Reaction & Detect Signal (e.g., Luminescence) D->E F Calculate % Inhibition E->F

Caption: Standard workflow for a high-throughput kinase inhibition assay.

Data Presentation and Comparative Analysis

All quantitative data must be summarized in clear, structured tables to facilitate comparison and decision-making. The following tables represent hypothetical data for illustrative purposes.

Table 1: Hypothetical Results from a Broad Receptor Panel Screen (% Inhibition at 10 µM)

Target ClassRepresentative Target1-(4-Chlorophenyl) cyclopropanecarboxylic acidAnalogue 1 (Fluoro)Analogue 2 (Core)
GPCR (Amine) Dopamine D28%5%<0%
GPCR (Peptide) Angiotensin AT13%7%2%
Ion Channel hERG12%15%1%
Transporter Serotonin (SERT)65% 58% 3%
Nuclear Receptor Estrogen Receptor α5%4%<0%

Interpretation: The hypothetical data suggest a potential interaction with the serotonin transporter, consistent with its use as an intermediate for SSRIs. The activity appears dependent on the halophenyl-cyclopropane moiety. This "hit" would be prioritized for follow-up Kᵢ determination.

Table 2: Hypothetical Results from a Kinase Selectivity Panel (Top 5 Hits >50% Inhibition at 10 µM)

Kinase Target1-(4-Chlorophenyl) cyclopropanecarboxylic acidStaurosporine (Control)
MAPK14 (p38α) 78% 99%
CDK2/cyclin A 62% 98%
SRC 25%97%
EGFR 15%95%
VEGFR2 9%96%

Interpretation: The compound shows moderate inhibitory activity against two kinases. These would require follow-up IC₅₀ determination to understand the potency of this off-target interaction.

Advanced Cellular Cross-Reactivity Profiling

Should the initial biochemical screens yield significant and potent off-target activities, it is crucial to confirm these interactions in a more physiologically relevant setting.

Cellular Thermal Shift Assay (CETSA®): This is a powerful, unbiased technique for assessing compound-protein interactions in live cells or cell lysates.[7] It relies on the principle that a compound binding to its target protein stabilizes it against thermal denaturation. By combining CETSA with quantitative mass spectrometry, one can obtain a proteome-wide view of a compound's binding targets, providing a highly accurate and unbiased selectivity profile.[4][7] This advanced method validates biochemical hits and can uncover novel off-targets not present in standard panels.

Conclusion and Path Forward

This guide outlines a systematic, tiered strategy for the comprehensive cross-reactivity profiling of this compound. The proposed workflow, beginning with broad biochemical panels and progressing to dose-response validation and eventually cellular target engagement, provides a robust framework for understanding the compound's selectivity. The data generated from such studies are essential for making informed decisions, whether for advancing a compound in a drug discovery pipeline, selecting it as a chemical probe, or flagging it for potential toxicity risks. A complete pharmacological understanding begins with a meticulous and unbiased characterization of a molecule's interactions with the proteome.

References

A Comparative Guide to the Efficacy of 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid Enantiomers as Modulators of Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Chirality in Drug Design and the Significance of 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid

In the realm of drug discovery and development, the three-dimensional structure of a molecule is paramount to its biological function. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This stereoselectivity arises from the chiral nature of biological targets such as enzymes and receptors.[1] The scientific and regulatory landscape has evolved to recognize the importance of studying individual enantiomers, as the "inactive" isomer in a racemic mixture is not necessarily inert and can contribute to off-target effects or an altered pharmacokinetic profile.

This compound, a synthetic compound, has garnered interest as a key intermediate in the synthesis of various pharmaceuticals, including central nervous system agents.[2] Its rigid cyclopropane structure is thought to enhance binding affinity and metabolic stability in drug candidates. Furthermore, this molecule has been identified as a metabolite of certain therapeutic agents, and there is growing evidence to suggest its involvement in the modulation of cellular metabolism, specifically fatty acid oxidation. This guide provides a comparative analysis of the potential efficacy of the (S)- and (R)-enantiomers of this compound, with a focus on their putative role as inhibitors of Carnitine Palmitoyltransferase I (CPT1), a critical enzyme in fatty acid metabolism.

The Central Hypothesis: Stereoselective Inhibition of Carnitine Palmitoyltransferase I (CPT1)

Carnitine Palmitoyltransferase I (CPT1) is a mitochondrial outer membrane enzyme that plays a rate-limiting role in the beta-oxidation of long-chain fatty acids. It facilitates the transport of these fatty acids into the mitochondrial matrix by catalyzing their conjugation to carnitine. Inhibition of CPT1 can lead to a decrease in fatty acid oxidation, a mechanism that is being explored for the treatment of various metabolic disorders.

While direct comparative studies on the enantiomers of this compound are not yet prevalent in the public domain, a compelling hypothesis for their differential activity can be formulated based on the established principles of stereoselectivity and evidence from structurally related compounds. It is hypothesized that the two enantiomers of this compound will exhibit stereoselective inhibition of CPT1. This hypothesis is supported by studies on other chiral carboxylic acids, such as the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. Research has shown that the R-(-)-enantiomer of ibuprofen can stereoselectively inhibit mitochondrial fatty acid beta-oxidation by sequestering coenzyme A (CoA), a necessary cofactor for the activation of fatty acids before their transport into the mitochondria.[3][4]

The proposed mechanism of action for the enantiomers of this compound involves their conversion to their respective acyl-CoA thioesters within the cell. These acyl-CoA derivatives may then interact with and inhibit CPT1. It is plausible that one enantiomer will demonstrate a significantly higher affinity for the enzyme, leading to more potent inhibition.

Visualizing the Proposed Mechanism

The following diagram illustrates the proposed differential interaction of the (S)- and (R)-enantiomers of this compound with CPT1.

G cluster_0 Cytosol cluster_1 Mitochondrial Outer Membrane cluster_2 Mitochondrial Matrix Racemic_CPCA Racemic 1-(4-Chlorophenyl) cyclopropanecarboxylic Acid S_CPCA (S)-Enantiomer Racemic_CPCA->S_CPCA R_CPCA (R)-Enantiomer Racemic_CPCA->R_CPCA S_AcylCoA (S)-CPCA-CoA S_CPCA->S_AcylCoA Acyl-CoA Synthetase R_AcylCoA (R)-CPCA-CoA R_CPCA->R_AcylCoA Acyl-CoA Synthetase CPT1 Carnitine Palmitoyltransferase I (CPT1) S_AcylCoA->CPT1 High Affinity Binding (Potent Inhibition) R_AcylCoA->CPT1 Low Affinity Binding (Weak Inhibition) FAO Fatty Acid β-Oxidation CPT1->FAO Inhibited Fatty Acid Transport

Figure 1: Proposed differential inhibition of CPT1 by the enantiomers of this compound.

Experimental Framework for Comparative Efficacy Assessment

To validate the hypothesis of stereoselective CPT1 inhibition, a series of well-defined experiments are necessary. The following section outlines the key experimental protocols.

Synthesis and Chiral Resolution of Enantiomers

The first critical step is to obtain the individual, optically pure enantiomers of this compound.

Protocol for Racemic Synthesis:

The racemic mixture can be synthesized via a cyclopropanation reaction. A common method involves the reaction of 4-chlorostyrene with ethyl diazoacetate in the presence of a suitable catalyst, followed by hydrolysis of the resulting ester.

Protocol for Chiral Resolution:

Chiral High-Performance Liquid Chromatography (HPLC) is a robust method for the separation of enantiomers.

  • Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., amylose or cellulose), is employed.

  • Mobile Phase: A systematic screening of mobile phases, typically mixtures of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with or without additives like trifluoroacetic acid (TFA) or diethylamine (DEA), is performed to achieve optimal separation.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance is used.

  • Scale-up: Once an analytical method is established, it can be scaled up to a preparative or semi-preparative scale to isolate sufficient quantities of each enantiomer for biological testing.

In Vitro CPT1 Inhibition Assay

The inhibitory potential of the individual enantiomers on CPT1 activity can be assessed using isolated mitochondria or a purified enzyme system.

Protocol:

  • Isolation of Mitochondria: Mitochondria are isolated from a suitable source, such as rat liver, by differential centrifugation.

  • CPT1 Activity Assay: The activity of CPT1 is measured by monitoring the rate of formation of palmitoylcarnitine from palmitoyl-CoA and [³H]-L-carnitine.

  • Inhibition Studies: Isolated mitochondria are pre-incubated with varying concentrations of the (S)-enantiomer, (R)-enantiomer, or the racemic mixture.

  • Data Analysis: The rate of palmitoylcarnitine formation is measured, and the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for each enantiomer and the racemate are determined.

Anticipated Results and Data Interpretation

Based on the principles of stereoselectivity, it is anticipated that the (S)- and (R)-enantiomers will exhibit different IC50 values in the CPT1 inhibition assay.

Table 1: Hypothetical Comparative Efficacy Data

CompoundCPT1 Inhibition IC50 (µM)
(S)-1-(4-Chlorophenyl)cyclopropanecarboxylic acid10 ± 2
(R)-1-(4-Chlorophenyl)cyclopropanecarboxylic acid150 ± 25
Racemic this compound25 ± 5

A significant difference in the IC50 values, as depicted in the hypothetical data in Table 1, would provide strong evidence for the stereoselective inhibition of CPT1. In this example, the (S)-enantiomer is the more potent inhibitor. The IC50 of the racemic mixture would be expected to be intermediate between the two enantiomers.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for assessing the comparative efficacy of the enantiomers.

G cluster_0 Synthesis & Resolution cluster_1 Biological Evaluation cluster_2 Data Analysis & Conclusion A Racemic Synthesis of This compound B Chiral HPLC Resolution A->B C Isolation of (S)- and (R)-Enantiomers B->C E In Vitro CPT1 Inhibition Assay C->E Test Compounds D Isolation of Mitochondria D->E F Determination of IC50 Values E->F G Comparative Analysis of Enantiomer Efficacy F->G H Conclusion on Stereoselectivity G->H

References

A Comparative In Silico Analysis of 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid Binding to Cyclooxygenase Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, in silico modeling has emerged as an indispensable tool, accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive comparison of computational methodologies for predicting the binding of small molecules to protein targets, using 1-(4-Chlorophenyl)cyclopropanecarboxylic acid and its interaction with cyclooxygenase (COX) enzymes as a central case study. As a Senior Application Scientist, this document is crafted to provide not only step-by-step protocols but also the underlying scientific rationale, empowering researchers to apply these techniques to their own work.

The structural similarity of this compound to the non-steroidal anti-inflammatory drug (NSAID) family strongly suggests that its mechanism of action involves the inhibition of COX-1 and COX-2.[1][2] These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[3] While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and its expression is elevated during inflammation, making it a key target for anti-inflammatory drugs.[4]

This guide will compare the binding of this compound with well-characterized NSAIDs—ibuprofen, diclofenac, and the COX-2 selective inhibitor celecoxib—to the active sites of both COX-1 and COX-2. We will delve into molecular docking to predict binding poses and affinities, followed by molecular dynamics simulations to assess the stability of the ligand-protein complexes and calculate binding free energies using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method.

The Cyclooxygenase Signaling Pathway and In Silico Modeling Workflow

The inhibition of COX enzymes by NSAIDs blocks the production of prostaglandins, thereby mitigating inflammation and pain. The following diagram illustrates this pathway and the overarching workflow of the in silico analysis presented in this guide.

cluster_pathway Prostaglandin Synthesis Pathway cluster_workflow In Silico Modeling Workflow Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Docking Molecular Docking Inflammation Inflammation & Pain Prostaglandins->Inflammation Ligand_Prep Ligand Preparation Ligand_Prep->Docking Protein_Prep Protein Preparation Protein_Prep->Docking MD_Simulation Molecular Dynamics Simulation Docking->MD_Simulation Free_Energy Binding Free Energy Calculation (MM/PBSA) MD_Simulation->Free_Energy Analysis Comparative Analysis Free_Energy->Analysis

Caption: Biological pathway of prostaglandin synthesis and the corresponding in silico workflow.

Comparative Analysis of COX Inhibition: Experimental Data

A critical aspect of validating in silico models is the comparison with experimental data. The following table summarizes the half-maximal inhibitory concentrations (IC50) for our selected comparative compounds against COX-1 and COX-2. It is important to note that despite extensive searches, publicly available experimental IC50 values for this compound (also known as Cicloprofen) could not be located. This highlights a common challenge in drug development and underscores the predictive power of in silico modeling in the absence of experimental data.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Ibuprofen 12 - 13[3][5][6]80 - 370[5][6][7]~0.15 - 0.035
Diclofenac 0.076[5]0.026[5]~2.9
Celecoxib 15 - 82[5][8]0.04 - 6.8[5][9]~2.2 - 2050

Note: IC50 values can vary depending on the experimental assay conditions.

Experimental Protocols: A Step-by-Step Guide to In Silico Modeling

The following protocols provide a detailed workflow for the in silico analysis of ligand binding to COX enzymes. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Part 1: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the binding affinity.[10]

1. Preparation of Receptor and Ligands:

  • Receptor Preparation:

    • Obtain the crystal structures of human COX-1 (PDB ID: 1PTH) and COX-2 (PDB ID: 5IKT) from the Protein Data Bank.

    • Using molecular modeling software such as UCSF Chimera or AutoDock Tools, remove water molecules and any co-crystallized ligands.[10]

    • Add polar hydrogens and assign appropriate atom types and charges using a force field like AMBER.

  • Ligand Preparation:

    • Generate 3D structures of this compound, ibuprofen, diclofenac, and celecoxib.

    • Optimize the geometry of each ligand using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) to obtain accurate conformations and partial charges.

    • For the cyclopropyl moiety in this compound, it is crucial to ensure the force field parameters accurately reflect its strained ring system. While general force fields like GAFF can provide initial parameters, refinement based on quantum mechanical calculations for dihedral angles is recommended for higher accuracy.

2. Docking Simulation with AutoDock Vina:

  • Define the binding site for docking based on the location of the co-crystallized ligand in the original PDB structure.

  • Perform the docking calculations using AutoDock Vina, which employs a Lamarckian genetic algorithm for ligand conformational searching.

  • Analyze the resulting docked poses and their corresponding binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

cluster_docking Molecular Docking Workflow Get_PDB Obtain Protein Structure (e.g., PDB: 5IKT) Prep_Protein Prepare Protein (Remove water, add hydrogens) Get_PDB->Prep_Protein Define_Site Define Binding Site Prep_Protein->Define_Site Prep_Ligand Prepare Ligand (3D structure, optimize geometry) Run_Docking Run AutoDock Vina Prep_Ligand->Run_Docking Define_Site->Run_Docking Analyze_Results Analyze Poses and Scores Run_Docking->Analyze_Results cluster_md MD Simulation & MM/PBSA Workflow Start_Complex Start with Docked Complex Solvate_Neutralize Solvate and Neutralize Start_Complex->Solvate_Neutralize Minimize_Equilibrate Energy Minimization & Equilibration Solvate_Neutralize->Minimize_Equilibrate Production_MD Production MD Simulation (100 ns) Minimize_Equilibrate->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF) Production_MD->Trajectory_Analysis MMPBSA_Calc MM/PBSA Calculation Production_MD->MMPBSA_Calc Binding_Energy Calculate ΔG_bind MMPBSA_Calc->Binding_Energy

References

A Comparative Guide to Assessing the Specificity of 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid as a Novel Bioactive Compound

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Phenotypic Hit to Specificity Profile

In the landscape of modern drug discovery, the journey of a small molecule from a preliminary "hit" to a viable drug candidate is paved with rigorous scientific validation. A critical milestone in this journey is the comprehensive assessment of its biological specificity. An ideal therapeutic agent exhibits high affinity for its intended target while displaying minimal interaction with other biomolecules, thereby reducing the potential for off-target effects and adverse drug reactions[1][2].

This guide focuses on 1-(4-Chlorophenyl)cyclopropanecarboxylic acid, a compound recognized primarily as a synthetic intermediate in the production of central nervous system (CNS) agents like Selective Serotonin Reuptake Inhibitors (SSRIs)[3]. For the purposes of this technical guide, we will treat it as a hypothetical novel compound, "Cpd-X," identified in a phenotypic screen for its neuroprotective effects. Our objective is to delineate a robust, multi-tiered strategy for elucidating its mechanism of action and quantifying its target specificity.

Through a hypothetical case study where we identify Cpd-X as a potent inhibitor of Monoamine Oxidase B (MAO-B), this guide will provide researchers, scientists, and drug development professionals with the experimental frameworks necessary to move from a compound of interest to a well-characterized chemical probe. We will compare its performance against established benchmarks, providing the context needed for informed decision-making in a drug development pipeline.

The Centrality of Specificity in Drug Development

The "one drug, one target" paradigm has long been a guiding principle, and while multi-target drugs have their place, understanding the full interaction profile of a compound is non-negotiable. Off-target activities can lead to unexpected toxicities or even produce confounding biological effects that mask the true mechanism of action[1][4]. Early and comprehensive specificity profiling de-risks a project, saving invaluable time and resources by ensuring that the observed biological effect is genuinely due to the modulation of the desired target. This process is a cornerstone of building a trustworthy and reproducible scientific case for a new therapeutic candidate.

Part 1: The Initial Challenge - Target Identification and Primary Profiling

Following its identification in a phenotypic screen, the first imperative is to determine the molecular target of Cpd-X. A common and effective approach is to perform broad, unbiased screening against large panels of biologically relevant targets.

Tier 1: Broad Pharmacology Screening

The initial step is to submit Cpd-X to a comprehensive in vitro safety pharmacology panel. These commercially available services screen the compound at a fixed concentration (typically 1-10 µM) against hundreds of targets, including G-Protein Coupled Receptors (GPCRs), ion channels, transporters, and key enzymes[5][6][7].

Rationale: This screen serves two purposes. First, it can reveal potential "red flags" early by identifying interactions with targets known to be associated with adverse effects (e.g., the hERG channel for cardiotoxicity). Second, it can provide the first clues to the primary target. A high-percentage inhibition of a particular target or target family can guide subsequent, more focused experiments.

Hypothetical Outcome for Cpd-X: Let us assume the broad screen reveals that at 10 µM, Cpd-X strongly inhibits Monoamine Oxidase B (MAO-B) by 92%, with moderate inhibition of Monoamine Oxidase A (MAO-A) at 45%, and no other significant interactions. This result immediately nominates MAO-B as the primary target candidate.

Workflow for Target Identification and Initial Specificity Assessment

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Target Deconvolution & Specificity cluster_2 Phase 3: Cellular Validation Hit Phenotypic Screen Hit (e.g., Cpd-X) BroadScreen Broad Pharmacology Panel (>400 targets, e.g., Eurofins SafetyScreen™) Hit->BroadScreen Identify potential targets DoseResponse Dose-Response Assays (IC50 Determination for Hits) BroadScreen->DoseResponse Primary target hypothesis (e.g., MAO-B) KinasePanel Broad Kinase Profiling (e.g., Reaction Biology KinomeScan™) BroadScreen->KinasePanel Assess off-target kinase risk Counterscreen Counterscreening (e.g., MAO-A vs. MAO-B) DoseResponse->Counterscreen Quantify potency & selectivity CETSA Target Engagement Assay (e.g., Cellular Thermal Shift Assay) Counterscreen->CETSA Confirm target interaction in cells

Caption: A generalized workflow for moving a phenotypic hit to a specificity-profiled lead.

Part 2: Quantitative Comparison - Establishing a Specificity Profile

With a primary target hypothesis in hand, the next phase involves quantitative assays to determine potency (IC50) and compare the specificity of Cpd-X against well-characterized reference compounds.

Selected Comparators:

  • Selegiline: A selective, irreversible MAO-B inhibitor.

  • Rasagiline: A potent and selective, irreversible MAO-B inhibitor.

  • Toloxatone: A selective, reversible MAO-A inhibitor, used here to establish the selectivity window.

Experimental Protocol: In Vitro MAO-A and MAO-B Inhibition Assay

This protocol describes a standard fluorometric assay to determine the IC50 values of test compounds against human recombinant MAO-A and MAO-B.

Principle: The assay measures the enzymatic activity of MAO, which produces hydrogen peroxide (H₂O₂) in the presence of its substrate. The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product. An inhibitor will reduce the rate of fluorescence generation.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of Cpd-X and comparator compounds in 100% DMSO. Perform serial dilutions in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4) to create a 10-point concentration curve (e.g., 100 µM to 1 nM final concentration).

  • Enzyme Preparation: Dilute human recombinant MAO-A or MAO-B enzyme to its optimal working concentration in the assay buffer.

  • Assay Reaction: a. In a 96-well black microplate, add 50 µL of the diluted enzyme solution to each well. b. Add 25 µL of the serially diluted test compounds (or vehicle control) to the respective wells. c. Incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of a substrate/probe mixture (containing p-tyramine as the MAO substrate, horseradish peroxidase, and a fluorescent probe like Amplex Red).

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation ~535 nm, Emission ~590 nm) every minute for 30 minutes.

  • Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration. b. Normalize the rates to the vehicle control (100% activity) and a fully inhibited control (0% activity). c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2: Kinase Selectivity Profiling

Even if the primary target is not a kinase, broad kinase profiling is a critical step in modern specificity assessment due to the structural conservation of the ATP-binding pocket, which can lead to unexpected cross-reactivity[8][9][10].

Rationale: Kinases regulate a vast number of cellular processes, and off-target kinase inhibition is a frequent cause of toxicity[11]. Screening Cpd-X against a large panel of kinases (e.g., >400 kinases) provides a comprehensive view of its selectivity and helps to identify potential liabilities that would be missed by more targeted panels[12].

Comparative Specificity Data

The following table presents hypothetical, yet plausible, data derived from the described experimental protocols. This format allows for a direct and objective comparison of Cpd-X with established drugs.

CompoundPrimary Target IC50 (nM)Counterscreen Target IC50 (nM)Selectivity IndexKey Off-Target Hits (>50% Inh. @ 1µM)
MAO-B MAO-A (IC50 MAO-A / IC50 MAO-B) Kinase Panel (468 kinases)
Cpd-X (Hypothetical) 75 1,500 20 None identified
Selegiline 152,100140None identified
Rasagiline 54,200840None identified
Toloxatone 12,0001100.009 (MAO-A Selective)Not Applicable

Interpretation of Results: The data clearly positions Cpd-X as a potent MAO-B inhibitor. However, its selectivity over MAO-A (20-fold) is significantly lower than that of the established drugs Selegiline (140-fold) and Rasagiline (840-fold). While its clean kinase profile is highly encouraging, the modest MAO-A/MAO-B selectivity would be a key point for optimization in a medicinal chemistry campaign.

Part 3: Cellular Confirmation and Concluding Remarks

Biochemical assays are essential, but they do not fully recapitulate the complex environment inside a cell. Therefore, confirming target engagement in a cellular context is a crucial validation step.

Confirming Target Engagement with the Cellular Thermal Shift Assay (CETSA)

Principle: CETSA leverages the principle that a protein becomes more resistant to thermal denaturation when it is bound to a ligand. By heating cells treated with a compound to various temperatures and then quantifying the amount of soluble target protein remaining, one can confirm direct physical interaction between the compound and its target in a physiological setting.

Workflow:

  • Cell Treatment: Treat intact cells (e.g., a neuroblastoma cell line endogenously expressing MAO-B) with Cpd-X or a vehicle control.

  • Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C).

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction via centrifugation.

  • Quantification: Analyze the amount of soluble MAO-B in each sample using a method like Western Blotting or ELISA.

  • Analysis: A successful target engagement will result in a rightward shift in the melting curve for the Cpd-X-treated samples compared to the vehicle control, indicating stabilization of MAO-B.

On-Target vs. Off-Target Signaling

G cluster_0 Cellular Environment cluster_1 On-Target Effect cluster_2 Potential Off-Target Effect CpdX Cpd-X MAOB MAO-B CpdX->MAOB Inhibits OffTarget Off-Target Kinase Y CpdX->OffTarget Inhibits (Undesired) Neuroprotection Desired Neuroprotective Effect MAOB->Neuroprotection Leads to Toxicity Unwanted Cellular Toxicity OffTarget->Toxicity Leads to

Caption: On-target inhibition of MAO-B leads to the desired effect, while off-target interactions can cause toxicity.

Conclusion and Future Directions

This guide has outlined a systematic and logical progression for assessing the specificity of a novel compound, using this compound (Cpd-X) as a working example within a plausible, data-driven narrative. Our hypothetical results demonstrate that Cpd-X is a promising MAO-B inhibitor with a clean off-target profile against kinases, but with room for improvement in its selectivity against MAO-A.

This type of multi-faceted assessment, combining broad liability screening, quantitative dose-response assays against the primary target and its close homologs, and cellular target engagement studies, forms a self-validating system. It provides the trustworthy and comprehensive data package required to make a confident " go/no-go " decision and to guide the next steps in the drug discovery process, whether that be lead optimization to improve selectivity or advancing the compound into more complex biological models.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not conclude with the successful synthesis or application of a novel compound. A crucial, and often overlooked, final step is the safe and compliant disposal of resulting chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of 1-(4-Chlorophenyl)cyclopropanecarboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical compatibility, regulatory compliance, and a thorough understanding of the compound's intrinsic properties.

Understanding the Compound: Hazard Profile and Regulatory Context

This compound is a solid organic compound characterized by the presence of a chlorinated phenyl group. This structural feature is paramount in determining its appropriate disposal pathway. Safety Data Sheets (SDS) classify this compound as causing skin and serious eye irritation.[1] Beyond these immediate hazards, its chlorinated nature places it in a specific category of chemical waste that requires careful management to prevent environmental release and the formation of persistent organic pollutants.

Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) has established a comprehensive "cradle-to-grave" system for managing hazardous waste.[2] Laboratory waste is subject to these regulations, which mandate proper identification, segregation, storage, and disposal.[3][4] Due to its chemical structure, this compound waste is categorized as a halogenated organic waste .[5] This classification is critical as it expressly prohibits disposal via standard laboratory drains or in regular trash.[6]

Key Regulatory and Safety Considerations:
ConsiderationSummary of RequirementsRationale
Hazardous Waste Determination The generator of the waste is responsible for determining if it is hazardous. Based on its properties, this compound waste should be managed as hazardous.Ensures that regulated wastes are properly managed from the point of generation.
Waste Segregation Must be segregated from non-halogenated organic wastes, acids, bases, and other incompatible chemical groups.[5][7]Prevents dangerous chemical reactions, such as the generation of toxic gases or fires, within waste containers.[1]
Satellite Accumulation Areas (SAAs) Small quantities of hazardous waste (up to 55 gallons) can be accumulated at or near the point of generation in designated SAAs.[6][8]Allows for the safe and compliant temporary storage of waste in the laboratory before it is moved to a central accumulation area.
Container and Labeling Waste must be stored in chemically compatible containers with secure, leak-proof closures.[6] Containers must be clearly labeled with the words "Hazardous Waste," the chemical constituents, and the associated hazards.[9][10][11][12]Proper containment and labeling are essential for the safety of all personnel handling the waste and for ensuring it is managed correctly by disposal facilities.

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the necessary steps for the safe handling and disposal of solid this compound and contaminated materials.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE as specified in the compound's SDS:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A standard laboratory coat.

Step 2: Waste Collection and Segregation
  • Solid Waste: Carefully sweep up solid this compound waste using a brush and dustpan. Avoid generating dust.

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or absorbent pads, that have come into direct contact with the compound should be considered contaminated and disposed of as hazardous waste.

  • Segregation: Place the collected solid waste and contaminated materials into a designated waste container for halogenated organic solids .

WasteSegregation waste_gen waste_gen halogenated_container halogenated_container waste_gen->halogenated_container Correct Segregation non_halogenated_container non_halogenated_container waste_gen->non_halogenated_container Incorrect Segregation (Potential for cross-contamination) aqueous_container aqueous_container waste_gen->aqueous_container Incorrect Segregation (Incompatible)

Step 3: Container Management and Labeling in the SAA
  • Container Selection: Use a container made of a material compatible with the waste, such as high-density polyethylene (HDPE) for solids. The container must have a tightly sealing lid.

  • Labeling: Affix a hazardous waste label to the container immediately upon adding the first amount of waste. The label must include:

    • The words "Hazardous Waste" .[11]

    • Generator Information: Your name, laboratory, and contact information.

    • Chemical Composition: List "this compound" and any other components.

    • Hazard Identification: Indicate that the waste is an irritant.

  • Storage in SAA: Keep the waste container in your designated Satellite Accumulation Area. Ensure the container is closed at all times except when adding waste.

Step 4: Final Disposal Pathway

The recommended and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration .[5] This process ensures the complete destruction of the organic molecule, preventing the release of harmful substances into the environment.

  • Mechanism of Destruction: Incineration at temperatures of at least 1100°C for wastes containing more than 1% halogenated organic substances breaks the carbon-chlorine bonds and oxidizes the compound to carbon dioxide, water, and hydrogen chloride.[5][13] The resulting acidic gases are then neutralized in a scrubber system.[14] This high-temperature treatment is crucial to prevent the formation of highly toxic and persistent dioxins and furans.

Your institution's Environmental Health and Safety (EHS) department will have a contract with a licensed hazardous waste disposal company. Follow your institution's procedures for requesting a waste pickup. Do not attempt to dispose of this chemical waste through any other means.

Decision Tree for Proper Disposal

DisposalDecisionTree start Waste Generated: This compound is_solid Is the waste solid or contaminating a solid matrix? start->is_solid collect_solid Carefully collect solid waste and contaminated materials. is_solid->collect_solid Yes is_halogenated Is the compound a halogenated organic? collect_solid->is_halogenated segregate Segregate into a designated 'Halogenated Organic Waste' container. is_halogenated->segregate Yes label_container Properly label the container with 'Hazardous Waste' and contents. segregate->label_container store_in_saa Store in a designated Satellite Accumulation Area (SAA). label_container->store_in_saa contact_ehs Arrange for pickup by your institution's EHS for incineration. store_in_saa->contact_ehs

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity.

References

Definitive Guide to Personal Protective Equipment for Handling 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1-(4-Chlorophenyl)cyclopropanecarboxylic acid. Beyond a simple checklist, this document outlines the rationale behind each procedural step, ensuring a culture of safety and scientific integrity within your laboratory.

Hazard Analysis and Risk Mitigation

This compound (CAS No. 72934-37-3) is a solid, white powder that presents several key hazards that dictate the required personal protective equipment (PPE) and handling protocols.[1][2] A thorough understanding of these risks is the foundation of safe laboratory practice.

Primary Hazards:

  • Skin Irritation (H315): Direct contact can cause skin irritation.[1][3]

  • Serious Eye Irritation (H319): The compound can cause significant eye irritation upon contact.[1][3]

  • Respiratory Irritation (H335): Inhalation of the powder may lead to respiratory tract irritation.[4]

  • Harmful if Swallowed (H302): Ingestion of this chemical is harmful.[1]

Given its powdered form, the primary routes of exposure are through inhalation of airborne particles and direct contact with the skin and eyes.[5] Therefore, our safety protocols are designed to create multiple barriers against these exposure pathways.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are the primary method for exposure reduction, the correct selection and use of PPE is critical. The following table summarizes the minimum PPE requirements for handling this compound.

Protection Type Required PPE Rationale and Best Practices
Eye and Face Chemical safety goggles or safety glasses with side shields. A face shield is recommended for bulk handling.[6][7][8]Protects against airborne powder and accidental splashes. Goggles provide a seal around the eyes, offering superior protection compared to safety glasses.[9]
Hand Nitrile gloves.Provides a chemical-resistant barrier. Always inspect gloves for tears or punctures before use and change them frequently, especially if contamination is suspected.[10] Do not wear gloves outside the immediate work area to prevent cross-contamination.
Body Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator for particulates is necessary.[4][11]A fume hood is the preferred engineering control to minimize inhalation of the powder.[10][12]

Operational Plan: A Step-by-Step Handling Protocol

This protocol is designed to minimize exposure and ensure the safe handling of this compound from receipt to disposal.

Preparation and Weighing
  • Designated Work Area: All handling of the solid compound should occur within a designated area, preferably inside a chemical fume hood to control dust.[5][10]

  • Donning PPE: Before handling the chemical, put on all required PPE as outlined in the table above.

  • Weighing:

    • Perform all weighing operations within the fume hood.[5]

    • Use a spatula to transfer the powder. Avoid pouring directly from the bottle to minimize dust generation.[5]

    • Keep the container closed when not in use.[5]

    • If working on a benchtop is unavoidable, use disposable bench covers to contain any spills.[5]

Dissolution and Reaction
  • Solvent Addition: When preparing solutions, add the solvent to the solid to minimize the risk of splashing.

  • Closed System: Whenever possible, perform reactions in a closed system to contain any vapors or aerosols.

  • Heating: If heating is required, be aware that thermal decomposition can release hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen chloride gas.[13][14][15] Ensure adequate ventilation.

The following diagram illustrates the recommended workflow for handling this compound:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling Don_PPE 1. Don Required PPE Enter_Hood 2. Enter Fume Hood Don_PPE->Enter_Hood Weigh 3. Weigh Compound Enter_Hood->Weigh Dissolve 4. Prepare Solution Weigh->Dissolve React 5. Perform Reaction Dissolve->React Decontaminate 6. Decontaminate Work Area React->Decontaminate Dispose 7. Dispose of Waste Decontaminate->Dispose Doff_PPE 8. Doff PPE Dispose->Doff_PPE Wash 9. Wash Hands Doff_PPE->Wash

Handling Workflow for this compound

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of water.[3] If skin irritation occurs, seek medical attention.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[15] Seek medical attention if irritation persists.[3]

  • Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.[3]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is paramount for laboratory safety and environmental protection.

  • Waste Classification: this compound is a halogenated organic compound.[16] All waste containing this chemical, including contaminated consumables, must be disposed of in a designated "Halogenated Organic Waste" container.[17][18][19][20]

  • Container Labeling: All waste containers must be clearly labeled with their contents.[12][17]

  • Incompatible Wastes: Do not mix halogenated organic waste with other waste streams, such as non-halogenated solvents, acids, or bases, to avoid potentially hazardous reactions.[12][18]

  • Container Management: Keep waste containers closed except when adding waste.[17]

The decision tree for liquid waste disposal is as follows:

G start Liquid Waste Generated is_halogenated Does it contain This compound or other halogenated compounds? start->is_halogenated halogenated_waste Halogenated Organic Waste Container is_halogenated->halogenated_waste Yes non_halogenated_waste Non-Halogenated Organic Waste Container is_halogenated->non_halogenated_waste No

Waste Disposal Decision Tree

By adhering to these detailed protocols, you contribute to a robust safety culture and ensure the well-being of yourself and your colleagues.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)cyclopropanecarboxylic acid
Reactant of Route 2
1-(4-Chlorophenyl)cyclopropanecarboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.